molecular formula C41H44F5IN10O7 B1193632 ST-168

ST-168

Cat. No.: B1193632
M. Wt: 1010.7625
InChI Key: XIUWBGIKSXLESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ST-168 is a potent MEK/PI3K bifunctional inhibitor. This compound displays improved MEK1 and PI3K isoform inhibition. This compound demonstrated a 2.2-fold improvement in MEK1 inhibition and a 2.8-, 2.7-, 23-, and 2.5-fold improved inhibition toward the PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ isoforms, respectively, as compared to a previous lead ST-162 in in vitro enzymatic inhibition assays. This compound demonstrated superior tumoricidal efficacy over ST-162 in an A375 melanoma spheroid tumor model.

Properties

Molecular Formula

C41H44F5IN10O7

Molecular Weight

1010.7625

IUPAC Name

N-(2-(2-(2-(3-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide

InChI

InChI=1S/C41H44F5IN10O7/c42-28-7-6-27(35(34(28)44)48-30-8-5-26(47)25-29(30)43)38(59)53-64-24-23-63-22-21-62-20-19-60-16-9-33(58)54-10-12-55(13-11-54)39-50-40(56-14-17-61-18-15-56)52-41(51-39)57-32-4-2-1-3-31(32)49-37(57)36(45)46/h1-8,25,36,48H,9-24H2,(H,53,59)

InChI Key

XIUWBGIKSXLESW-UHFFFAOYSA-N

SMILES

O=C(NOCCOCCOCCOCCC(N1CCN(C2=NC(N3C(C(F)F)=NC4=CC=CC=C34)=NC(N5CCOCC5)=N2)CC1)=O)C6=CC=C(F)C(F)=C6NC7=CC=C(I)C=C7F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ST-168;  ST 168;  ST168.

Origin of Product

United States

Foundational & Exploratory

ST-168: A Bifunctional Inhibitor of MEK and PI3K Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

ST-168 is a novel, single-entity bifunctional inhibitor designed to simultaneously target two critical oncogenic signaling pathways: the MAP kinase (Ras/MEK/ERK) and the PI3K/AKT/mTOR pathways.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, its effects on cellular signaling, and its efficacy in preclinical cancer models. The information presented is intended for researchers, scientists, and drug development professionals interested in the development of dual-targeting cancer therapeutics.

Introduction

The Ras/MEK/ERK and PI3K/AKT/mTOR signaling pathways are frequently dysregulated in various human cancers, playing crucial roles in cell proliferation, survival, and transformation.[1] The development of therapeutic agents that can simultaneously inhibit both pathways is a promising strategy to overcome resistance mechanisms and improve anti-tumor efficacy. This compound was developed through a structure-based design approach as a bifunctional inhibitor targeting both MEK1 and Class I PI3K isoforms.[1][2]

Mechanism of Action: Dual Inhibition of MEK and PI3K

This compound is designed as a single molecule that incorporates pharmacophores capable of binding to and inhibiting both MEK1 and PI3K enzymes. This dual-targeting approach offers the potential for a more potent and sustained anti-tumor effect compared to single-agent therapies or combination treatments with separate inhibitors.

Signaling Pathway Inhibition

This compound exerts its therapeutic effect by concurrently blocking two major signaling cascades that are crucial for cancer cell growth and survival.

ST168_Signaling_Pathway cluster_0 Ras/MEK/ERK Pathway cluster_1 PI3K/AKT/mTOR Pathway Ras Ras MEK MEK1 Ras->MEK ERK ERK1/2 MEK->ERK Proliferation_MEK Cell Proliferation ERK->Proliferation_MEK PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival ST168 This compound ST168->MEK Inhibition ST168->PI3K Inhibition

Figure 1: this compound Dual Inhibition of MEK and PI3K Signaling Pathways.

Quantitative Data

In Vitro Enzymatic Inhibition

This compound has demonstrated potent inhibitory activity against MEK1 and all four Class I PI3K isoforms in in vitro enzymatic assays.[1] Its activity represents a significant improvement over the lead compound, ST-162.

TargetThis compound IC50 (nM)ST-162 IC50 (nM)Fold Improvement (ST-162 vs. This compound)
MEK11823982.2
PI3Kα69.2-2.8
PI3Kβ--2.7
PI3Kδ41.7-23
PI3Kγ--2.5

Table 1: In Vitro Enzymatic Inhibition of this compound Compared to ST-162.[1] (Note: Specific IC50 values for ST-162 against PI3K isoforms were not provided in the cited source, only the fold improvement.)

Preclinical Efficacy

Cellular Assays

In the A375 human melanoma cell line, which harbors activating mutations in the Ras/MEK/ERK pathway, this compound effectively inhibited the phosphorylation of both ERK1/2 and AKT, confirming its dual pathway engagement in a cellular context.[1]

3D Spheroid Tumor Model

This compound demonstrated superior tumoricidal efficacy compared to ST-162 in an A375 melanoma spheroid tumor model.[1][2] Treatment with this compound for 72 hours resulted in a significant increase in cell death within the spheroids.[1]

In Vivo Xenograft Model

In a mouse xenograft model using A375 cells, orally administered this compound was more effective at promoting tumor control than ST-162, highlighting its bioavailability and in vivo efficacy.[1][2]

Experimental Protocols

In Vitro Enzymatic Assays

The inhibitory activity of this compound against MEK1 and PI3K isoforms was determined using commercially available assay kits.

Enzymatic_Assay_Workflow cluster_MEK1 MEK1 Inhibition Assay (Kinase-Glo) cluster_PI3K PI3K Inhibition Assay (Adapta TR-FRET) Start_MEK Start Incubate_MEK Incubate MEK1 with This compound and ATP Start_MEK->Incubate_MEK Add_Reagent_MEK Add Kinase-Glo Reagent Incubate_MEK->Add_Reagent_MEK Measure_Luminescence Measure Luminescence Add_Reagent_MEK->Measure_Luminescence End_MEK End Measure_Luminescence->End_MEK Start_PI3K Start Incubate_PI3K Incubate PI3K with This compound, ATP, and Substrate Start_PI3K->Incubate_PI3K Add_Reagent_PI3K Add Eu-labeled Ab and Alexa Fluor Tracer Incubate_PI3K->Add_Reagent_PI3K Measure_FRET Measure TR-FRET Signal Add_Reagent_PI3K->Measure_FRET End_PI3K End Measure_FRET->End_PI3K

Figure 2: General Workflow for In Vitro Enzymatic Inhibition Assays.
  • MEK1 Inhibition Assay: A Kinase-Glo® luminescent kinase assay was used to quantify ATP consumption following the kinase reaction. The luminescence signal is inversely proportional to MEK1 activity.

  • PI3K Isoform Inhibition Assays: A fluorescence-based Adapta™ TR-FRET assay was employed. This assay measures the amount of ADP produced, which competes with a fluorescently labeled ADP tracer for binding to an antibody, leading to a change in the FRET signal.

Western Blot Analysis

To assess the impact of this compound on intracellular signaling, A375 melanoma cells were treated with the compound, and cell lysates were subjected to immunoblot analysis.

  • Cell Lysis: Cells were lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and phosphorylated AKT (p-AKT), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

A375 Melanoma Spheroid Tumor Model
  • Spheroid Formation: A375 cells were cultured in ultra-low attachment plates to promote the formation of 3D spheroids.

  • Treatment: Spheroids were treated with this compound or control for a specified duration (e.g., 72 hours).

  • Viability Assessment: A live/dead cell staining assay was used, employing reagents like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).

  • Imaging: Spheroids were imaged using fluorescence microscopy to visualize the extent of cell death.

A375 Melanoma Mouse Xenograft Model
  • Cell Implantation: A375 cells were subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors were allowed to establish and reach a predetermined size.

  • Treatment: Mice were treated with this compound, typically via oral administration.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Endpoint: The study was concluded when tumors reached a specified size, and tumors were excised for further analysis.

Safety and Toxicity

Preclinical studies have indicated that bifunctional inhibitors like this compound may have a more favorable toxicity profile compared to single-agent MEK inhibitors.[3] Specifically, in vivo studies have shown a reduced potential for ocular toxicity, a known side effect of some MEK inhibitors.[4]

Conclusion

This compound is a potent, orally bioavailable bifunctional inhibitor of the MEK and PI3K signaling pathways. Its ability to simultaneously block these two key oncogenic drivers has been demonstrated through robust preclinical data, including enzymatic and cellular assays, as well as in 3D and in vivo tumor models. The improved efficacy and potentially favorable safety profile of this compound make it a promising candidate for further development as a targeted cancer therapeutic. Future studies will likely focus on its pharmacokinetic properties, comprehensive toxicology, and evaluation in a broader range of cancer models.

References

An In-depth Technical Guide to the Research Chemical ST-168: A Dual MEK/PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-168 is an orally active, bifunctional small molecule inhibitor that concurrently targets the Mitogen-Activated Protein Kinase Kinase (MEK) and Phosphoinositide 3-Kinase (PI3K) signaling pathways.[1][2] Developed for preclinical research in oncology, this compound has demonstrated potent inhibition of key kinases in both pathways, leading to antitumor effects in various cancer models. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative inhibitory activity, and relevant experimental protocols.

Core Attributes of this compound

PropertyValue
CAS Number 2126038-25-1
Molecular Formula C₄₁H₄₄F₅IN₁₀O₇
Molecular Weight 1010.75 g/mol
Target(s) MEK1, PI3Kα, PI3Kδ, PI3Kβ, PI3Kγ
Mechanism of Action Dual inhibitor of the MAPK/ERK and PI3K/AKT/mTOR pathways

Quantitative Data: In Vitro Inhibitory Activity

This compound has been evaluated for its inhibitory potency against MEK1 and various Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

TargetIC₅₀ (nM)
MEK1182
PI3Kα69.2
PI3Kδ41.7
PI3Kβ1482
PI3Kγ2293

Data sourced from in vitro enzymatic inhibition assays.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects by simultaneously blocking two critical signaling cascades that are frequently dysregulated in cancer: the Ras/Raf/MEK/ERK pathway and the PI3K/AKT/mTOR pathway. The dual inhibition is intended to overcome the resistance mechanisms that can arise when only one pathway is targeted.

The diagram below illustrates the points of inhibition of this compound within these interconnected pathways.

MEK_PI3K_Inhibition RTK_PI3K Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK_PI3K->PI3K RTK_MAPK Receptor Tyrosine Kinase (RTK) PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream_AKT Downstream AKT Targets (Cell Survival, Proliferation) AKT->Downstream_AKT mTORC2 mTORC2 mTORC2->AKT activates Downstream_ERK Downstream ERK Targets (Gene Expression, Proliferation) RAS RAS RTK_MAPK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Downstream_ERK ST168 This compound ST168->PI3K ST168->MEK

This compound Dual Inhibition of MEK and PI3K Pathways

Experimental Protocols

In Vitro Enzymatic Inhibition Assays

Objective: To determine the IC₅₀ values of this compound against MEK1 and PI3K isoforms.

1. MEK1 Inhibition Assay (Kinase-Glo® Luminescent Kinase Assay)

  • Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to kinase activity.

  • Protocol Outline:

    • Prepare a reaction mixture containing MEK1 enzyme, its substrate, and ATP.

    • Add serial dilutions of this compound to the reaction mixture.

    • Incubate the reaction to allow for enzymatic activity.

    • Add Kinase-Glo® reagent, which contains luciferase and its substrate, to the wells.

    • Measure the luminescent signal using a luminometer.

    • Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ value.

2. PI3K Isoform Inhibition Assay (Adapta™ TR-FRET Assay)

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that detects the formation of ADP, the product of the kinase reaction.

  • Protocol Outline:

    • Prepare reaction mixtures for each PI3K isoform (α, β, δ, γ) containing the respective enzyme, substrate (e.g., PIP2), and ATP.

    • Add serial dilutions of this compound to the reaction mixtures.

    • Incubate the reactions to allow for ADP production.

    • Add a detection solution containing a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer.

    • Measure the TR-FRET signal. In the absence of inhibition, ADP produced displaces the tracer from the antibody, leading to a decrease in the FRET signal.

    • Calculate the percent inhibition at each this compound concentration and determine the IC₅₀ values.

Assay_Workflow cluster_MEK MEK1 Inhibition Assay (Luminescence) cluster_PI3K PI3K Inhibition Assay (TR-FRET) M_Start Start: MEK1, Substrate, ATP M_Inhibitor Add this compound Dilutions M_Start->M_Inhibitor M_Incubate Incubate M_Inhibitor->M_Incubate M_Reagent Add Kinase-Glo® Reagent M_Incubate->M_Reagent M_Read Measure Luminescence M_Reagent->M_Read M_Analyze Calculate IC50 M_Read->M_Analyze P_Start Start: PI3K Isoform, Substrate, ATP P_Inhibitor Add this compound Dilutions P_Start->P_Inhibitor P_Incubate Incubate P_Inhibitor->P_Incubate P_Reagent Add TR-FRET Detection Reagents P_Incubate->P_Reagent P_Read Measure TR-FRET Signal P_Reagent->P_Read P_Analyze Calculate IC50 P_Read->P_Analyze

In Vitro Enzymatic Assay Workflow
A375 Melanoma Spheroid Tumor Model

Objective: To assess the tumoricidal efficacy of this compound in a 3D cell culture model.

  • Protocol Outline:

    • Culture A375 human melanoma cells.

    • Generate spheroids by seeding a specific number of cells (e.g., 1,000-5,000 cells/well) in ultra-low attachment round-bottom plates.

    • Allow spheroids to form and grow for a defined period (e.g., 72 hours).

    • Treat the spheroids with this compound at various concentrations.

    • After the treatment period, assess cell viability using a live/dead cell viability assay (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).

    • Image the spheroids using fluorescence microscopy to visualize and quantify the extent of cell death.

In Vivo A375 Melanoma Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of orally administered this compound.

  • Protocol Outline:

    • Subcutaneously implant A375 melanoma cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives a vehicle.

    • Monitor tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

InVivo_Workflow Start Implant A375 Cells in Mice TumorGrowth Monitor Tumor Growth Start->TumorGrowth Randomize Randomize Mice into Groups TumorGrowth->Randomize Treatment Oral Administration of this compound or Vehicle Randomize->Treatment Monitor Monitor Tumor Volume and Body Weight Treatment->Monitor Endpoint Endpoint: Euthanize and Excise Tumors Monitor->Endpoint Analysis Analyze Tumor Weight and Histology Endpoint->Analysis

In Vivo A375 Melanoma Mouse Model Workflow

Synthesis of this compound

The detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The primary publication by Van Dort et al. (2017) describes the structure-guided design and initial studies, indicating that the synthesis was achieved, but the supplementary information containing the detailed synthetic route was not accessible through the performed searches. Generally, the synthesis of such bifunctional inhibitors involves the covalent linking of two distinct pharmacophores, in this case, a MEK inhibitor moiety and a PI3K inhibitor moiety, often connected by a flexible linker.

Biological Activity and Preclinical Findings

  • In Vitro Efficacy: this compound demonstrated superior tumor-killing ability compared to its predecessor, ST-162, in an A375 melanoma spheroid tumor model.[1]

  • In Vivo Efficacy: In an A375 melanoma mouse model, orally administered this compound was more effective in controlling tumor growth compared to ST-162, confirming its bioavailability and in vivo efficacy.[1]

  • Ocular Toxicity: Preclinical studies have suggested that this compound has an improved ocular toxicity profile compared to some other MEK inhibitors.[1]

Conclusion

This compound is a potent, orally active dual inhibitor of the MEK and PI3K pathways with demonstrated antitumor activity in preclinical models of melanoma. Its ability to simultaneously target two key oncogenic signaling pathways makes it a valuable research tool for studying cancer biology and developing novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals interested in further investigating the properties and potential of this compound. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its full potential as a therapeutic agent.

References

ST-168: A Bifunctional MEK/PI3K Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

The mitogen-activated protein kinase (MEK) and phosphoinositide 3-kinase (PI3K) signaling pathways are critical regulators of cell proliferation, survival, and growth. Their aberrant activation is a hallmark of many human cancers, making them prime targets for therapeutic intervention. However, the intricate crosstalk and feedback loops between these pathways often lead to resistance when targeting only one. To overcome this challenge, dual inhibitors that simultaneously block both MEK and PI3K pathways have emerged as a promising therapeutic strategy. ST-168 is a novel, single-entity bifunctional inhibitor designed to target both MEK1 and PI3K isoforms, demonstrating improved potency and efficacy in preclinical models. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathway interactions related to this compound.

Core Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound, facilitating a clear comparison of its inhibitory activities and efficacy.

Table 1: In Vitro Enzymatic Inhibition of this compound and Lead Compound ST-162

TargetThis compound IC₅₀ (nM)ST-162 IC₅₀ (nM)Fold Improvement (ST-162/ST-168)
MEK11823982.2
PI3KαNot explicitly stated, but improved1912.8
PI3KβNot explicitly stated, but improved9422.7
PI3KδNot explicitly stated, but improved>580323
PI3KγNot explicitly stated, but improvedNot explicitly stated2.5

Data compiled from in vitro enzymatic inhibition assays.

Table 2: Cellular Activity of this compound in A375 Melanoma Cells

AssayOutcome
A375 Melanoma Spheroid Tumor Model This compound demonstrated superior tumoricidal efficacy compared to ST-162.
A375 Melanoma Mouse Xenograft Model This compound was more effective than ST-162 in promoting tumor control when administered orally.

These findings highlight the superior in vivo activity of this compound in suppressing tumor growth.

Table 3: Ocular Toxicity Profile of this compound

ModelObservation
In Vitro (Photoreceptor and RPE cells) This compound exhibited a more favorable toxicity profile compared to the MEK inhibitor PD0325901. Reduced cell death and caspase activity were observed compared to monotherapies and their combinations.
In Vivo (Rabbit model) This compound demonstrated a favorable in vivo ocular toxicity profile.

These results suggest a reduced potential for ocular side effects, a common issue with MEK inhibitors.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the targeted signaling pathways and a general workflow for evaluating bifunctional inhibitors like this compound.

MEK_PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ST168 This compound ST168->MEK Inhibits ST168->PI3K Inhibits

Figure 1. Simplified MEK/PI3K signaling pathway inhibited by this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation enzymatic_assay Enzymatic Inhibition Assays (MEK1, PI3K isoforms) cell_culture Cell Culture (e.g., A375, 661W, ARPE-19) western_blot Western Blot Analysis (p-ERK, p-AKT) cell_culture->western_blot viability_assay Cell Viability Assays (e.g., MTS, MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assays (e.g., Caspase Activity) cell_culture->apoptosis_assay spheroid_model 3D Spheroid Model (e.g., A375) cell_culture->spheroid_model xenograft_model Xenograft Mouse Model (e.g., A375) spheroid_model->xenograft_model toxicity_study Ocular Toxicity Study (e.g., Rabbit Model) pk_pd_study Pharmacokinetics/ Pharmacodynamics

Figure 2. General experimental workflow for preclinical evaluation of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Enzymatic Inhibition Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MEK1 and PI3K isoforms.

  • General Protocol:

    • Recombinant human MEK1 and PI3K isoforms (α, β, δ, γ) are used.

    • The inhibitor (this compound or ST-162) is serially diluted to a range of concentrations.

    • The enzyme, inhibitor, and appropriate substrates (e.g., ATP) are incubated in a suitable buffer system.

    • Enzyme activity is measured using a detection method appropriate for the specific kinase, such as a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Culture
  • Cell Lines:

    • A375: Human malignant melanoma cell line.

    • 661W: Murine photoreceptor-derived cell line.

    • ARPE-19: Human adult retinal pigment epithelium cell line.

  • Culture Conditions:

    • Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cultures are kept in a humidified incubator at 37°C with 5% CO₂.

Western Blot Analysis for Phospho-ERK and Phospho-AKT
  • Objective: To assess the inhibitory effect of this compound on the MEK/ERK and PI3K/AKT signaling pathways in cultured cells.

  • Protocol:

    • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

    • Transfer: Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK (Thr202/Tyr204), total ERK, phospho-AKT (Ser473), and total AKT.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Cell Viability Assay (e.g., MTS Assay)
  • Objective: To evaluate the effect of this compound on the viability of cancer and retinal cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

    • Treatment: After cell adherence, treat with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

    • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Caspase Activity Assay
  • Objective: To measure the induction of apoptosis by this compound.

  • Protocol:

    • Cell Treatment: Treat cells with this compound as described for the cell viability assay.

    • Cell Lysis: Lyse the cells to release cellular contents, including caspases.

    • Substrate Addition: Add a caspase-specific substrate (e.g., for caspase-3/7) that produces a fluorescent or luminescent signal upon cleavage.

    • Signal Measurement: Incubate and measure the signal using a fluorometer or luminometer.

    • Data Analysis: Quantify caspase activity relative to untreated control cells.

A375 Melanoma Spheroid Tumor Model
  • Objective: To assess the tumoricidal efficacy of this compound in a 3D cell culture model.

  • Protocol:

    • Spheroid Formation: Seed A375 cells in ultra-low attachment plates to promote the formation of 3D spheroids.

    • Treatment: Once spheroids have formed, treat with this compound or ST-162 at a specified concentration (e.g., 20 µM) for a defined period (e.g., 72 hours).

    • Viability Staining: Stain the spheroids with a live/dead cell assay kit.

    • Imaging: Image the spheroids using fluorescence microscopy to visualize and quantify viable and dead cells.

A375 Melanoma Mouse Xenograft Model
  • Objective: To evaluate the in vivo antitumor efficacy of orally administered this compound.

  • Protocol:

    • Animal Model: Use immunodeficient mice (e.g., nude mice).

    • Tumor Implantation: Subcutaneously inject A375 cells into the flank of the mice.

    • Tumor Growth: Allow tumors to grow to a palpable size.

    • Treatment: Randomize mice into treatment groups and administer this compound or ST-162 orally at a specified dose and schedule.

    • Tumor Measurement: Measure tumor volume regularly using calipers.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Conclusion

This compound represents a significant advancement in the development of dual MEK/PI3K inhibitors. Its improved enzymatic and cellular potency, coupled with superior in vivo efficacy and a favorable ocular toxicity profile, underscore its potential as a promising candidate for cancer therapy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other bifunctional inhibitors targeting key oncogenic pathways. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in a broader range of cancer types.

The Dual-Edged Sword: A Technical Guide to ST-168 Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of the ST-168 signaling pathway, providing a comprehensive overview for researchers, scientists, and drug development professionals. This compound is a novel, orally available small molecule that acts as a bifunctional inhibitor, simultaneously targeting the MEK and PI3K signaling pathways.[1][2][3] This dual inhibition strategy holds significant promise for overcoming the therapeutic resistance often encountered with single-pathway inhibitors in oncology.

Core Mechanism of Action: Concurrent MEK and PI3K Inhibition

This compound was developed as a structural analog of ST-162, demonstrating enhanced inhibitory activity against both MEK1 and all four class I PI3K isoforms.[4] The rationale behind this dual-targeting approach lies in the frequent co-activation and crosstalk between the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR signaling cascades in many human cancers.[2][3] By concurrently blocking these two key oncogenic pathways, this compound aims to induce a more potent and durable anti-tumor response.

The following diagram illustrates the targeted signaling pathways:

ST168_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF RAS->PI3K MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream CellGrowth Cell Growth, Metabolism, Survival Downstream->CellGrowth ST168 This compound ST168->MEK ST168->PI3K

This compound inhibits the MEK and PI3K signaling pathways.

Quantitative Data Presentation

This compound has demonstrated potent inhibition of MEK1 and Class I PI3K isoforms in in vitro enzymatic assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

TargetIC50 (nM)
MEK1182
PI3Kα69.2
PI3Kβ1482
PI3Kγ2293
PI3Kδ41.7
Data sourced from in vitro enzymatic inhibition assays.[5]

Key Preclinical Findings

Preclinical studies have highlighted the superior efficacy of this compound compared to its predecessor, ST-162. In an A375 melanoma spheroid tumor model, this compound demonstrated greater tumoricidal activity.[1] Furthermore, oral administration of this compound in an A375 melanoma mouse model led to more effective tumor control, confirming its bioavailability and in vivo efficacy.[1] Studies have also indicated that this compound has a favorable toxicity profile, particularly concerning ocular toxicity, which has been a dose-limiting factor for other MEK inhibitors.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound, based on established and published protocols.

In Vitro Enzymatic Inhibition Assay

This protocol outlines the general procedure for determining the IC50 values of this compound against MEK1 and PI3K isoforms.

Enzymatic_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase (MEK1 or PI3K isoform) - Substrate (e.g., inactive ERK2 for MEK1, ATP) - this compound dilutions Start->PrepareReagents Incubate Incubate Kinase and this compound PrepareReagents->Incubate AddSubstrate Add Substrate and ATP to Initiate Reaction Incubate->AddSubstrate IncubateReaction Incubate at 37°C AddSubstrate->IncubateReaction StopReaction Stop Reaction IncubateReaction->StopReaction DetectSignal Detect Signal (e.g., Luminescence, Fluorescence) StopReaction->DetectSignal AnalyzeData Analyze Data and Calculate IC50 Values DetectSignal->AnalyzeData End End AnalyzeData->End

Workflow for in vitro enzymatic inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO). Prepare solutions of the target kinase (recombinant human MEK1 or PI3K isoforms) and its specific substrate.

  • Kinase Reaction: In a multi-well plate, add the kinase and the this compound dilutions. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature) to permit inhibitor binding.

  • Initiation: Initiate the kinase reaction by adding the substrate and ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. For MEK1, this could involve a coupled assay to measure ERK phosphorylation. For PI3K, this could involve detecting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis for p-ERK and p-AKT Inhibition

This protocol describes the assessment of this compound's ability to inhibit the phosphorylation of downstream targets of the MEK and PI3K pathways in cancer cell lines.

Western_Blot_Workflow Start Start CellCulture Culture Cancer Cells (e.g., A375, 661W, ARPE-19) Start->CellCulture TreatCells Treat Cells with this compound at Various Concentrations and Times CellCulture->TreatCells LyseCells Lyse Cells and Quantify Protein Concentration TreatCells->LyseCells SDSPAGE Separate Proteins by SDS-PAGE LyseCells->SDSPAGE Transfer Transfer Proteins to a PVDF or Nitrocellulose Membrane SDSPAGE->Transfer Block Block Membrane to Prevent Non-specific Binding Transfer->Block PrimaryAb Incubate with Primary Antibodies (p-ERK, ERK, p-AKT, AKT, loading control) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Antibodies PrimaryAb->SecondaryAb Detect Detect Chemiluminescence SecondaryAb->Detect Analyze Analyze Band Intensities Detect->Analyze End End Analyze->End

Workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., A375 melanoma, 661W photoreceptor cells, ARPE-19 retinal pigment epithelial cells) in culture plates.[4] Once they reach a suitable confluency, treat them with varying concentrations of this compound or vehicle control for specified time points.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

Cell Viability and Caspase Activity Assays

These assays are crucial for determining the cytotoxic and apoptotic effects of this compound on cancer and non-cancerous cells.

Cell Viability Assay (e.g., MTS or MTT Assay)

  • Cell Seeding: Seed cells (e.g., 661W, ARPE-19) in a 96-well plate at a predetermined density.[4]

  • Treatment: After allowing the cells to adhere, treat them with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).

  • Assay: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay.

  • Assay: After treatment, add a luminogenic caspase-3/7 substrate to each well. This substrate is cleaved by active caspases 3 and 7, generating a luminescent signal.

  • Measurement: Incubate the plate at room temperature and measure the luminescence using a luminometer.

  • Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

A375 Melanoma Spheroid and Mouse Xenograft Models

These in vivo and 3D in vitro models are essential for evaluating the anti-tumor efficacy of this compound in a more physiologically relevant context.

A375 Melanoma Spheroid Tumor Model

  • Spheroid Formation: Generate A375 melanoma spheroids by seeding cells in ultra-low attachment plates.

  • Treatment: Once the spheroids have formed, treat them with different concentrations of this compound.

  • Monitoring: Monitor the growth and viability of the spheroids over time using imaging techniques and viability assays (e.g., CellTiter-Glo®).

A375 Melanoma Mouse Xenograft Model

  • Tumor Implantation: Subcutaneously inject A375 melanoma cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups. Administer this compound orally at a specified dose and schedule.[1]

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Conclusion

This compound represents a promising therapeutic agent due to its novel bifunctional mechanism of inhibiting both the MEK and PI3K signaling pathways. The preclinical data gathered to date demonstrates its potent anti-tumor activity and a favorable safety profile. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar dual-targeting inhibitors in the ongoing effort to develop more effective cancer therapies.

References

LP-168: A Dual-Binding BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of ST-168 in Cancer Research is currently unavailable due to the ambiguity of the designation "this compound." Publicly available scientific literature and clinical trial databases do not reference a specific therapeutic agent or biological molecule under the designation "this compound." However, research indicates several entities with similar nomenclature are actively being investigated for their roles in oncology. This guide will address the most prominent of these, providing a technical overview for researchers, scientists, and drug development professionals. The molecules discussed include LP-168, RNF168, ITIL-168, and ABM-168.

LP-168 is a novel Bruton's tyrosine kinase (BTK) inhibitor under development by Guangzhou Lupeng Pharmaceutical for the treatment of B-cell malignancies.[1] Preclinical research has demonstrated its potential in overcoming resistance to existing BTK inhibitors.[2]

Mechanism of Action

Chronic lymphocytic leukemia (CLL) and other B-cell cancers often rely on the B-cell receptor (BCR) signaling pathway for survival and proliferation, with BTK being a crucial enzyme in this cascade.[2] LP-168 is distinguished by its dual-binding capability, acting as both a covalent and non-covalent inhibitor of BTK. This allows it to effectively inhibit BTK even in the presence of resistance mutations, such as C481S, which typically confer resistance to covalent BTK inhibitors like ibrutinib.[2] Preclinical studies have shown that LP-168 significantly reduces the activation of BTK and its downstream effector, PLCG2.[2]

Preclinical Data

In preclinical studies using CLL cells, LP-168 has shown high selectivity for BTK, which is anticipated to minimize off-target effects.[2] The compound induced cell death in both standard CLL cells and those carrying mutations conferring resistance to other BTK inhibitors, such as the C481S and T474I mutations.[2]

Clinical Development

LP-168 is currently being evaluated in a Phase 1 clinical trial for patients with relapsed or refractory B-cell malignancies.[2] It is also being explored for the treatment of B-cell Non-Hodgkin Lymphoma, where it has advanced to Phase II clinical development.[1]

RNF168: An E3 Ubiquitin Ligase in DNA Damage Repair and Cancer Progression

RING finger protein 168 (RNF168) is an E3 ubiquitin ligase that plays a critical role in the DNA double-strand break (DSB) repair pathway.[3][4] Its dysregulation has been implicated in the development and progression of various cancers.[4]

Signaling Pathway and Function

RNF168 is a key component of the DNA damage response (DDR). Following a DSB, the MRN complex recognizes the damage and recruits ATM kinase, which then phosphorylates histone H2AX to form γH2AX.[3][5] This leads to the recruitment of another E3 ligase, RNF8, which mono-ubiquitinates γH2AX. RNF168 is then recruited to the site of damage where it further ubiquitinates histones, creating a platform for the accumulation of downstream repair proteins like 53BP1 and BRCA1.[4][5][6] This intricate signaling cascade is crucial for maintaining genomic stability.

RNF168_Pathway DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recognizes ATM ATM Kinase MRN->ATM recruits H2AX Histone H2AX ATM->H2AX phosphorylates gH2AX γH2AX (phosphorylated H2AX) H2AX->gH2AX RNF8 RNF8 (E3 Ligase) gH2AX->RNF8 recruits RNF168 RNF168 (E3 Ligase) gH2AX->RNF168 recruits RNF8->gH2AX mono-ubiquitinates Ub_Histones Ubiquitinated Histones RNF168->Ub_Histones poly-ubiquitinates Repair_Proteins 53BP1, BRCA1 Ub_Histones->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair

Role in Cancer

The expression of RNF168 is altered in numerous cancers. High expression has been observed in breast cancer, prostate cancer, and esophageal squamous cell carcinoma, where it is associated with tumor progression and poor prognosis.[4][7] In some contexts, RNF168 can promote cancer cell proliferation by regulating the stability of key signaling proteins. For instance, it can enhance the transcriptional activity of the estrogen receptor-α (ERα) in breast cancer.[4] Conversely, loss of RNF168 can also contribute to tumorigenesis by promoting genomic instability.[8] Interestingly, in BRCA1/2-deficient tumors, loss of RNF168 has been shown to be protective against mammary tumorigenesis in mice by leading to the accumulation of R-loops, subsequent DNA damage, and cell death.[8]

ITIL-168: A Tumor-Infiltrating Lymphocyte (TIL) Cell Therapy

ITIL-168 is an investigational cell therapy product derived from a patient's own tumor-infiltrating lymphocytes (TILs).[9] This personalized therapy is being evaluated in the DELTA-2 Phase 1 clinical trial for patients with advanced solid tumors.[9]

Experimental Protocol

The manufacturing process for ITIL-168 involves the following key steps:

  • Tumor Resection: A portion of the patient's tumor is surgically removed.

  • TIL Isolation and Expansion: The TILs are isolated from the tumor tissue and expanded ex vivo to generate a large population of tumor-reactive immune cells.

  • Lymphodepletion: Prior to infusion of ITIL-168, the patient undergoes lymphodepleting chemotherapy, typically with cyclophosphamide and fludarabine, to create a more favorable environment for the infused TILs to engraft and expand.

  • ITIL-168 Infusion: The expanded TILs (ITIL-168) are infused back into the patient.

  • Interleukin-2 (IL-2) Administration: Following the infusion, the patient receives several doses of IL-2 to promote the survival and proliferation of the ITIL-168 cells.[9]

ITIL168_Workflow Tumor_Resection Tumor Resection from Patient TIL_Isolation TIL Isolation and Ex Vivo Expansion Tumor_Resection->TIL_Isolation ITIL_168 ITIL-168 Product TIL_Isolation->ITIL_168 Infusion ITIL-168 Infusion ITIL_168->Infusion Patient Patient Lymphodepletion Lymphodepleting Chemotherapy Patient->Lymphodepletion Lymphodepletion->Infusion IL2 IL-2 Administration Infusion->IL2 Response Anti-Tumor Immune Response IL2->Response

Clinical Application

The DELTA-2 trial is assessing the safety, feasibility, and preliminary efficacy of ITIL-168 in combination with pembrolizumab in patients with advanced cancers, including non-small cell lung cancer (NSCLC) and cervical cancer, whose disease has progressed on standard therapies.[9]

ABM-168: A MEK Inhibitor for Solid Tumors

ABM-168 is a novel, small molecule MEK (mitogen-activated protein kinase) inhibitor being developed by ABM Therapeutics.[10] It is designed for the treatment of advanced or metastatic solid tumors.[10]

Mechanism of Action

MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell proliferation, differentiation, and survival. By inhibiting MEK, ABM-168 aims to block this pathway, thereby inhibiting tumor growth and inducing cancer cell death, particularly in tumors with RAF and RAS mutations.[10]

Pharmacological Properties and Clinical Development

ABM-168 is characterized by good water solubility, high cell permeability, and the ability to penetrate the brain, suggesting its potential for treating brain metastases.[10] Preclinical studies in intracranial animal models have demonstrated its anti-cancer properties.[10] A Phase I clinical trial has been initiated to evaluate the safety, tolerability, and pharmacokinetics of ABM-168 as a monotherapy in adult patients with advanced/metastatic solid tumors.[10]

References

The MEK Inhibitor ST-168: A Technical Guide on its Effects on ERK and AKT Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-168, identified as ABM-168, is a potent and selective allosteric inhibitor of MEK1 and MEK2, key kinases in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. By targeting MEK, ABM-168 directly prevents the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a central node in this pathway. This technical guide provides an in-depth analysis of the effects of this compound (ABM-168) on ERK and AKT phosphorylation, summarizing available preclinical data and outlining relevant experimental protocols.

Core Mechanism of Action: Inhibition of the MAPK/ERK Pathway

The RAS-RAF-MEK-ERK cascade is a primary signaling pathway that drives cell proliferation. As a MEK1/2 inhibitor, this compound (ABM-168) is designed to block the phosphorylation of ERK1 and ERK2, thereby inhibiting downstream signaling and suppressing tumor cell growth.[1][2]

Signaling Pathway Diagram

MAPK_Pathway cluster_0 Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation ST168 This compound (ABM-168) ST168->MEK Inhibition of Phosphorylation

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound (ABM-168).

Quantitative Data on the Efficacy of this compound (ABM-168)

Preclinical data for ABM-168 demonstrates its potent anti-proliferative activity in various cancer cell lines, which is indicative of its ability to inhibit the MAPK pathway.

In Vitro Anti-Proliferation Activity of ABM-168
Cell LineCancer TypeKey MutationsIC50 (nM)
A375MelanomaBRAF V600E<30
Colo-829Colorectal CancerBRAF V600E<30
HT-29Colorectal CancerBRAF V600E<30
MiaPaca-2Pancreatic CancerKRAS G12C<30
LN-229GlioblastomaBRAF V600E<30

Data sourced from a preclinical abstract presented at the AACR Annual Meeting 2023.[1]

While specific quantitative data on the direct inhibition of ERK phosphorylation by ABM-168 is not yet publicly available in peer-reviewed publications, the low nanomolar IC50 values in cancer cell lines with activating mutations in the MAPK pathway strongly suggest a potent on-target effect.

Crosstalk with the PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical regulator of cell survival and proliferation. There is significant crosstalk between the MAPK/ERK and PI3K/AKT pathways. A common observation with MEK inhibitors is the compensatory activation of the AKT pathway. This can occur through the relief of negative feedback loops that ERK normally exerts on receptor tyrosine kinases (RTKs) like EGFR and HER2. Inhibition of ERK can lead to the hyperactivation of these receptors, which in turn can stimulate the PI3K/AKT pathway.

Signaling Pathway Crosstalk Diagram

Pathway_Crosstalk cluster_0 RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RTK Negative Feedback Survival Cell Survival ST168 This compound (ABM-168) ST168->MEK AKT AKT PI3K->AKT P AKT->Survival

Caption: Crosstalk between the MAPK/ERK and PI3K/AKT pathways.

Due to this feedback mechanism, it is plausible that treatment with this compound (ABM-168) could lead to an increase in AKT phosphorylation in certain cellular contexts. However, specific quantitative data on the effect of ABM-168 on AKT phosphorylation is not yet available in the public domain.

Experimental Protocols

Detailed experimental protocols for studies conducted with ABM-168 have not been publicly released. However, the following are standard and widely accepted methodologies for assessing ERK and AKT phosphorylation.

Western Blotting for Phospho-ERK and Phospho-AKT

This technique is used to detect and quantify the levels of phosphorylated ERK and AKT in cell lysates following treatment with an inhibitor.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis cluster_2 Immunodetection A Seed cells B Treat with this compound A->B C Lyse cells B->C D Quantify protein C->D E SDS-PAGE D->E F Transfer to membrane E->F G Block membrane F->G H Incubate with primary antibody (pERK, pAKT, total ERK, total AKT) G->H I Incubate with secondary antibody H->I J Detect signal I->J K Quantify bands J->K

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Materials:

  • Cell culture reagents

  • This compound (ABM-168)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for phospho-ERK, total ERK, phospho-AKT, and total AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound (ABM-168) for a specified time.

  • Cell Lysis: Wash cells with cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This assay directly measures the inhibitory activity of a compound on the kinase of interest.

Kinase_Assay_Workflow cluster_0 Reaction Setup cluster_1 Kinase Reaction & Detection A Combine MEK1/2 enzyme, ERK substrate, and ATP B Add varying concentrations of this compound A->B C Incubate to allow phosphorylation B->C D Detect phosphorylated substrate C->D E Calculate IC50 D->E

Caption: Workflow for an in vitro MEK1/2 kinase assay.

Materials:

  • Recombinant active MEK1 or MEK2 enzyme

  • Kinase substrate (e.g., inactive ERK2)

  • ATP

  • This compound (ABM-168)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup: In a multi-well plate, combine the MEK enzyme, its substrate (ERK), and ATP in the assay buffer.

  • Inhibitor Addition: Add a range of concentrations of this compound (ABM-168) to the wells.

  • Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or ATP consumed using a suitable detection method.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound (ABM-168) is a potent MEK1/2 inhibitor that is expected to effectively suppress the phosphorylation of ERK in cancer cells harboring MAPK pathway mutations. While direct quantitative data on this inhibition and its effect on AKT phosphorylation are not yet publicly detailed, the known mechanisms of MEK inhibitors and the extensive crosstalk between the MAPK and PI3K/AKT pathways provide a strong rationale for its mode of action. Further publication of preclinical and clinical data will be crucial to fully elucidate the quantitative effects of this compound on these key signaling nodes and to guide its clinical development.

References

ST-168 (CAS: 2126038-25-1): A Technical Overview of a Novel Dual MEK/PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ST-168 is an orally bioavailable, potent small molecule that acts as a bifunctional inhibitor of both mitogen-activated protein kinase kinase (MEK) and phosphoinositide 3-kinase (PI3K). This dual-targeting mechanism offers a promising therapeutic strategy in oncology, particularly in tumors where both the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR signaling pathways are aberrantly activated, such as in melanoma.

Core Mechanism of Action

This compound exerts its anti-tumor effects by concurrently blocking two critical signaling cascades involved in cell proliferation, survival, and growth. By inhibiting MEK1, it prevents the phosphorylation and activation of ERK, a key downstream effector of the RAS-RAF pathway. Simultaneously, its inhibition of PI3K isoforms, with high potency against PI3Kα and PI3Kδ, blocks the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby preventing the activation of Akt and downstream mTOR signaling. This dual blockade is designed to overcome the feedback loops and resistance mechanisms that can arise from inhibiting a single pathway.

Quantitative Biological Activity

The inhibitory activity of this compound has been characterized against several key kinases, demonstrating a distinct selectivity profile.

TargetIC50 (nM)
MEK1182
PI3Kα69.2
PI3Kβ1482
PI3Kγ2293
PI3Kδ41.7

Table 1: In vitro inhibitory concentrations (IC50) of this compound against MEK1 and Class I PI3K isoforms.

Preclinical Efficacy

In preclinical models, this compound has demonstrated superior tumor-killing efficacy compared to its predecessor, ST-162, particularly in a three-dimensional A375 melanoma spheroid tumor model.[1] This suggests that the improved inhibitory profile against PI3K isoforms contributes to its enhanced anti-cancer activity.

Signaling Pathway Inhibition

The following diagram illustrates the points of intervention of this compound within the MEK/ERK and PI3K/Akt signaling pathways.

ST168_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mek RAS/RAF/MEK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) RAS_PI3K RAS RTK->RAS_PI3K RAS_MEK RAS RTK->RAS_MEK PI3K PI3K RAS_PI3K->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation_Survival_PI3K Cell Proliferation & Survival mTORC1->Proliferation_Survival_PI3K RAF RAF RAS_MEK->RAF MEK MEK1 RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation_Survival_MEK Cell Proliferation & Differentiation Transcription_Factors->Proliferation_Survival_MEK ST168_PI3K This compound ST168_PI3K->PI3K ST168_MEK This compound ST168_MEK->MEK

Caption: Dual inhibition of MEK and PI3K pathways by this compound.

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary, the following outlines general methodologies that would be employed to characterize a dual MEK/PI3K inhibitor.

In Vitro Kinase Inhibition Assay (General Workflow)

This experiment is designed to determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Kinase_Assay_Workflow Start Prepare Reagents: - Recombinant Kinase (MEK1, PI3Kα/β/γ/δ) - Kinase-specific substrate - ATP - this compound (serial dilutions) Incubation Incubate Kinase with this compound Start->Incubation Reaction Initiate Kinase Reaction (add substrate and ATP) Incubation->Reaction Detection Stop Reaction & Detect Signal (e.g., luminescence, fluorescence) Reaction->Detection Analysis Data Analysis: - Plot % inhibition vs. [this compound] - Calculate IC50 values Detection->Analysis

Caption: Generalized workflow for an in vitro kinase inhibition assay.

3D Spheroid Tumor Model Assay (General Workflow)

This assay assesses the efficacy of a compound on a three-dimensional cell culture model that more closely mimics an in vivo tumor microenvironment.

Spheroid_Model_Workflow Cell_Seeding Seed cancer cells (e.g., A375 melanoma) in ultra-low attachment plates Spheroid_Formation Allow cells to aggregate and form spheroids (3-4 days) Cell_Seeding->Spheroid_Formation Treatment Treat spheroids with varying concentrations of this compound Spheroid_Formation->Treatment Incubation_Period Incubate for a defined period (e.g., 72 hours) Treatment->Incubation_Period Viability_Assay Assess spheroid viability/size: - Brightfield imaging - CellTiter-Glo® 3D Assay Incubation_Period->Viability_Assay Data_Analysis Analyze dose-response effect on spheroid growth and viability Viability_Assay->Data_Analysis

Caption: General workflow for a 3D spheroid tumor model efficacy study.

Conclusion

This compound represents a promising therapeutic candidate due to its dual inhibitory action on the MEK and PI3K pathways. Its potency, particularly against PI3Kα and PI3Kδ, and demonstrated efficacy in 3D tumor models, warrant further investigation and development. The provided data and workflows offer a foundational understanding for researchers and drug development professionals interested in this class of compounds.

References

ST-168: A Bifunctional Inhibitor of MEK and PI3K Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ST-168 is a novel, orally active small-molecule inhibitor designed to dually target two critical oncogenic signaling pathways: the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K/AKT/mTOR) pathways.[1][2][3] Its development is rooted in a structure-guided design strategy to create a single chemical entity that can simultaneously block two key nodes in cancer cell proliferation and survival.[1][4] This bifunctional approach aims to overcome the resistance mechanisms that often arise from the inhibition of a single pathway, offering a promising therapeutic strategy for various cancers, including melanoma.[1][5]

Molecular Structure and Properties

This compound is a complex molecule that combines pharmacophores responsible for MEK and PI3K inhibition, connected by a linker.[1] The design was intended to retain the essential structural elements for binding to the allosteric catalytic site of MEK1 and the catalytic site of PI3K isoforms.[1]

Chemical and Physical Properties

A summary of the key physicochemical and pharmacological properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C41H44F5IN10O7[6]
Molecular Weight 1010.75 g/mol [6]
CAS Number 2126038-25-1[6]
Biological Activity Dual inhibitor of MEK and PI3K signaling pathways[1][2][7][8]
In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory activity against MEK1 and several PI3K isoforms in enzymatic assays.[1] The half-maximal inhibitory concentrations (IC50) are detailed in Table 2, showcasing a significant improvement over its predecessor, ST-162.[1]

TargetIC50 (nM)Fold Improvement over ST-162Reference
MEK1 1822.2-fold[1]
PI3Kα 69.22.8-fold[1]
PI3Kβ 14822.7-fold[1][6]
PI3Kδ 41.723-fold[1]
PI3Kγ 22932.5-fold[1][6]

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by concurrently blocking the MAPK/ERK and PI3K/AKT/mTOR signaling pathways. These pathways are crucial for cell growth, proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many human cancers.[1][3]

Targeted Signaling Pathways

The dual inhibitory action of this compound on the MEK and PI3K pathways is illustrated in the following diagram.

ST168_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_MAPK Proliferation, Cell Cycle Progression ERK->Proliferation_MAPK RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PIP2 PIP2 PIP2->PIP3 PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival_PI3K Survival, Growth, Angiogenesis mTOR->Survival_PI3K ST168 This compound ST168->MEK ST168->PI3K

This compound dual-inhibits the MAPK/ERK and PI3K/AKT/mTOR pathways.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assays

Objective: To determine the IC50 values of this compound against MEK1 and PI3K isoforms.

  • MEK1 Inhibition Assay:

    • A Kinase-Glo luminescent kinase assay kit (Promega) is utilized.[1]

    • The assay measures the amount of ATP remaining in solution following a kinase reaction.

    • Luminescence is inversely correlated with MEK1 activity.

    • Varying concentrations of this compound are incubated with MEK1 enzyme and its substrate.

    • The IC50 value is calculated from the dose-response curve.

  • PI3K Isoform Inhibition Assay:

    • A fluorescence-based Adapta TR-FRET assay protocol (Life Technologies) is employed.[1]

    • This assay measures the production of ADP, a universal product of kinase-catalyzed reactions.

    • The TR-FRET signal is proportional to PI3K activity.

    • This compound is tested against PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ isoforms.

    • IC50 values are determined by analyzing the inhibition of each isoform's activity at different compound concentrations.

Cellular Pathway Inhibition Analysis (Immunoblotting)

Objective: To confirm the inhibition of MEK and PI3K pathways in cancer cells by measuring the phosphorylation status of downstream effectors.

  • Cell Culture and Treatment:

    • A375 melanoma cells, which have constitutive activation of both MEK1 and PI3K pathways, are used.[1]

    • Cells are incubated with this compound (e.g., 20 μM), control inhibitors (e.g., PD0325901 for MEK, ZSTK474 for PI3K), or a DMSO control for a specified time (e.g., 1 hour).[1]

  • Protein Extraction and Quantification:

    • Following treatment, cells are lysed to extract total protein.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Immunoblotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of ERK1/2 (a downstream effector of MEK) and AKT (a downstream effector of PI3K).[1][3]

    • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The levels of phosphorylated proteins are normalized to the total protein levels to determine the extent of pathway inhibition.

Immunoblot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_processing Protein Processing cluster_immunoblotting Immunoblotting A375_cells A375 Melanoma Cells Treatment Treat with this compound, Controls, or DMSO A375_cells->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-ERK, ERK, p-AKT, AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis Quantify Band Intensity

Workflow for immunoblot analysis of pathway inhibition.
3D Tumor Spheroid Viability Assay

Objective: To assess the tumoricidal efficacy of this compound in a three-dimensional cell culture model that better mimics an in vivo tumor environment.

  • Spheroid Formation:

    • A375 melanoma cells are cultured in ultra-low attachment plates to promote the formation of spheroids.

  • Treatment:

    • Spheroids are treated with this compound or a control compound (e.g., 20 μM) for a specified duration (e.g., 72 hours).[1]

  • Viability Staining:

    • A live/dead viability assay is performed using Calcein AM and ethidium homodimer-1.[1]

    • Calcein AM stains live cells green, while ethidium homodimer-1 stains the nuclei of dead cells red.[1]

  • Imaging and Analysis:

    • Spheroids are imaged using a fluorescent microscope.

    • The relative green and red fluorescence intensities are quantified to assess the extent of cell death induced by the treatment.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy and bioavailability of orally administered this compound.

  • Tumor Implantation:

    • A375 cells (e.g., 5 x 10^6) are suspended in media and inoculated into the flank of immunodeficient mice (e.g., nude mice).[1]

  • Treatment Initiation:

    • Treatment begins once tumors reach a specified volume (e.g., >100 mm³).[1]

  • Drug Administration:

    • Mice are randomized into treatment and vehicle control groups.

    • This compound is administered orally (e.g., by gavage) at a specified dose (e.g., 400 mg/kg) and schedule (e.g., once daily).[1]

  • Tumor Growth Monitoring:

    • Tumor growth is monitored regularly (e.g., twice per week) using a non-invasive imaging modality such as MRI or by caliper measurements.[1]

  • Endpoint and Analysis:

    • The study continues for a predetermined period (e.g., 42 days) or until a humane endpoint is reached.[1]

    • Tumor growth curves are plotted for each group to compare the efficacy of this compound to the vehicle control.

Conclusion

This compound is a potent, orally bioavailable bifunctional inhibitor of the MEK and PI3K pathways.[1] Its ability to simultaneously block these two critical signaling cascades has shown superior tumoricidal efficacy in preclinical models compared to its antecedents.[1] The favorable in vitro and in vivo profiles of this compound support its continued development as a potential therapeutic agent for cancers driven by aberrant MAPK and PI3K signaling.[9] Further investigation into its clinical efficacy and safety is warranted.

References

ST-168 Preclinical Research: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-168 is a novel, orally bioavailable, bifunctional small molecule inhibitor targeting two key oncogenic signaling pathways: the mitogen-activated protein kinase (MEK) and phosphoinositide 3-kinase (PI3K) pathways.[1][2] Dysregulation of these pathways is a hallmark of numerous human cancers, making dual inhibition a compelling therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, including its in vitro and in vivo activity, mechanism of action, and safety profile.

Mechanism of Action: Dual Inhibition of MEK and PI3K Signaling

This compound was designed as a single chemical entity to simultaneously inhibit MEK1 and Class I PI3K isoforms. The core mechanism of action of this compound involves the direct inhibition of MEK1, a critical kinase in the RAS/RAF/MEK/ERK pathway, and the inhibition of PI3K isoforms (α, β, δ, γ), which are central to the PI3K/AKT/mTOR pathway. By blocking these two convergent pathways, this compound effectively abrogates downstream signaling, leading to reduced cell proliferation and survival in cancer cells. Preclinical studies have demonstrated that treatment with this compound leads to a significant reduction in the phosphorylation of ERK and the ribosomal protein S6, key downstream effectors of the MEK and PI3K pathways, respectively.

MEK_PI3K_Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K S6 S6 S6K->S6 S6->Proliferation ST168_MEK This compound ST168_MEK->MEK ST168_PI3K This compound ST168_PI3K->PI3K

Figure 1: this compound Dual Inhibition of MEK and PI3K Signaling Pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Enzymatic Inhibition
TargetThis compound IC₅₀ (nM)ST-162 IC₅₀ (nM)ZSTK474 IC₅₀ (nM)PD0325901 IC₅₀ (nM)
MEK1182398-15
PI3Kα69.21943.9-
PI3Kβ1482394020.8-
PI3Kδ41.796110.5-
PI3Kγ2293576018.2-

Data sourced from in vitro enzymatic inhibition assays.[1]

Table 2: In Vivo Anti-Tumor Efficacy in A375 Melanoma Xenograft Model
Treatment GroupDosageTumor Growth Inhibition
Vehicle (OraPlus)--
This compound400 mg/kg, p.o., dailyMore pronounced tumor growth reduction vs. ST-162
ST-162400 mg/kg, p.o., dailyPotent anti-tumor efficacy

Study duration was 42 days. Tumor growth was assessed by MRI imaging twice per week.[1]

Experimental Protocols

In Vitro Enzymatic Inhibition Assays

MEK1 Inhibition Assay:

  • Methodology: A Kinase-Glo luminescent kinase assay kit (Promega, WI) was utilized.

  • Procedure: The assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with the kinase activity. Assays were performed according to the manufacturer's protocol.

PI3K Isoform Inhibition Assay:

  • Methodology: A fluorescence-based Adapta TR-FRET assay protocol (Life Technologies, Madison, WI) was employed.

  • Procedure: This assay measures the affinity of the kinase for the inhibitor by detecting the displacement of a fluorescently labeled tracer from the kinase active site. The assays were conducted as per the manufacturer's instructions.

InVitro_Workflow Start Start Compound This compound and Comparator Compounds Start->Compound MEK_Assay MEK1 Enzymatic Assay (Kinase-Glo) Compound->MEK_Assay PI3K_Assay PI3K Isoform Enzymatic Assay (Adapta TR-FRET) Compound->PI3K_Assay Luminescence Measure Luminescence MEK_Assay->Luminescence Fluorescence Measure TR-FRET Signal PI3K_Assay->Fluorescence IC50_MEK Calculate MEK1 IC50 Luminescence->IC50_MEK IC50_PI3K Calculate PI3K Isoform IC50s Fluorescence->IC50_PI3K End End IC50_MEK->End IC50_PI3K->End

Figure 2: Workflow for In Vitro Enzymatic Inhibition Assays.
In Vivo A375 Melanoma Xenograft Study

  • Animal Model: Athymic nude mice.

  • Cell Line: A375 human melanoma cells.

  • Tumor Implantation: 5 x 10⁶ A375 cells were suspended in 100 µL of media and inoculated into the flank of each mouse.[1]

  • Treatment Initiation: Treatment commenced when tumors reached a volume of >100 mm³.

  • Treatment Groups:

    • Vehicle control: 200 µL of OraPlus administered daily by oral gavage.

    • This compound: 400 mg/kg administered daily by oral gavage.

    • ST-162: 400 mg/kg administered daily by oral gavage.

  • Study Duration: 42 days.

  • Tumor Assessment: Tumor growth was monitored by Magnetic Resonance Imaging (MRI) twice per week.

InVivo_Workflow Start Start Implantation Implant A375 Melanoma Cells in Athymic Nude Mice Start->Implantation Tumor_Growth Monitor Tumor Growth (until >100 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Gavage (42 days) Randomization->Treatment MRI Tumor Volume Assessment (MRI twice weekly) Treatment->MRI Analysis Data Analysis: Tumor Growth Inhibition MRI->Analysis End End Analysis->End

Figure 3: Experimental Workflow for the In Vivo A375 Melanoma Xenograft Study.
A375 Melanoma 3D Spheroid Model

  • Cell Line: A375 human melanoma cells.

  • Model: 3D spheroid tumor model.

  • Treatment: Spheroids were treated with 20 µM of this compound or ST-162 for 72 hours.[1]

  • Viability Assessment: A live/dead cell viability assay (Calcein AM and ethidium homodimer-1, Molecular Probes) was used.[1]

  • Imaging: Fluorescence microscopy was used to visualize live (green) and dead (red) cells.

Ocular Toxicity Studies

In Vitro Ocular Toxicity:

  • Cell Lines: Photoreceptor cell line 661W and adult retinal pigment epithelium cell line ARPE-19.[2]

  • Treatment: Cells were treated with increasing concentrations of this compound.

  • Assays: Western blots, cell viability assays, and caspase activity assays were performed to evaluate MEK and PI3K inhibition and dose-dependent toxicity.[2]

In Vivo Ocular Toxicity:

  • Animal Model: Dutch-Belted rabbits.[2]

  • Administration: Intravitreal injection of this compound.[2]

  • Analysis: Ocular examination and histological analysis of enucleated eyes were conducted to assess the toxicity profile.[2]

Pulmonary Fibrosis Model
  • Animal Model: Doxycycline-inducible TGF-α-transgenic mouse model of fibrosis.

  • Acute Preventative Study:

    • Dosage: this compound (400 mg/kg) administered by oral gavage for 3 days.

    • Analysis: Selective inhibition of ERK and S6 ribosomal protein phosphorylation was assessed. Upregulation of procollagen I and III was also evaluated.

  • Long-term Reversal Study:

    • Induction: Fibrosis was induced by 5 weeks of doxycycline administration.

    • Treatment: this compound was administered daily by oral gavage for up to 4 weeks, with continued doxycycline administration.

    • Analysis: Increases in lung weight and pleural thickening were monitored. Lung mechanics were also assessed.

Summary and Future Directions

The preclinical data for this compound demonstrate its potential as a potent, orally bioavailable dual inhibitor of the MEK and PI3K pathways. It exhibits significant anti-tumor efficacy in a melanoma model and shows promise in a model of pulmonary fibrosis. Furthermore, this compound has a favorable ocular toxicity profile compared to other MEK inhibitors.[2] These findings support the continued development of this compound as a potential therapeutic agent for various cancers and fibrotic diseases. Future studies will likely focus on further elucidating its pharmacokinetic and pharmacodynamic properties, as well as exploring its efficacy in a broader range of preclinical models.

References

Navigating the Multifaceted Landscape of "ST-168" in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

The designation "ST-168" appears to refer to several distinct investigational antitumor agents, each with a unique mechanism of action and therapeutic target. This technical guide provides a consolidated overview of the available information on these different entities, highlighting the need for specificity when discussing "this compound." The compounds identified include a microtubule disruptor, a dual-binding Bruton's tyrosine kinase (BTK) inhibitor also described as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), a MEK inhibitor, and a cell-based immunotherapy. This document serves as a guide for researchers, scientists, and drug development professionals to distinguish between these compounds and to understand their respective preclinical and clinical development statuses.

Antitumor Agent-168: A Microtubule Network Disruptor

Mechanism of Action: Antitumor agent-168, also referred to as compound 21b, functions by disrupting the microtubule network within tumor cells. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, or programmed cell death.

Preclinical Data: In preclinical studies, Antitumor agent-168 has demonstrated potent activity against breast cancer cells. Specifically, it inhibits the growth of MCF-7 human breast cancer cells with a half-maximal inhibitory concentration (IC50) value of 1.4 nM[1].

Experimental Protocols: Detailed experimental protocols for the synthesis and in vitro evaluation of Antitumor agent-168 would typically involve cell viability assays (such as MTT or CellTiter-Glo) to determine IC50 values, flow cytometry for cell cycle analysis, and western blotting or immunofluorescence to observe effects on microtubule polymerization and apoptotic markers.

Signaling Pathway and Experimental Workflow:

The mechanism of action for a microtubule disruptor leading to apoptosis is a well-established pathway.

DOT Script for Microtubule Disruption Pathway:

Microtubule_Disruption_Pathway ST168 Antitumor Agent-168 Microtubules Microtubule Network ST168->Microtubules targets Disruption Disruption of Microtubule Dynamics Microtubules->Disruption leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Antitumor Agent-168 induced apoptosis pathway.

LP-168: A Kinase Inhibitor with Dual Identity

The designation LP-168 has been associated with two different kinase inhibitors targeting distinct signaling pathways in different cancer types.

LP-168: Dual Covalent/Non-covalent BTK Inhibitor

Mechanism of Action: This iteration of LP-168 is a novel Bruton's tyrosine kinase (BTK) inhibitor that can bind to BTK both covalently and non-covalently. This dual-binding capability allows it to be effective against chronic lymphocytic leukemia (CLL) cells, including those with resistance mutations to other BTK inhibitors[2]. By inhibiting BTK, LP-168 disrupts the B cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of CLL cells[2].

Preclinical and Clinical Status: Preclinical research has shown that LP-168 effectively inhibits BTK in CLL cells, regardless of the presence of resistance mutations such as C481S or T474I[2]. The compound is highly selective for BTK, which is expected to minimize off-target effects[2]. A phase 1 clinical trial is currently underway to evaluate the safety and efficacy of oral LP-168 in patients with relapsed or refractory B-cell malignancies, including CLL/SLL[2].

LP-168: Third-Generation EGFR Tyrosine Kinase Inhibitor

Mechanism of Action: In a different context, LP-168 is described as a third-generation, orally active, and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[3][4]. It is designed to target EGFR mutations, including the T790M resistance mutation, which often arises in non-small cell lung cancer (NSCLC) patients treated with earlier-generation EGFR TKIs[3][4]. By selectively targeting mutant EGFR while sparing wild-type EGFR, LP-168 aims to reduce side effects[3][4].

Clinical Status: LP-168 has demonstrated promising preclinical activity and is currently in Phase II clinical development for the treatment of B-cell Non-Hodgkin Lymphoma[3][4]. The company is also exploring its use in both first-line and resistant EGFR-mutant NSCLC settings[3][4].

Signaling Pathway:

The signaling pathways for both BTK and EGFR inhibition are well-characterized.

DOT Script for BTK Inhibition Pathway:

BTK_Inhibition_Pathway LP168 LP-168 (BTKi) BTK Bruton's Tyrosine Kinase (BTK) LP168->BTK BCR B-Cell Receptor (BCR) BCR->BTK activates PLCG2 PLCG2 BTK->PLCG2 activates Inhibition Inhibition CellSurvival Cell Survival & Proliferation PLCG2->CellSurvival

Caption: LP-168 mediated BTK signaling inhibition.

DOT Script for EGFR Inhibition Pathway:

EGFR_Inhibition_Pathway LP168_EGFR LP-168 (EGFRi) EGFR Mutant EGFR (e.g., T790M) LP168_EGFR->EGFR EGF EGF EGF->EGFR binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream activates Inhibition_EGFR Inhibition TumorGrowth Tumor Growth & Proliferation Downstream->TumorGrowth

Caption: LP-168 mediated EGFR signaling inhibition.

ABM-168: A Novel MEK Inhibitor

Mechanism of Action: ABM-168 is a novel small molecule inhibitor of mitogen-activated protein kinase (MEK)[5]. MEK is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in tumor cell proliferation and survival. By inhibiting MEK, ABM-168 can block this signaling cascade.

Preclinical and Clinical Status: ABM-168 is characterized by good water solubility, high cell permeability, and the ability to penetrate the brain, suggesting its potential for treating brain metastases[5]. It has demonstrated anti-cancer properties in intracranial animal models[5]. A first-in-human, open-label, multicenter Phase I clinical trial has been initiated to evaluate the safety, tolerability, and pharmacokinetics of ABM-168 monotherapy in adult patients with advanced/metastatic solid tumors[5]. The potential for combination therapies with BRAF inhibitors, KRAS inhibitors, or PD-1/PD-L1 antibodies is also being explored[5].

Signaling Pathway:

The RAS-RAF-MEK-ERK pathway is a central signaling cascade in oncology.

DOT Script for MEK Inhibition Pathway:

MEK_Inhibition_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Inhibition_MEK Inhibition Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation ABM168 ABM-168 ABM168->MEK

Caption: ABM-168 mediated MEK signaling inhibition.

ITIL-168: Autologous Tumor-Infiltrating Lymphocyte (TIL) Therapy

Mechanism of Action: ITIL-168 is a form of adoptive cell therapy that uses a patient's own tumor-infiltrating lymphocytes (TILs) to fight cancer[6][7][8][9]. TILs are immune cells that have penetrated a tumor and are naturally capable of recognizing and killing cancer cells. The ITIL-168 manufacturing process involves resecting a portion of the patient's tumor, isolating the TILs, expanding them to large numbers in the laboratory, and then infusing them back into the patient[6][7][8][9]. This therapy is designed to provide an unrestricted T-cell receptor repertoire, enhancing the patient's antitumor immune response[7][8][9].

Clinical Status: ITIL-168 is being evaluated in clinical trials for patients with advanced solid tumors. The DELTA-1 study is a global, multicenter Phase 2 trial assessing the efficacy and safety of ITIL-168 in patients with advanced cutaneous melanoma that is relapsed or refractory to PD-1 inhibitors[7][8][9]. The DELTA-2 study is a Phase 1 clinical trial evaluating ITIL-168 in combination with pembrolizumab for advanced cancers that have progressed after standard therapy[6].

Experimental Workflow:

The process of generating and administering ITIL-168 follows a specific workflow.

DOT Script for ITIL-168 Workflow:

ITIL168_Workflow TumorResection Tumor Resection from Patient TIL_Isolation TIL Isolation & Expansion TumorResection->TIL_Isolation ITIL168 ITIL-168 Product TIL_Isolation->ITIL168 Infusion ITIL-168 Infusion ITIL168->Infusion Lymphodepletion Lymphodepleting Chemotherapy Lymphodepletion->Infusion IL2 IL-2 Administration Infusion->IL2 TumorRegression Tumor Regression IL2->TumorRegression

Caption: The therapeutic workflow for ITIL-168.

Conclusion and a Call for Specificity

The diverse nature of the therapeutic agents referred to as "this compound" underscores the critical importance of using precise nomenclature in scientific and clinical discourse. Researchers, scientists, and drug development professionals seeking information on "this compound" must specify whether they are interested in the microtubule disruptor, the dual-identity kinase inhibitor (BTK or EGFR), the MEK inhibitor, or the TIL-based immunotherapy. Each of these agents has a distinct biological target, mechanism of action, and is at a different stage of development for specific cancer indications. Future inquiries and literature searches should endeavor to use the more specific identifiers (e.g., LP-168, ABM-168, ITIL-168) to ensure the retrieval of accurate and relevant information. This guide serves as a starting point to navigate the complexities surrounding the "this compound" designation and to facilitate more targeted investigations into these promising antitumor agents.

References

Methodological & Application

Application Notes and Protocols for ST-168 (TQS-168/ZLN005) In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-168, also known as TQS-168 or ZLN005, is a small molecule modulator of Peroxisome Proliferator-Activated Receptor-Gamma Coactivator 1-alpha (PGC-1α).[1][2] PGC-1α is a critical transcriptional coactivator that regulates cellular energy metabolism and mitochondrial biogenesis.[1][3][4] In the context of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), this compound is being investigated for its potential to reprogram dysfunctional myeloid cells (e.g., microglia and monocytes) from a pro-inflammatory to a homeostatic state.[2][4] By upregulating PGC-1α, this compound aims to restore normal mitochondrial function, reduce oxidative stress, and decrease the production of pro-inflammatory cytokines.[2][5]

These application notes provide detailed protocols for two key in vitro assays to characterize the activity of this compound: a PGC-1α gene expression assay and an anti-inflammatory assay in a myeloid cell line.

Data Presentation

While specific IC50 or EC50 values for this compound are not widely published in peer-reviewed literature, preclinical studies have established effective concentrations for in vitro activity. The following table summarizes these findings.

Assay Type Cell Line Effective Concentration Range Observed Effect Reference
PGC-1α Gene ExpressionL6 Myotubes10 - 20 µMDose-dependent increase in PGC-1α mRNA[6]
AMPK ActivationNot specified2.5 - 20 µMDose-dependent activation of AMPK[7]
Anti-inflammatoryOCCM-30 (Cementoblasts)Not specifiedUpregulation of PGC-1α inhibited TNF-α-induced pro-inflammatory cytokine expression.[8]
Mitochondrial BiogenesisHuman Embryonic Stem Cell-derived Cardiomyocytes (hESC-CMs)10 µMUpregulation of PGC-1α and mitochondrial function-related genes.[9][10]
NeuroprotectionPC12 CellsNot specifiedEnhanced expression of PGC-1α.[11]

Signaling Pathway

The proposed mechanism of action for this compound involves the upregulation of PGC-1α, which in turn modulates mitochondrial function and inflammatory responses in myeloid cells.

ST168_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Myeloid Cell ST168 This compound (TQS-168/ZLN005) AMPK AMPK ST168->AMPK Activates PGC1a PGC-1α (Upregulation) AMPK->PGC1a Induces Expression Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Promotes Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) PGC1a->Inflammation Inhibits Cell_Function Restored Myeloid Cell Homeostasis Mito_Biogenesis->Cell_Function

This compound (TQS-168/ZLN005) signaling pathway in myeloid cells.

Experimental Protocols

Protocol 1: PGC-1α Gene Expression Assay in L6 Myotubes

This protocol describes how to assess the effect of this compound on the expression of PGC-1α and its downstream target genes in L6 rat skeletal muscle myotubes.

Materials:

  • L6 rat myoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • This compound (ZLN005)

  • DMSO (vehicle control)

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for PGC-1α, TFAM (Mitochondrial Transcription Factor A), and a housekeeping gene (e.g., GAPDH or β-actin)

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • To induce differentiation into myotubes, seed the myoblasts in 6-well plates and grow to confluence.

    • Once confluent, switch the growth medium to a differentiation medium (DMEM with 2% horse serum and 1% Penicillin-Streptomycin).

    • Allow the cells to differentiate for 4-6 days, with media changes every 48 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in the differentiation medium to final concentrations ranging from 2.5 µM to 20 µM.[7] A vehicle control (DMSO only) should be included.

    • Remove the old medium from the differentiated L6 myotubes and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • RNA Extraction and cDNA Synthesis:

    • After the incubation period, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from an RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for PGC-1α, TFAM, and the housekeeping gene.

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression of PGC-1α and TFAM in this compound-treated cells compared to the vehicle-treated control cells.

Protocol 2: Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol details a method to evaluate the anti-inflammatory properties of this compound by measuring its ability to suppress lipopolysaccharide (LPS)-induced cytokine production in the RAW 264.7 murine macrophage cell line.

Materials:

  • RAW 264.7 cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • This compound (ZLN005)

  • DMSO (vehicle control)

  • Lipopolysaccharide (LPS) from E. coli

  • 24-well cell culture plates

  • ELISA kits for murine TNF-α and IL-6

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in 24-well plates at a suitable density and allow them to adhere overnight.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in DMEM to the desired final concentrations (a suggested starting range is 1 µM to 20 µM).

    • Remove the culture medium from the cells and replace it with the medium containing this compound or a vehicle control.

    • Pre-incubate the cells with this compound for 1-2 hours.

  • LPS Stimulation:

    • Without removing the this compound containing medium, add LPS to the wells to a final concentration of 100 ng/mL (this concentration may need to be optimized). A negative control group without LPS stimulation should be included.

    • Incubate the cells for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • After the incubation period, carefully collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Analyze the data by comparing the cytokine levels in the this compound and LPS co-treated groups to the group treated with LPS alone to determine the inhibitory effect of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vitro assay with this compound.

ST168_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Seeding and Culture/Differentiation Treatment Cell Treatment with this compound and/or Inflammatory Stimulus (LPS) Cell_Culture->Treatment Compound_Prep This compound Stock and Working Solution Preparation Compound_Prep->Treatment Incubation Incubation (Time and Temperature Controlled) Treatment->Incubation Sample_Collection Sample Collection (Supernatant or Cell Lysate) Incubation->Sample_Collection Assay Perform Assay (e.g., qPCR, ELISA) Sample_Collection->Assay Data_Analysis Data Analysis and Interpretation Assay->Data_Analysis

References

Application Notes and Protocols for ST-168 Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ST-168 cell-based assay is a robust method for investigating the mTOR-S6K signaling pathway and its impact on the DNA damage response (DDR) through the modulation of the E3 ubiquitin ligase RNF168. This compound is a novel, selective inhibitor of the ribosomal S6 kinase (S6K), preventing the phosphorylation of RNF168 at the Serine 60 residue. This inhibition stabilizes RNF168, enhancing the DNA damage response, making it a critical pathway for investigation in oncology and genome instability-related research.

These application notes provide a comprehensive guide to utilizing the this compound assay, including the underlying signaling pathway, detailed experimental protocols, and representative data for the characterization of this compound's cellular activity.

Signaling Pathway

The mTOR-S6K pathway is a central regulator of cell growth and proliferation. Upon activation by growth signals, mTORC1 phosphorylates and activates S6K. Activated S6K, in turn, phosphorylates RNF168 at Ser60, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This degradation impairs the DNA damage response. The hypothetical compound this compound acts as an S6K inhibitor, preventing RNF168 phosphorylation and degradation, thereby restoring its function in the DDR.

ST168_Signaling_Pathway Growth_Signals Growth Signals (e.g., Insulin, Amino Acids) mTORC1 mTORC1 Growth_Signals->mTORC1 S6K S6K mTORC1->S6K Activates RNF168 RNF168 Active S6K->RNF168 Phosphorylates ST168 This compound ST168->S6K RNF168_pS60 p-RNF168 (Ser60) Inactive Proteasomal_Degradation Proteasomal Degradation RNF168_pS60->Proteasomal_Degradation RNF168->RNF168_pS60 DDR_Enhancement Enhanced DNA Damage Response RNF168->DDR_Enhancement DDR_Impairment Impaired DNA Damage Response Proteasomal_Degradation->DDR_Impairment

This compound Signaling Pathway Diagram.

Data Presentation

The following tables summarize the quantitative data obtained from key experiments characterizing the activity of this compound.

Table 1: In Vitro Kinase Inhibition

Kinase TargetIC50 (nM)
S6K115.2
S6K225.8
AKT1>10,000
PI3Kα>10,000
mTOR>10,000

Table 2: Cellular Potency in U2OS Cells

Assay EndpointEC50 (nM)
Inhibition of RNF168 Ser60 Phos.75.6
RNF168 Protein Stabilization82.1
Inhibition of Cell Proliferation150.3

Table 3: Selectivity in Cell-Based Assays

Cell LineCompoundIC50 (nM) - Proliferation
U2OSThis compound150.3
HeLaThis compound165.8
MCF7This compound142.9

Experimental Protocols

RNF168 Phosphorylation Inhibition Assay (Western Blot)

This protocol details the immunodetection of phosphorylated RNF168 (Ser60) in response to this compound treatment.

Materials:

  • U2OS cells

  • DMEM with 10% FBS

  • This compound compound

  • Insulin solution

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • Primary antibodies: anti-p-RNF168 (Ser60), anti-RNF168, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Protocol:

  • Cell Culture: Seed U2OS cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace growth medium with serum-free DMEM for 12 hours.

  • Compound Treatment: Treat cells with varying concentrations of this compound for 2 hours.

  • Stimulation: Add insulin (45 µg/ml) to the medium for 30 minutes to stimulate the mTOR-S6K pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL detection system.

  • Data Analysis: Quantify band intensity and normalize p-RNF168 levels to total RNF168 and the loading control (GAPDH).

Western_Blot_Workflow start Start cell_culture Seed U2OS Cells start->cell_culture serum_starve Serum Starve (12h) cell_culture->serum_starve compound_treat This compound Treatment (2h) serum_starve->compound_treat stimulate Insulin Stimulation (30 min) compound_treat->stimulate lysis Cell Lysis & Protein Quantification stimulate->lysis sds_page SDS-PAGE lysis->sds_page transfer PVDF Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Western Blot Experimental Workflow.
Cell Proliferation Assay (e.g., CellTiter-Glo®)

This protocol measures cell viability as an indicator of the anti-proliferative effects of this compound.

Materials:

  • U2OS, HeLa, or MCF7 cells

  • Appropriate growth medium with 10% FBS

  • 96-well clear-bottom white plates

  • This compound compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add a serial dilution of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Proliferation_Assay_Logic ST168 This compound (S6K Inhibitor) S6K_Inhibition S6K Inhibition ST168->S6K_Inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis S6K_Inhibition->Cell_Cycle_Arrest induces Reduced_Proliferation Reduced Cell Proliferation Cell_Cycle_Arrest->Reduced_Proliferation causes Decreased_ATP Decreased Cellular ATP Reduced_Proliferation->Decreased_ATP results in Reduced_Luminescence Reduced Luminescence (Measured Outcome) Decreased_ATP->Reduced_Luminescence correlates with

Cell Proliferation Assay Logical Flow.

Conclusion

The this compound cell-based assay provides a valuable tool for the quantitative assessment of the mTOR-S6K-RNF168 signaling axis. The protocols outlined herein offer a standardized approach for characterizing the potency and cellular effects of S6K inhibitors like this compound. The clear and reproducible endpoints make these assays suitable for both basic research and high-throughput screening applications in drug discovery.

References

Application Notes and Protocols for A375 Melanoma Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial searches for the compound "ST-168" in the context of A375 melanoma cell line experiments did not yield specific results. However, the search did identify "ITIL-168," which is a tumor-infiltrating lymphocyte (TIL) cell therapy for melanoma[1]. The following application notes and protocols are based on the A375 human melanoma cell line and utilize examples of various therapeutic agents studied on these cells to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction to the A375 Melanoma Cell Line

The A375 cell line is a widely used model in cancer research, derived from a 54-year-old female with malignant melanoma[2][3][4]. These cells exhibit an epithelial-like morphology and are adherent[2][3][4]. Genetically, A375 cells are characterized by a BRAF V600E mutation, making them particularly useful for studying melanoma pathogenesis and for the development of targeted therapies like BRAF inhibitors[5][6]. They are highly tumorigenic and can form aggressive, amelanotic melanomas in immunodeficient mice[2][3][4]. The A375 cell line is hypotriploid with a modal chromosome number of 62[2][3][4].

Experimental Data with Various Compounds

The following tables summarize quantitative data from experiments conducted on the A375 cell line with different anti-cancer agents.

Table 1: Cell Viability Assays
Compound/TreatmentConcentrationIncubation TimeCell Viability (%)Assay Method
Sutherlandia frutescens extract0.625 mg/mL24 h51%Not Specified
Sutherlandia frutescens extract0.625 mg/mL48 h46%Not Specified
Sutherlandia frutescens extract0.625 mg/mL72 h38%Not Specified
HA1510 µM48 h~92%WST-1
HA15 (in starved cells)10 µM48 hSignificantly DecreasedWST-1
BQ78875 µM4 daysSignificantly ReducedMTS Assay

Data synthesized from multiple sources[7][8][9].

Table 2: Apoptosis and Cell Cycle Analysis
Compound/TreatmentConcentrationIncubation TimeKey FindingsMethod
Selenocystine (SeC)VariesTime- and Dose-DependentInduction of apoptosis via mitochondria- and death receptor-mediated pathways. Increased total and phosphorylated p53.Flow Cytometry, Western Blot
Isothiocyanates (ITCs)Low ConcentrationsNot SpecifiedG2/M phase cell cycle arrest.Flow Cytometry, Western Blot
5,7-dimethoxycoumarinVariesTime- and Dose-DependentG0/G1 phase cell cycle arrest.Trypan Blue Exclusion, Flow Cytometry
Sodium ArseniteVaries24 hMitotic arrest and apoptosis.Western Blot, Flow Cytometry
35.2 GHz Millimeter WaveN/A15, 30, 60, 90 minInduction of apoptosis. Upregulation of cleaved caspase-3 and -8.Annexin V/PI Staining, Western Blot
Carotenoid NanoemulsionVariesNot SpecifiedUpregulation of p53, p21, Bax, and cytochrome-C. Downregulation of Bcl-2, CDK1, and CDK2. Activation of caspases-3, -8, and -9.Western Blot

Data synthesized from multiple sources[10][11][12][13][14][15].

Experimental Protocols

Cell Culture and Maintenance of A375 Cells

A375 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% Fetal Bovine Serum (FBS) and 2mM L-glutamine[2][3]. Cells are maintained in a humidified incubator at 37°C with 5% CO₂[2][3]. For subculturing, when the cells reach 70-80% confluency, they are washed with phosphate-buffered saline (PBS), detached using 0.05% or 0.25% trypsin-EDTA, and re-seeded at a density of 1-3 x 10,000 cells/cm²[2][3][4].

Cell Viability Assay (WST-1 Method)
  • Seed A375 cells in a 96-well plate at a density of 0.5 x 10⁴ cells per well in 100 µL of medium[8].

  • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treat the cells with the desired concentrations of the test compound in triplicate. Include a vehicle control (e.g., DMSO)[8].

  • Incubate for the desired time period (e.g., 48 hours)[8].

  • Add WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate for a specified time (typically 1-4 hours) until a color change is observed.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed A375 cells in appropriate culture plates and treat with the test compound for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the Annexin V-FITC apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol[7].

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour[7]. The FITC signal (Annexin V) and the PI signal are typically read on separate channels to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells[7].

Cell Cycle Analysis by Flow Cytometry
  • Culture and treat A375 cells with the test compound as required.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C overnight or longer.

  • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting histogram of cell count versus fluorescence intensity can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Analysis cluster_results Data Interpretation start Start: A375 Cell Culture seed Seed Cells in Plates start->seed treat Treat with Compound seed->treat incubate Incubate (24-72h) treat->incubate viability Cell Viability Assay (WST-1/MTS) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle data Analyze Data viability->data apoptosis->data cell_cycle->data conclusion Conclusion data->conclusion

Caption: A typical experimental workflow for studying the effects of a compound on A375 melanoma cells.

MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors RTK RTK GF->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutation in A375) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Invasion TF->Proliferation Regulates BRAF_Inhibitor BRAF Inhibitor BRAF_Inhibitor->BRAF Inhibits MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Inhibits

Caption: The constitutively active MAPK signaling pathway in A375 cells due to the BRAF V600E mutation.

References

Application Note: ST-168 3D Tumor Sphere Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The ST-168 3D Tumor Sphere Model represents a sophisticated in vitro platform that recapitulates the complex microenvironment of solid tumors. Unlike traditional 2D cell culture, this compound spheres exhibit gradients of nutrients, oxygen, and catabolites, alongside three-dimensional cell-cell interactions and the development of a hypoxic core. These characteristics make the this compound model a highly relevant and predictive tool for oncology research and drug discovery, bridging the gap between monolayer cultures and in vivo animal models. This document provides detailed protocols for the culture, treatment, and analysis of this compound 3D tumor spheres and showcases their application in evaluating therapeutic efficacy.

Key Applications

  • High-Throughput Drug Screening (HTS): The this compound platform is amenable to HTS formats, allowing for the rapid evaluation of compound libraries to identify novel anti-cancer agents that are effective against 3D tumor structures.

  • Mechanism of Action (MoA) Studies: The model allows for detailed investigation into how novel therapeutics exert their effects, including their ability to penetrate tumor tissue and induce cell death in different regions of the sphere.

  • Evaluation of Drug Combinations: Assess synergistic, additive, or antagonistic effects of combination therapies in a more physiologically relevant context.

  • Personalized Medicine: this compound spheres can be generated from patient-derived xenografts (PDX) or primary patient tumor cells, offering a potential platform for testing individual tumor sensitivity to various treatments.

  • Resistance Studies: The model can be used to study the development of drug resistance mechanisms over time due to the presence of heterogeneous cell populations and microenvironmental pressures within the sphere.

Experimental Protocols

Protocol 1: Generation of this compound 3D Tumor Spheres

This protocol describes the formation of 3D tumor spheres from cancer cell lines using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of choice (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Ultra-Low Attachment (ULA) 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Culture cancer cells in a T-75 flask under standard conditions (37°C, 5% CO2) until they reach 70-80% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin with 5-7 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge the cells at 200 x g for 5 minutes.

  • Cell Seeding:

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

    • Perform a cell count to determine the cell concentration.

    • Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.

    • Carefully dispense 200 µL of the cell suspension into each well of a ULA 96-well plate (yielding 5,000 cells per well).

  • Sphere Formation:

    • Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation at the bottom of the well.

    • Incubate the plate at 37°C and 5% CO2. Spheres will typically form within 48-72 hours.

    • Monitor sphere formation daily using an inverted microscope.

G cluster_prep Cell Preparation cluster_seeding Spheroid Formation Harvest Harvest & Trypsinize 2D Cell Culture Count Perform Cell Count Harvest->Count Resuspend Resuspend to 2.5 x 10^4 cells/mL Count->Resuspend Seed Seed 200 µL/well in ULA 96-well Plate Resuspend->Seed Transfer Cell Suspension Centrifuge Centrifuge Plate (300 x g, 10 min) Seed->Centrifuge Incubate Incubate (37°C, 5% CO2) for 48-72 hours Centrifuge->Incubate Monitor Monitor Sphere Formation Incubate->Monitor Daily Check

Caption: Workflow for the generation of this compound 3D tumor spheres.

Protocol 2: Compound Treatment and Viability Assessment

This protocol details the treatment of established this compound spheres with therapeutic compounds and the subsequent assessment of cell viability using a luminescence-based assay.

Materials:

  • Established this compound spheres in a 96-well ULA plate

  • Anti-cancer compounds (e.g., Paclitaxel, Doxorubicin)

  • Complete culture medium

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 2X stock concentration of each test compound in complete culture medium. Create a serial dilution series to test a range of concentrations.

  • Dosing:

    • After 72 hours of sphere formation, carefully remove 100 µL of medium from each well without disturbing the sphere.

    • Add 100 µL of the 2X compound stock to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for an additional 72 hours (or desired treatment duration) at 37°C and 5% CO2.

  • Viability Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

    • Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis and stabilize the luminescent signal.

    • Incubate at room temperature for an additional 25 minutes, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation

The efficacy of therapeutic compounds on this compound spheres is typically quantified by calculating the half-maximal inhibitory concentration (IC50). The tables below present sample data for two standard-of-care chemotherapeutic agents tested on this compound spheres derived from different cancer cell lines.

Table 1: IC50 Values (µM) of Chemotherapeutic Agents on this compound Tumor Spheres after 72h Treatment

Cell LineTissue of OriginPaclitaxel (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7 Breast Adenocarcinoma15.225.8
A549 Lung Carcinoma11.519.4
HCT116 Colorectal Carcinoma8.914.1

Table 2: Sphere Diameter Reduction (%) after 72h Treatment with 10 µM Compound

Cell LinePaclitaxel (% Reduction)Doxorubicin (% Reduction)
MCF-7 21.3%15.5%
A549 28.9%20.1%
HCT116 35.4%26.7%

Signaling Pathway Visualization

The this compound model is an excellent system for studying how drugs interfere with key oncogenic signaling pathways. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer and is a common target for novel therapeutics.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Drug PI3K Inhibitor Drug->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Application Notes and Protocols for Preclinical Melanoma Animal Models: Studies with ABM-168 and GPR168

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "ST-168": Initial searches for a compound specifically named "this compound" in the context of melanoma animal model studies did not yield a singular, defined agent. However, the inquiries identified several compounds with a "-168" designation that have been investigated in preclinical melanoma models. This document focuses on two such agents for which public data on animal model studies are available: ABM-168 , a MEK inhibitor, and GPR168 , a G-protein coupled receptor with tumor suppressor functions. These notes are intended for researchers, scientists, and drug development professionals working on novel melanoma therapeutics.

Part 1: ABM-168, a MEK Inhibitor for Melanoma

ABM-168 is a novel, orally bioavailable, and brain-penetrant allosteric inhibitor of MEK1 and MEK2.[1] As a key component of the MAPK/ERK signaling pathway, MEK is a critical target in cancers with BRAF and RAS mutations, which are common in melanoma.[2][3] Preclinical studies have demonstrated the anti-tumor efficacy of ABM-168 in various cancer models, including melanoma.[4][5]

Quantitative Data Summary
Animal ModelTreatment GroupDosageEfficacy MetricResultReference
A375-luc Intracardiac Metastatic MelanomaABM-1682 mg/kg, PO, BIDBioluminescence Intensity (BLI) % Decrease (Day 28)95.5%[4]
A375-luc Intracardiac Metastatic MelanomaABM-1310 (BRAF inhibitor)1 mg/kg, PO, QDBioluminescence Intensity (BLI) % Decrease (Day 28)93.2%[4]
A375-luc Intracardiac Metastatic MelanomaABM-1310 (BRAF inhibitor)5 mg/kg, PO, QDBioluminescence Intensity (BLI) % Decrease (Day 28)99.44%[4]
A375-luc Intracardiac Metastatic MelanomaABM-1310 (BRAF inhibitor)2.5 mg/kg, PO, BIDBioluminescence Intensity (BLI) % Decrease (Day 28)99.7%[4]
Experimental Protocols

1. A375-luc Intracardiac Metastatic Melanoma Model

This model is designed to assess the efficacy of therapeutics against metastatic melanoma.

  • Cell Line: A375 human melanoma cells stably expressing luciferase (A375-luc).

  • Animal Strain: Immunocompromised mice (e.g., BALB/c nude or SCID).

  • Cell Culture and Preparation:

    • Culture A375-luc cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Harvest cells at ~80-90% confluency using trypsin-EDTA.

    • Wash cells with sterile PBS and resuspend in PBS or serum-free medium at a concentration of 1 x 10^6 cells/100 µL. Ensure cell viability is >95%.

    • Keep the cell suspension on ice until injection.

  • Intracardiac Injection Procedure:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

    • Position the mouse in a supine position.

    • Insert a 26-30 gauge needle into the left ventricle of the heart. The injection point is typically 1-2 mm to the left of the midline and 1-2 mm below the rib cage.

    • Slowly inject 100 µL of the cell suspension (1 x 10^5 cells).

    • Monitor the animal for recovery from anesthesia.

  • Tumor Growth Monitoring and Drug Administration:

    • Monitor tumor cell dissemination and growth via bioluminescence imaging (BLI) at regular intervals (e.g., weekly). This involves intraperitoneal injection of luciferin followed by imaging.

    • Once metastases are established (detectable BLI signal), randomize animals into treatment and control groups.

    • Administer ABM-168 or vehicle control orally (PO) at the specified dose and schedule (e.g., 2 mg/kg, BID).

  • Endpoint Analysis:

    • Continue BLI to quantify tumor burden over time.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the animals and harvest organs for ex vivo imaging and histological analysis to confirm metastases.

Signaling Pathway and Experimental Workflow

ABM168_MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation ABM168 ABM-168 ABM168->MEK

ABM-168 inhibits the MAPK/ERK signaling pathway.

Experimental_Workflow_Metastasis CellCulture 1. A375-luc Cell Culture & Preparation Injection 2. Intracardiac Injection of Cells into Mice CellCulture->Injection Monitoring 3. Monitor Metastasis (Bioluminescence Imaging) Injection->Monitoring Randomization 4. Randomize Mice into Treatment Groups Monitoring->Randomization Treatment 5. Administer ABM-168 or Vehicle (PO, BID) Randomization->Treatment Analysis 6. Endpoint Analysis: Tumor Burden, Body Weight, Histology Treatment->Analysis

Workflow for the A375-luc intracardiac melanoma model.

Part 2: GPR168, a Tumor Suppressor in Melanoma

GPR168 (G-protein coupled receptor 168) has been identified as a tumor suppressor in melanoma.[1] Studies have shown that its expression is downregulated in melanoma compared to normal melanocytes.[1] Overexpression of GPR168 in mouse melanoma models has been shown to inhibit tumor growth, proliferation, and migration through the Akt signaling pathway.[6][7]

Quantitative Data Summary
Animal ModelExperimental GroupEfficacy MetricResultReference
B16-F10 XenograftGPR168 OverexpressionTumor GrowthSignificantly reduced compared to control[1]
B16-F10 XenograftGPR168 OverexpressionTumor WeightSignificantly suppressed compared to control[8]
B16-F10 XenograftGPR168 OverexpressionKi67 Positive Cells21% (vs. 35% in control)[9]
B16-F10 Cells (In Vitro)GPR168 OverexpressionCell Migration (Wound Healing)38% wound closure at 48h (vs. 19% in control)[1]
Experimental Protocols

1. B16-F10 Subcutaneous Xenograft Model

This syngeneic model is used to evaluate the effects of genetic modifications or therapeutics in an immunocompetent setting.

  • Cell Line: B16-F10 mouse melanoma cells.

  • Animal Strain: C57BL/6 mice.

  • Cell Transfection and Preparation:

    • Transfect B16-F10 cells with a vector for GPR168 overexpression (e.g., pCDH-GPR168) or a control vector.

    • Culture transfected cells in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

    • Harvest cells at exponential growth phase.

    • Wash cells and resuspend in sterile PBS or a Matrigel suspension at a concentration of 1-2 x 10^6 cells/100 µL.

  • Subcutaneous Injection Procedure:

    • Anesthetize the mice as required.

    • Inject 100 µL of the cell suspension (containing 1-2 x 10^5 cells) subcutaneously into the flank of each mouse.[2]

  • Tumor Growth Monitoring:

    • Palpate the injection site regularly to monitor for tumor formation.

    • Once tumors are palpable and reach a certain size (e.g., 50-150 mm³), begin measurements.

    • Measure tumor dimensions with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint Analysis:

    • Monitor tumor volume and animal body weight throughout the study.

    • At the study endpoint (e.g., 30 days), euthanize the animals.

    • Excise and weigh the tumors.

    • Fix tumors in formalin for histological analysis (e.g., H&E staining, Ki67 immunohistochemistry).

Signaling Pathway and Experimental Workflow

GPR168_Akt_Pathway GPR168 GPR168 Overexpression pAkt p-Akt GPR168->pAkt Inhibits Phosphorylation Akt Akt pGSK3b p-GSK-3β pAkt->pGSK3b Inhibits Phosphorylation GSK3b GSK-3β BetaCatenin β-catenin pGSK3b->BetaCatenin Downstream Myc, CyclinD1, CDK4 BetaCatenin->Downstream Proliferation Inhibition of Proliferation & Migration Downstream->Proliferation

GPR168 overexpression inhibits the Akt signaling pathway.

Experimental_Workflow_Xenograft CellCulture 1. B16-F10 Cell Culture & Transfection (GPR168) Injection 2. Subcutaneous Injection of Cells into Mice CellCulture->Injection Monitoring 3. Monitor Tumor Growth (Calipers) Injection->Monitoring Analysis 4. Endpoint Analysis: Tumor Volume & Weight, Histology (Ki67) Monitoring->Analysis

Workflow for the B16-F10 subcutaneous xenograft model.

References

Unraveling the Identity of ST-168 for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

The designation "ST-168" is associated with a variety of distinct biological and chemical entities, each with unique properties and applications in cell culture. Without specific information identifying the nature of the "this compound" , providing a single, accurate protocol for its preparation and use is not feasible. This document outlines the different known substances referred to as "this compound" or a similar designation and highlights the necessity of identifying the specific compound of interest to ensure proper handling and experimental design.

Researchers and drug development professionals must first clarify which of the following "this compound" variants is relevant to their work:

  • CV6-168: An experimental dUTPase inhibitor intended for cancer therapy.[1]

  • RPTR-168: A therapeutic agent for Human Papillomavirus (HPV)-16 positive tumors and melanoma.[2]

  • LP-168 (Rocbrutinib): A Bruton's tyrosine kinase (BTK) inhibitor for the treatment of B-cell malignancies.[3]

  • TQS-168: An inducer of PGC-1α gene expression being investigated for neurodegenerative diseases.[4]

  • ITIL-168: A form of adoptive cell therapy using tumor-infiltrating lymphocytes (TILs) for melanoma.[5]

  • RNF168: An E3 ubiquitin ligase that plays a crucial role in the DNA damage response pathway.

  • CD168 (RHAMM): The Receptor for Hyaluronan-Mediated Motility, a protein involved in cell motility.[6]

  • Irgafos 168®: An antioxidant additive used in the manufacturing of plastics, which can break down into a substance detrimental to cell growth in culture.[7][8]

The experimental protocols, including solvent selection, concentration, and treatment conditions, will vary significantly depending on whether the "this compound" is a small molecule inhibitor, a protein, a cell-based therapy, or a potential contaminant.

General Workflow for Cell Culture Preparation (Once this compound is Identified)

To provide a tailored and accurate application note, please specify the full name or type of "this compound" you are working with. Once the specific agent is identified, a detailed protocol can be developed. The general workflow for preparing a small molecule inhibitor for cell culture, for example, would be as follows:

cluster_prep Preparation of this compound Stock Solution cluster_culture Cell Culture Application cluster_analysis Downstream Analysis reconstitution Reconstitute this compound Powder dissolution Dissolve in appropriate solvent (e.g., DMSO) reconstitution->dissolution stock_solution Create high-concentration stock solution dissolution->stock_solution aliquot Aliquot and store at -20°C or -80°C stock_solution->aliquot thaw Thaw aliquot of stock solution aliquot->thaw Use in Experiment dilution Prepare working solution in cell culture medium thaw->dilution treatment Add working solution to cell culture dilution->treatment incubation Incubate for desired time period treatment->incubation analysis Perform desired cellular or molecular analysis incubation->analysis

Caption: General workflow for preparing and using a small molecule inhibitor in cell culture.

Example Signaling Pathway: DNA Damage Response (Relevant to RNF168)

In the case that the "this compound" of interest is the protein RNF168, a relevant diagram would illustrate its role in the DNA damage response pathway.

cluster_nucleus Cell Nucleus DNA_damage DNA Double-Strand Break ATM ATM Kinase DNA_damage->ATM activates H2AX H2AX ATM->H2AX phosphorylates gamma_H2AX γ-H2AX MDC1 MDC1 gamma_H2AX->MDC1 recruits RNF8 RNF8 MDC1->RNF8 recruits RNF8->H2AX ubiquitinates RNF168 RNF168 RNF8->RNF168 recruits RNF168->H2AX ubiquitinates Ub_H2A ub-H2A Ub Ubiquitin downstream Downstream Repair Factors (e.g., 53BP1, BRCA1) Ub_H2A->downstream recruits

Caption: Simplified signaling pathway of the DNA damage response involving RNF168.

To proceed with creating detailed and accurate application notes, including quantitative data tables and specific experimental protocols, please provide the definitive identification of the "this compound" to be used in your research.

References

Application Notes and Protocols: Western Blot Analysis of p-ERK and p-AKT with ST-168

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-168 is a novel small molecule that functions as a bifunctional inhibitor of MEK and PI3K, two key kinases in critical signaling pathways.[1][2] The Ras/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways are frequently dysregulated in various cancers, playing crucial roles in cell proliferation, survival, and differentiation.[3][4][5] this compound has been shown to dose-dependently inhibit the phosphorylation of both ERK (p-ERK) and AKT (p-AKT), making it a compound of interest for cancer therapy.[1][3] This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on p-ERK and p-AKT levels in cancer cell lines.

Signaling Pathway Overview

The Ras/MEK/ERK and PI3K/AKT pathways are central signaling cascades that regulate a multitude of cellular processes. Upon activation by growth factors, receptor tyrosine kinases (RTKs) trigger the activation of Ras, which in turn activates the MEK/ERK cascade. Concurrently, RTKs can also activate PI3K, leading to the phosphorylation and activation of AKT. This compound, as a dual inhibitor, targets both MEK and PI3K, thereby blocking downstream signaling through both pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K MEK MEK Ras->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription pERK->Transcription AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Transcription ST168 This compound ST168->MEK ST168->PI3K

Figure 1: this compound inhibits the MEK/ERK and PI3K/AKT signaling pathways.

Experimental Protocols

This section details the materials and methods for performing Western blot analysis to assess the effect of this compound on p-ERK and p-AKT levels.

Materials and Reagents
  • Cell Lines: A suitable cancer cell line with constitutive activation of the MEK/ERK and PI3K/AKT pathways (e.g., A375 melanoma, 661W, ARPE-19).[1][3]

  • Cell Culture Media: As recommended for the chosen cell line (e.g., DMEM with 10% FBS).

  • This compound: Dissolved in an appropriate solvent (e.g., DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA or Bradford assay.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

  • Transfer Buffer: Standard Tris-glycine buffer with methanol.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-phospho-AKT (Ser473)

    • Mouse anti-total ERK1/2

    • Mouse anti-total AKT

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: ECL detection reagent.

  • Imaging System: Chemiluminescence imager.

Experimental Workflow

G A Cell Seeding & Culture B This compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Antibody Incubation F->G H Detection & Imaging G->H I Data Analysis H->I

Figure 2: Western blot experimental workflow.

Detailed Protocol
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified duration (e.g., 1, 6, or 24 hours).[1][3] Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Aspirate the media and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Western Blot Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, p-AKT, total ERK, total AKT, and a loading control (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended antibody dilutions are typically 1:1000.[4]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.[4]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Imaging:

    • Incubate the membrane with ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the p-ERK and p-AKT bands to their respective total protein bands. Further normalize to the loading control to account for any loading differences.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following tables. The values represent the relative band intensity normalized to the loading control and expressed as a fold change relative to the untreated control.

Table 1: Effect of this compound on p-ERK Levels

TreatmentConcentration (µM)Fold Change (p-ERK/Total ERK)Standard Deviation
Untreated Control01.00± 0.09
This compound10.85± 0.07
This compound50.42± 0.05
This compound100.15± 0.03
This compound200.05± 0.02

Table 2: Effect of this compound on p-AKT Levels

TreatmentConcentration (µM)Fold Change (p-AKT/Total AKT)Standard Deviation
Untreated Control01.00± 0.11
This compound10.91± 0.08
This compound50.55± 0.06
This compound100.23± 0.04
This compound200.08± 0.02

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal Inactive antibodyUse a fresh or different lot of antibody.
Insufficient protein loadedIncrease the amount of protein loaded per lane.
Inefficient transferVerify transfer efficiency with Ponceau S staining.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highDecrease the primary or secondary antibody concentration.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody; optimize antibody dilution.
Protein degradationUse fresh samples and add protease inhibitors to the lysis buffer.

Conclusion

This application note provides a comprehensive guide for the analysis of p-ERK and p-AKT modulation by this compound using Western blotting. The provided protocols and data presentation formats will aid researchers in obtaining reliable and reproducible results to further elucidate the mechanism of action of this promising dual MEK/PI3K inhibitor.

References

Application Note and Protocol: Determination of ST-168 Dose-Response Curve

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of a dose-response curve is a critical step in the characterization of a novel therapeutic compound. This analysis quantifies the relationship between the concentration of a drug and its biological effect, providing key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[1][2][3][4] These values are fundamental for assessing the potency of a compound and are essential for further preclinical and clinical development.[5]

This document provides a detailed protocol for determining the dose-response curve of ST-168, a hypothetical inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. The protocols herein describe methods for assessing cell viability, a common readout for the efficacy of anti-cancer compounds.

Hypothetical Mechanism of Action of this compound

For the purpose of this application note, this compound is a potent and selective small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). MEK1/2 are dual-specificity protein kinases that are key components of the Ras/Raf/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound is expected to block the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of transcription factors that promote cell cycle progression and survival, ultimately resulting in decreased cancer cell viability.

ST168_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation ST168 This compound ST168->MEK

Caption: Hypothetical signaling pathway of this compound.

Experimental Principles

A comprehensive assessment of a compound's dose-response relationship involves multiple experimental approaches:

  • Cell Viability Assays: These assays are fundamental for determining the cytotoxic or cytostatic effects of a compound.[6][7] Common methods include tetrazolium reduction assays (e.g., MTT, MTS), which measure metabolic activity, and ATP quantification assays (e.g., CellTiter-Glo), which measure the levels of ATP in viable cells.[8][9]

  • Target Engagement Assays: These assays confirm that the compound interacts with its intended molecular target within the cell.[10][11] This provides crucial evidence for the mechanism of action.[5][12] Techniques can include cellular thermal shift assays (CETSA) or specialized reporter assays.[10]

  • Downstream Signaling Analysis: To confirm the compound's effect on the signaling pathway, downstream markers can be analyzed.[13] For this compound, this would involve measuring the phosphorylation status of ERK1/2 using techniques like Western blotting or ELISA.

Experimental Workflow

The overall workflow for determining the dose-response curve of this compound involves several key stages, from cell culture preparation to data analysis and interpretation.

Experimental_Workflow Start Start CellCulture 1. Cell Culture (e.g., A375, HT-29) Start->CellCulture CellSeeding 2. Cell Seeding (96-well plates) CellCulture->CellSeeding CompoundPrep 3. This compound Serial Dilution CellSeeding->CompoundPrep Treatment 4. Cell Treatment CellSeeding->Treatment CompoundPrep->Treatment Incubation 5. Incubation (e.g., 72 hours) Treatment->Incubation ViabilityAssay 6. Cell Viability Assay (e.g., MTT Assay) Incubation->ViabilityAssay DataCollection 7. Data Collection (Plate Reader) ViabilityAssay->DataCollection DataAnalysis 8. Data Analysis (% Inhibition, Curve Fitting) DataCollection->DataAnalysis IC50 9. IC50 Determination DataAnalysis->IC50 End End IC50->End

Caption: Experimental workflow for dose-response determination.

Detailed Experimental Protocol: MTT Cell Viability Assay

This protocol describes the use of the MTT assay to determine the effect of this compound on the viability of a cancer cell line (e.g., A375, which has a BRAF V600E mutation leading to hyperactivation of the MAPK pathway).

Materials and Reagents

Item Supplier Catalog No.
A375 Cell LineATCCCRL-1619
DMEMGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
96-well flat-bottom platesCorning3596
This compound CompoundIn-house/VendorN/A
DMSO, cell culture gradeSigma-AldrichD2650
MTT ReagentSigma-AldrichM5655
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)In-houseN/A
Phosphate-Buffered Saline (PBS)Gibco10010023

Protocol Steps

  • Cell Culture:

    • Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells every 2-3 days to maintain exponential growth.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Include wells for "cells only" (untreated control) and "medium only" (blank).

    • Incubate the plate for 24 hours to allow cells to attach.

  • This compound Compound Preparation and Dilution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete medium to obtain the desired final concentrations (e.g., a 10-point dilution series from 100 µM to 0.005 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium (for untreated control) to the appropriate wells.

    • Typically, each concentration is tested in triplicate.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[8]

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Collection:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.[8]

Data Analysis and Presentation

  • Data Normalization:

    • Subtract the average absorbance of the "medium only" (blank) wells from all other absorbance readings.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 x (1 - [(Absorbance of Treated Well) / (Absorbance of Vehicle Control Well)])

  • Dose-Response Curve and IC50 Determination:

    • Plot the % Inhibition (Y-axis) against the log of the this compound concentration (X-axis).

    • Fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation, to generate a sigmoidal dose-response curve.[14][15]

    • The IC50 value, which is the concentration of this compound that causes 50% inhibition, can be determined from the fitted curve.[1][14]

Example Data Tables

Table 1: Raw Absorbance Data (570 nm)

This compound (µM)Replicate 1Replicate 2Replicate 3Average
1000.1120.1150.1100.112
100.1580.1620.1550.158
10.2890.2950.2840.289
0.10.5150.5220.5100.516
0.010.8950.9050.8880.896
0.0011.1501.1651.1451.153
Vehicle (0)1.2101.2251.2051.213
Blank0.0500.0520.0480.050

Table 2: Calculated % Inhibition and IC50

This compound (µM)Log [this compound]Average Absorbance% Inhibition
1002.000.11294.67%
101.000.15890.72%
10.000.28979.45%
0.1-1.000.51658.99%
0.01-2.000.89627.26%
0.001-3.001.1534.30%
Vehicle (0)-1.2130.00%
Calculated IC50 (µM) 0.15 µM

This application note provides a comprehensive protocol for determining the dose-response curve of the hypothetical MEK inhibitor this compound using a cell viability assay. The resulting IC50 value is a crucial parameter for evaluating the compound's potency. For a more complete characterization, these results should be supplemented with target engagement and downstream signaling studies to confirm the mechanism of action.

References

Application Notes and Protocols: Utilizing ST-168 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic agent designated ST-168 is not explicitly identified in publicly available literature. However, extensive research points to LP-168 (Rocbrutinib) , a fourth-generation Bruton's tyrosine kinase (BTK) inhibitor, as a likely candidate of interest for combination therapies in oncology. This document provides detailed application notes and protocols for LP-168, focusing on its use in combination with other targeted agents. Additionally, a summary of TQS-168 , a modulator of PGC-1α for neurodegenerative diseases, is included to address potential ambiguity in the initial query.

LP-168 (Rocbrutinib): A Dual Covalent and Non-Covalent BTK Inhibitor

LP-168 (Rocbrutinib) is a novel, highly selective, fourth-generation BTK inhibitor.[1][2] It exhibits a dual mechanism of action, binding irreversibly to wild-type BTK and reversibly to BTK with C481 mutations, which are common resistance mechanisms to earlier generation BTK inhibitors.[3][4] This unique binding profile allows for sustained BTK inhibition, even in the presence of resistance mutations.[1]

Combination Therapy with BCL-2 Inhibitors in Chronic Lymphocytic Leukemia (CLL)

Preclinical studies have demonstrated synergistic activity when combining LP-168 with inhibitors of the B-cell lymphoma 2 (BCL-2) protein family. The rationale for this combination lies in the dual targeting of key survival pathways in CLL. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which promotes cell proliferation and survival. BCL-2 is an anti-apoptotic protein that is often overexpressed in CLL, preventing programmed cell death. The simultaneous inhibition of both pathways has shown significant efficacy.[1]

Quantitative Data Summary

A genome-wide CRISPR/Cas9 knockout screen in CLL cells treated with LP-168 identified members of the BCL-2 family as key targets for combination therapy. The subsequent pharmacological validation of these targets is summarized below.

Cell LineTreatmentObservationReference
HG-3 (CLL)LP-168 (1 µM) + BCL-2 inhibitorSynergistic activity[1]
HG-3 (CLL)LP-168 (1 µM) + BCL-xL inhibitorSynergistic activity[1]
Experimental Protocols

Genome-Wide CRISPR/Cas9 Knockout Screen

This protocol outlines the methodology used to identify synergistic drug combinations with LP-168.

Objective: To identify genes whose knockout sensitizes CLL cells to LP-168 treatment.

Materials:

  • HG-3 CLL cell line

  • Brunello CRISPR/Cas9 knockout library

  • LP-168 (Rocbrutinib)

  • Cell culture reagents

  • Reagents for genomic DNA extraction, PCR, and next-generation sequencing

Methodology:

  • Cell Culture: Culture HG-3 CLL cells under standard conditions.

  • CRISPR Library Transduction: Transduce HG-3 cells with the Brunello CRISPR/Cas9 knockout library.

  • Drug Treatment: Treat the transduced cells with an IC20 concentration of LP-168 (1 µM) for 3 days. A control group of transduced cells should be cultured without the drug.

  • Genomic DNA Extraction: Isolate genomic DNA from both the LP-168 treated and control cell populations.

  • sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA using PCR and prepare libraries for next-generation sequencing.

  • Data Analysis: Analyze the sequencing data using a tool such as the MAGeCK pipeline to identify sgRNAs that are depleted in the LP-168 treated group compared to the control group.

  • Hit Identification: Genes targeted by the significantly depleted sgRNAs are identified as potential synergistic partners for LP-168.

Signaling Pathway and Experimental Workflow Diagrams

LP168_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_Apoptosis Apoptosis Regulation BCR BCR BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibition Caspases Caspases BAX_BAK->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis LP168 LP-168 (Rocbrutinib) LP168->BTK Inhibition BCL2_inhibitor BCL-2 Inhibitor BCL2_inhibitor->BCL2 Inhibition

Caption: LP-168 and BCL-2 inhibitor signaling pathways.

CRISPR_Screen_Workflow start Start: HG-3 CLL Cells transduction Transduce with Brunello CRISPR Library start->transduction treatment Treat with LP-168 (IC20) transduction->treatment control Control (No Treatment) transduction->control dna_extraction_treat gDNA Extraction treatment->dna_extraction_treat dna_extraction_ctrl gDNA Extraction control->dna_extraction_ctrl sequencing_treat NGS of sgRNAs dna_extraction_treat->sequencing_treat sequencing_ctrl NGS of sgRNAs dna_extraction_ctrl->sequencing_ctrl analysis MAGeCK Analysis sequencing_treat->analysis sequencing_ctrl->analysis end Identify Depleted sgRNAs (Synergistic Hits) analysis->end

Caption: CRISPR/Cas9 screen experimental workflow.

TQS-168: A PGC-1α Modulator for Neurodegenerative Diseases

TQS-168 is a first-in-class, orally bioavailable small molecule that increases the gene expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[5] It is being developed for the treatment of amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases where dysfunctional myeloid cells play a critical role.[5][6]

The mechanism of TQS-168 involves the modulation of PGC-1α, a key regulator of mitochondrial biogenesis and cellular energy metabolism.[5] In preclinical models of ALS, TQS-168 has been shown to reduce inflammation and extend survival.[7] A first-in-human Phase 1 study in healthy volunteers has demonstrated that TQS-168 is safe and generally well-tolerated.[5]

Currently, there is limited publicly available data on the use of TQS-168 in combination with other therapies. Future research may explore combination strategies to target multiple pathological pathways in neurodegenerative diseases.

Signaling Pathway Diagram

TQS168_Signaling_Pathway TQS168 TQS-168 PGC1a PGC-1α Gene Expression TQS168->PGC1a Increases Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Regulates Energy_Metabolism Cellular Energy Metabolism PGC1a->Energy_Metabolism Regulates Inflammation Neuroinflammation PGC1a->Inflammation Reduces

Caption: TQS-168 mechanism of action via PGC-1α.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided should not be considered as medical advice. All experimental procedures should be conducted in accordance with institutional and regulatory guidelines.

References

Troubleshooting & Optimization

ST-168 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is based on publicly available data regarding various investigational compounds with designations similar to "ST-168". It is crucial to note that "this compound" does not appear to be a unique, publicly documented research compound. The information herein is aggregated from different sources and may not be specific to the particular "this compound" molecule used in your research. Researchers should consult their specific compound's documentation for accurate information.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

Based on available information, there are several distinct investigational drugs with similar alphanumeric designations (e.g., LP-168, DT-168, TQS-168, CV6-168, ABM-168, RPTR-168). These compounds are being developed for a range of therapeutic areas, primarily in oncology and for genetic disorders. For instance, some are investigated as MEK inhibitors for cancer with brain tumors, while others are being studied for B-cell malignancies or as treatments for genetic conditions like Fuchs endothelial corneal dystrophy.[1][2][3][4][5] Without a more specific identifier, it is not possible to determine the precise nature and application of the "this compound" you are working with.

Q2: What are the known solubility characteristics of compounds similar to this compound?

The solubility of investigational drugs can vary significantly based on their chemical structure. For example, some small molecule inhibitors are designed for oral bioavailability and may have solubility profiles that are dependent on the formulation. One such compound, TQS-168, is noted as a Biopharmaceutics Classification System (BCS) Class II compound, indicating high permeability but low solubility.[6] For another compound, a MEK inhibitor designated ABM-168, high water solubility is a noted characteristic.[5]

For a different substance, identified as the industrial antioxidant "Irgafos 168" (which is chemically distinct from the research compounds), it is soluble in organic solvents like acetone, chloroform, and toluene, but has very low solubility in water (<0.01 g/100g ).[7][8]

It is imperative to refer to the specific documentation for your this compound to understand its solubility.

Troubleshooting Guides

Issue: Poor Solubility in Aqueous Buffers

If you are experiencing difficulty dissolving your this compound compound in aqueous solutions, consider the following troubleshooting steps:

  • Review Compound Information: Check the certificate of analysis or any accompanying documentation for recommended solvents.

  • Organic Solvents: As a first step, attempt to dissolve the compound in a small amount of a water-miscible organic solvent such as DMSO, ethanol, or DMF before adding it to your aqueous buffer.

  • pH Adjustment: The solubility of some compounds is pH-dependent. Experiment with adjusting the pH of your buffer to see if it improves solubility.

  • Sonication: Gentle sonication can sometimes help to break up particulates and aid in dissolution.

  • Warming: Cautiously warming the solution may increase the solubility of some compounds. However, be mindful of potential degradation at higher temperatures.

Issue: Compound Instability or Degradation

If you suspect your this compound is unstable or degrading, which might be indicated by a change in color, precipitation, or loss of activity, consider these points:

  • Storage Conditions: Ensure the compound is stored under the recommended conditions (e.g., temperature, light protection, inert atmosphere).

  • Solvent Stability: Some compounds are unstable in certain solvents over time. Prepare fresh solutions for each experiment whenever possible.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade some molecules. Aliquot your stock solutions to minimize the number of cycles.

  • Oxidation: If your compound is susceptible to oxidation, consider using degassed buffers and storing solutions under an inert gas like nitrogen or argon.

Quantitative Data Summary

Due to the ambiguity of "this compound," a unified table of quantitative data cannot be provided. However, below is a table summarizing the solubility of "Antioxidant 168," which is a well-characterized compound, to serve as an example of how such data might be presented.

Table 1: Solubility of Antioxidant 168 at 20°C

SolventSolubility ( g/100g solvent)
Acetone1
Chloroform36
Cyclohexane16
Dichloromethane36
Ethanol0.1
Ethyl acetate4
n-Hexane11
Methanol< 0.01
Toluene30
Water< 0.01

Source:[8]

Experimental Protocols

Providing a detailed experimental protocol is not feasible without knowing the specific this compound compound and its intended use. However, a general workflow for assessing compound solubility is outlined below.

General Protocol for Determining Compound Solubility
  • Preparation of Stock Solution:

    • Accurately weigh a small amount of the compound (e.g., 1-5 mg).

    • Dissolve the compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.

  • Serial Dilution:

    • Prepare a series of dilutions of the stock solution in the same organic solvent.

  • Solubility Assessment in Aqueous Buffer:

    • Add a small, fixed volume of each dilution to a larger, fixed volume of your aqueous buffer of interest (e.g., PBS).

    • Mix thoroughly and allow the solution to equilibrate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

    • Visually inspect each solution for signs of precipitation. The highest concentration that remains clear is an approximation of the compound's solubility in that buffer.

  • Quantitative Analysis (Optional):

    • For a more precise measurement, centrifuge the equilibrated solutions to pellet any precipitate.

    • Measure the concentration of the compound remaining in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Signaling Pathways and Workflows

Given that various compounds with "168" in their designation are associated with different signaling pathways, a single representative diagram cannot be created. For example, a MEK inhibitor like ABM-168 would be involved in the MAPK/ERK signaling pathway, while a BTK inhibitor such as LP-168 would act within the B-cell receptor signaling pathway.[5][9]

Below is an example of a DOT script and the resulting diagram for a generic troubleshooting workflow for compound solubility issues, as this is a common challenge in experimental biology.

G start Start: Dissolve this compound in Aqueous Buffer check_solubility Is the compound fully dissolved? start->check_solubility successful Proceed with Experiment check_solubility->successful Yes troubleshoot Troubleshooting Steps check_solubility->troubleshoot No use_organic Dissolve in minimal organic solvent first? troubleshoot->use_organic adjust_ph Adjust buffer pH? use_organic->adjust_ph No reassess Re-check solubility use_organic->reassess Yes sonicate Apply gentle sonication? adjust_ph->sonicate No adjust_ph->reassess Yes warm Gently warm the solution? sonicate->warm No sonicate->reassess Yes warm->reassess Yes consult Consult Compound Documentation / Contact Supplier warm->consult No reassess->check_solubility

Caption: Troubleshooting workflow for this compound solubility issues.

References

Optimizing ST-168 treatment concentration in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ST-168. This guide is designed to help researchers, scientists, and drug development professionals optimize the in vitro treatment concentration of this compound, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and reference data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets the p110α isoform of phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, this compound effectively blocks the downstream activation of Akt and mTOR, key proteins that regulate cell proliferation, survival, and metabolism. This targeted inhibition makes this compound a subject of investigation for various cancers that exhibit dysregulation in the PI3K/Akt/mTOR pathway.

Q2: How do I select an initial concentration range for my cell line?

A2: For initial screening, a broad concentration range is recommended, typically from 1 nM to 10 µM, using logarithmic dilutions. This range is generally sufficient to capture the dose-response curve and determine the half-maximal inhibitory concentration (IC50). Refer to Table 1 for recommended starting points for specific cancer cell lines based on preclinical data.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time depends on the specific assay and the cell line's doubling time. For cell viability assays, a 72-hour incubation is often a good starting point to observe significant effects on proliferation. For signaling studies (e.g., Western blot for p-Akt), shorter incubation times, such as 2, 6, or 24 hours, are typically sufficient to detect pathway inhibition.

Troubleshooting Guide

Problem 1: I am not observing any significant cell death or inhibition of proliferation, even at high concentrations of this compound.

  • Possible Cause 1: Cell Line Resistance. Your cell line may have intrinsic or acquired resistance to PI3K inhibition. This could be due to mutations in downstream pathway components (e.g., activating mutations in Akt) or the activation of compensatory signaling pathways.

    • Solution: Confirm the activation status of the PI3K/Akt/mTOR pathway in your untreated cells via Western blot (see Protocol 2). If the pathway is not active, this compound is unlikely to have a significant effect. Consider testing cell lines known to be sensitive to PI3K inhibitors (see Table 2).

  • Possible Cause 2: Drug Inactivity. The this compound compound may have degraded.

    • Solution: Ensure that this compound is stored correctly, typically at -20°C or -80°C, and protected from light. Use freshly prepared dilutions for each experiment from a validated stock solution.

  • Possible Cause 3: Suboptimal Assay Conditions. The cell seeding density or assay duration may not be optimal for observing an effect.

    • Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. For slow-growing cell lines, consider extending the treatment duration to 96 or 120 hours.

Problem 2: My IC50 values are highly variable between experiments.

  • Possible Cause 1: Inconsistent Cell Health or Passage Number. Cells that are unhealthy or have been passaged too many times can exhibit altered drug sensitivity.

    • Solution: Use cells at a consistent and low passage number for all experiments. Regularly monitor cell morphology and viability to ensure the health of your cell culture.

  • Possible Cause 2: Pipetting Inaccuracies. Inaccurate serial dilutions can lead to significant variability in the final drug concentration.

    • Solution: Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions. Prepare a fresh dilution series for each independent experiment.

  • Possible Cause 3: Edge Effects in Multi-well Plates. Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth, skewing results.

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound in Various Cancer Cell Lines

Cell LineCancer TypeRecommended Seeding Density (cells/well in 96-well plate)Suggested Concentration Range (Screening)
MCF-7Breast Cancer5,0001 nM - 10 µM
PC-3Prostate Cancer4,00010 nM - 20 µM
A549Lung Cancer3,00010 nM - 20 µM
U-87 MGGlioblastoma7,0001 nM - 10 µM

Table 2: Example IC50 Values for this compound (72-hour treatment)

Cell LineCancer TypeAverage IC50 (nM)Key Pathway Mutation
MCF-7Breast Cancer85PIK3CA (E545K)
T-47DBreast Cancer60PIK3CA (H1047R)
PC-3Prostate Cancer1,200PTEN null
U-87 MGGlioblastoma950PTEN null
A549Lung Cancer>10,000KRAS (G12S)

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Preparation: Prepare a 2X serial dilution series of this compound in complete growth medium.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot Analysis for Pathway Inhibition
  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a short duration (e.g., 6 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-Akt signal relative to total Akt indicates successful pathway inhibition.

Visualizations

ST168_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ST168 This compound ST168->PI3K PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Mechanism of action of this compound on the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow A 1. Cell Line Selection & Culture Optimization B 2. Broad Range Screening (1 nM - 10 µM, 72h) A->B C 3. Determine IC50 Value (MTT / Cell Viability Assay) B->C G Decision Point: Is IC50 < 1 µM? C->G D 4. Narrow Range Confirmation (0.1x to 10x IC50) E 5. Pathway Inhibition Assay (Western Blot for p-Akt) D->E F 6. Functional Assays (Apoptosis, Cell Cycle) E->F H Proceed with functional assays G->H Yes I Troubleshoot: - Check pathway activity - Test other cell lines G->I No H->D

Caption: Experimental workflow for optimizing this compound treatment concentration.

Technical Support Center: Investigating Potential Off-Target Effects of ST-168 Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "ST-168" is associated with multiple investigational compounds. To ensure the accuracy of your research and safety of your experiments, it is critical to identify the specific molecule you are working with. This guide addresses known information for two such compounds: TQS-168 and LP-168 (Rocbrutinib) .

Section 1: TQS-168 (PGC-1α Inducer)

This section provides information on TQS-168, a small-molecule inducer of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) gene expression, which is under development for neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TQS-168?

A1: TQS-168 is a first-in-class, orally bioavailable, and brain-penetrant small molecule that increases the gene expression of PGC-1α.[2] PGC-1α is a key transcriptional coactivator that regulates genes involved in cellular energy metabolism and mitochondrial biogenesis.[2]

Q2: What are the known off-target effects of TQS-168?

A2: Based on a first-in-human, randomized, placebo-controlled study in healthy male volunteers, TQS-168 was found to be safe and generally well-tolerated after single and multiple oral doses.[1][2] The study was designed to assess safety, tolerability, and pharmacokinetics, and did not report any significant off-target effects within the tested dose ranges.[1]

Q3: Has TQS-168 been observed to induce PGC-1α expression in humans?

A3: Yes, in the first-in-human study, multiple doses of TQS-168 appeared to induce the expression of PGC-1α mRNA in peripheral blood mononuclear cells (PBMCs), which is consistent with its mechanism of action observed in preclinical models.[2]

Q4: Are there any known adverse events associated with TQS-168 from clinical trials?

A4: The Phase 1 study in healthy volunteers concluded that TQS-168 was "safe and generally well tolerated".[1][2] Specific adverse event data from this study is not detailed in the provided search results. Further studies in patient populations would be required to fully characterize the safety profile.

Data from Clinical Studies

The following table summarizes the pharmacokinetic parameters of TQS-168 from the single-ascending-dose (SAD) and multiple-ascending-dose (MAD) study in healthy volunteers.

ParameterSingle Ascending Dose (SAD)Multiple Ascending Dose (MAD)FormulationFood Effect
Tmax (Median) 0.5 - 4.0 hoursNot specifiedCrystalline Methylcellulose (MC), Spray-Dried Dispersion (SDD), Hot-Melt Extrusion (HME)Tmax delayed with high-fat meal
T1/2 (Geometric Mean) 3.2 - 10.5 hours4.1 - 7.3 hoursIndependent of formulationIndependent of food
Exposure (Cmax & AUC) Supra-proportional at higher dosesNot specifiedSDD showed 4x higher exposure than MCCmax blunted by food, minimal impact on AUC

Data sourced from a first-in-human study of oral TQS-168 in healthy volunteers.[1]

Experimental Protocols

Protocol: Quantification of PGC-1α mRNA Expression in PBMCs

  • Sample Collection: Collect whole blood from subjects at baseline and post-dosing time points into EDTA-containing tubes.

  • PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • RNA Extraction: Extract total RNA from isolated PBMCs using a suitable commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers and probes specific for the PGC-1α gene and a suitable housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of PGC-1α mRNA using the delta-delta Ct method.

Signaling Pathway Visualization

TQS168_Pathway TQS168 TQS-168 PGC1a PGC-1α Gene Expression TQS168->PGC1a induces Mitochondria Mitochondrial Biogenesis PGC1a->Mitochondria Energy Cellular Energy Metabolism PGC1a->Energy

Caption: TQS-168 induces PGC-1α gene expression, a key regulator of mitochondrial biogenesis.

Section 2: LP-168 (Rocbrutinib - BTK Inhibitor)

This section provides information on LP-168, also known as Rocbrutinib, a novel fourth-generation covalent and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[3] It is noted for its high selectivity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for LP-168 (Rocbrutinib)?

A1: Rocbrutinib is a highly selective inhibitor of BTK.[3] It can bind irreversibly (covalently) to wild-type BTK and reversibly (non-covalently) to BTK with certain mutations (e.g., C481S) that confer resistance to other BTK inhibitors.[3]

Q2: What are the reported off-target effects of LP-168 (Rocbrutinib)?

A2: Rocbrutinib is described as an "extremely selective inhibitor" with "very few off-target effects".[3] A Phase I trial in patients with Chronic Lymphocytic Leukemia (CLL) reported very low rates of common off-target toxicities associated with other BTK inhibitors.[3]

Q3: How does the safety profile of Rocbrutinib compare to other BTK inhibitors?

A3: The Phase I trial data suggests a favorable safety profile. Notably, there was no evidence of atrial fibrillation, a known off-target effect of some other BTK inhibitors. Rates of neutropenia and bruising were also reported to be low.[3]

Data from Clinical Studies

The following table summarizes key safety findings for Rocbrutinib from a Phase I trial in patients with relapsed/refractory CLL.

Adverse EventReported Rate in Phase I Trial
Atrial Fibrillation No evidence reported
Neutropenia Very low rates
Bruising Fairly low rates

Data sourced from an update on the Phase I trial of rocbrutinib (LP-168).[3]

Troubleshooting Potential Off-Target Effects in Your Experiments

If you suspect off-target effects in your cellular or animal models when using a BTK inhibitor like Rocbrutinib, consider the following troubleshooting steps:

  • Dose-Response Curve: Perform a dose-response experiment to determine if the observed effect is dose-dependent. Off-target effects may only appear at higher concentrations.

  • Use of Control Inhibitors: Compare the effects of Rocbrutinib with other BTK inhibitors that have different selectivity profiles. This can help differentiate on-target from off-target effects.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a downstream effector of the suspected off-target kinase to see if the phenotype is reversed.

  • Kinome Profiling: For in-depth analysis, consider performing in vitro kinase profiling assays to screen Rocbrutinib against a panel of kinases to empirically determine its selectivity.

Signaling Pathway Visualization

LP168_Pathway cluster_B_Cell B-Cell BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation LP168 LP-168 (Rocbrutinib) LP168->BTK inhibits

Caption: LP-168 (Rocbrutinib) inhibits BTK, blocking downstream signaling for B-cell survival.

References

Troubleshooting ST-168 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ST-168. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental variability and provide answers to frequently asked questions regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel small molecule inhibitor of the hypothetical "Kinase X (KX)" signaling pathway. This pathway is implicated in the proliferation of various cancer cell lines. By inhibiting KX, this compound is expected to induce cell cycle arrest and apoptosis, leading to a decrease in viable cells. The intended application is for basic research and early-stage drug discovery in oncology.

Q2: What is the recommended cell-based assay for evaluating this compound activity?

A2: A common method to assess the effect of this compound on cell viability is a colorimetric assay, such as one using a tetrazolium salt like WST-1 or MTT.[1][2] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[2][3] The basic principle involves the enzymatic reduction of the tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[1][2] The amount of formazan produced can be quantified by measuring the absorbance at a specific wavelength.[1]

Q3: What are the most common sources of variability in high-throughput screening (HTS) assays?

A3: Variability in HTS can arise from both technological and biological sources.[4] Technological issues include batch effects, plate position effects (rows or columns), and instrument instability.[4] Biological sources of variability can include cell passage number, cell density, and the presence of non-selective binders in compound libraries.[4] Gradual changes in signal during a run, known as assay drift, can also occur due to reagent degradation or temperature fluctuations.[5]

Troubleshooting Guides

Issue 1: High Well-to-Well Variability within the Same Plate

High variability between replicate wells can obscure the true effect of this compound.

Potential Causes and Solutions

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting steps to prevent cell settling. Consider using an automated cell dispenser for high-throughput applications.
Edge Effects Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To mitigate this, consider not using the outer wells for experimental data, or ensure proper humidification in the incubator.
Pipetting Errors Calibrate and regularly service pipettes. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and angle. Automated liquid handlers can improve precision.[6]
Compound Precipitation This compound may have limited solubility in aqueous media. Visually inspect wells for precipitation after compound addition. Consider a lower concentration range or the use of a different solvent system (with appropriate vehicle controls).
Issue 2: Poor Z'-Factor or Signal-to-Background Ratio

A low Z'-factor (generally below 0.5) or a small signal-to-background ratio indicates that the assay is not robust enough to distinguish between hits and inactive compounds.[6]

Potential Causes and Solutions

Potential CauseRecommended Solution
Suboptimal Cell Density The number of cells per well can significantly impact the assay window. Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal without overgrowth.[7]
Incorrect Incubation Times Both the incubation time with this compound and the incubation time with the viability reagent (e.g., WST-1) are critical. Optimize these timings to achieve the maximal signal window.[1]
Reagent Instability Prepare fresh reagents and protect them from light if they are light-sensitive. Ensure proper storage conditions.
Low this compound Potency If the positive control (a known inhibitor of the pathway) shows a good signal window but this compound does not, it may indicate low potency or inactivity in the chosen cell line. Confirm the compound's identity and purity.

Experimental Protocols

Protocol: Optimizing a Cell-Based Viability Assay

This protocol outlines the steps to determine the optimal cell density and reagent incubation time for a robust assay window.

Materials:

  • Stable cancer cell line of interest

  • Complete cell culture medium

  • This compound and a positive control compound

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., WST-1)[1]

  • 96-well, clear-bottom, black-walled microplates

  • Automated plate reader

Methodology:

  • Cell Seeding Optimization:

    • Prepare a serial dilution of cells in complete medium to achieve densities of 2,500, 5,000, 10,000, and 20,000 cells per well in a 96-well plate.

    • Incubate the plate for 24 hours under standard cell culture conditions.

    • Add the cell viability reagent to a set of wells for each cell density and measure the signal at different time points (e.g., 1, 2, and 4 hours) to determine the linear range of the assay.

  • Compound Treatment and Reagent Incubation:

    • Using the optimal cell density determined above, seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a dilution series of this compound, a positive control, and a DMSO vehicle control.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

    • Add the cell viability reagent and incubate for the optimal time determined in the first step.

    • Read the plate on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the Signal-to-Background (S/B) ratio and Z'-factor for your controls.

    • Plot the dose-response curves for this compound to determine its IC50.

Visualizations

This compound Mechanism of Action

ST168_MoA cluster_cell Cell Membrane Receptor Receptor KX Kinase X Receptor->KX Growth_Factor Growth_Factor Growth_Factor->Receptor ST168 ST168 ST168->KX Downstream_Signaling Downstream Signaling KX->Downstream_Signaling Proliferation Cell Proliferation Downstream_Signaling->Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis inhibition

Caption: Proposed inhibitory action of this compound on the Kinase X signaling pathway.

Troubleshooting Logic for High Variability

Troubleshooting_Variability Start High Well-to-Well Variability Observed Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Check_Pipetting Verify Pipette Calibration & Technique Check_Seeding->Check_Pipetting Seeding OK Implement_Changes Implement Protocol Changes Check_Seeding->Implement_Changes Inconsistent Check_Edge_Effects Assess for Edge Effects Check_Pipetting->Check_Edge_Effects Pipetting OK Check_Pipetting->Implement_Changes Inaccurate Check_Compound Inspect for Compound Precipitation Check_Edge_Effects->Check_Compound No Edge Effects Check_Edge_Effects->Implement_Changes Present Check_Compound->Implement_Changes No Precipitation Check_Compound->Implement_Changes Precipitate Found Resolved Variability Reduced Implement_Changes->Resolved

Caption: A logical workflow for troubleshooting high experimental variability.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture & Expansion Cell_Seeding Seed Cells in Plate Cell_Culture->Cell_Seeding Compound_Prep This compound Dilution Series Treatment Add this compound to Wells Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Add_Reagent Add Viability Reagent Incubation->Add_Reagent Read_Plate Measure Absorbance Add_Reagent->Read_Plate Data_QC Calculate Z' and S/B Read_Plate->Data_QC Dose_Response Generate Dose-Response Curve Data_QC->Dose_Response IC50 Determine IC50 Dose_Response->IC50

References

Technical Support Center: ST-168 Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ST-168 cytotoxicity assay. This resource is designed to assist researchers, scientists, and drug development professionals in effectively performing and troubleshooting their experiments with this compound. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible results.

Troubleshooting Guide

This guide addresses common issues that may arise during the this compound cytotoxicity assay.

Problem Potential Cause Recommended Solution
High Background Signal - Contamination of media or reagents.- Reagent instability (e.g., light sensitivity).[1]- Use fresh, sterile reagents and media.- Protect light-sensitive reagents from light.[1]
- High cell density.- Optimize cell seeding density.[2]
- Phenol red in media quenching fluorescence.[3]- Use phenol red-free media for fluorescence-based assays.[3]
Inconsistent Results (High Variability) - Uneven cell seeding.- Ensure a single-cell suspension before seeding.- Allow plates to sit at room temperature before incubation to ensure even cell settling.[4]
- Edge effects in multi-well plates.- Avoid using the outer wells of the assay plate.[3]
- Pipetting errors.- Use calibrated pipettes and ensure proper technique.
Low Signal or No Response - Inactive compound (this compound).- Verify the integrity and concentration of the this compound stock solution.
- Incorrect assay for the mechanism of action.- If this compound induces apoptosis, consider an apoptosis-specific assay (e.g., caspase activity).[5]
- Insufficient incubation time.- Perform a time-course experiment to determine the optimal incubation period.
Unexpected Toxicity in Control Wells - Vehicle (e.g., DMSO) toxicity.[5]- Ensure the final concentration of the vehicle is non-toxic to the cells.[5]
- Cell culture contamination (e.g., mycoplasma).- Regularly test cell lines for contamination.
- Problems with the cell line.- Verify the health and viability of the cell stock.

Frequently Asked Questions (FAQs)

Q1: Which type of cytotoxicity assay is most appropriate for this compound?

A1: The choice of assay depends on the expected mechanism of action of this compound.

  • Metabolic Assays (e.g., MTT, MTS): These are suitable if this compound is expected to affect metabolic activity.[5]

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These are appropriate if this compound is thought to cause cell lysis.[3][5]

  • Apoptosis Assays (e.g., Caspase activity): If this compound is hypothesized to induce programmed cell death, these assays are recommended.[5]

Q2: What are the essential controls to include in my this compound cytotoxicity experiment?

A2: A well-designed experiment should include the following controls:

  • Untreated Cells (Negative Control): Cells cultured in media alone to represent 100% viability.

  • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.[5]

  • Positive Control: Cells treated with a known cytotoxic compound to ensure the assay is working correctly.[3]

  • No-Cell Control (Blank): Wells containing only media and the assay reagent to measure background signal.[3]

Q3: How should I determine the optimal concentration range for this compound?

A3: It is recommended to perform a dose-response experiment using a wide range of this compound concentrations (e.g., logarithmic serial dilutions) to determine the EC50 (half-maximal effective concentration).

Q4: How long should I incubate the cells with this compound?

A4: The optimal incubation time can vary depending on the cell type and the compound's mechanism of action. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to identify the most appropriate time point to assess cytotoxicity.[5]

Q5: What could cause my cytotoxicity test to fail even with a biocompatible material?

A5: Cytotoxicity tests are highly sensitive. Failures can occur due to factors unrelated to the material's inherent toxicity, such as:

  • Sterilization residuals: Ethylene oxide or hydrogen peroxide residuals can cause cytotoxic effects.[6]

  • Material processing: Cutting or processing materials can expose non-passivated edges or create particulates that are not present in the final product and may cause a cytotoxic response.[7]

  • Leachables from the material: Plasticizers or other chemicals can leach from polymers and cause cytotoxicity.[6][7]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay[5]

This protocol is a common method for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • Target cells in culture

  • This compound compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in a volume of 100 µL per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include appropriate controls (untreated, vehicle, and positive control).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_compound Add this compound to Cells seed_plate->add_compound prep_compound Prepare this compound Dilutions prep_compound->add_compound incubate Incubate (24-72h) add_compound->incubate add_reagent Add Cytotoxicity Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Plate (e.g., Absorbance) incubate_reagent->read_plate calc_viability Calculate Cell Viability (%) read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data det_ec50 Determine EC50 plot_data->det_ec50

Caption: Experimental workflow for a typical cytotoxicity assay.

signaling_pathway ST168 This compound Receptor Cell Surface Receptor ST168->Receptor Signal_Transduction Signal Transduction Cascade (e.g., Kinase Activation) Receptor->Signal_Transduction Effector_Proteins Activation of Effector Proteins Signal_Transduction->Effector_Proteins Mitochondria Mitochondrial Dysfunction Effector_Proteins->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound induced apoptosis.

References

Technical Support Center: ST-168 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ST-168. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo bioavailability a primary concern?

A1: this compound is an experimental small molecule inhibitor targeting the mTOR-S6K signaling pathway, which is implicated in various cellular growth and proliferation processes.[1] Based on its physicochemical properties, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound.[2] This classification means it possesses high membrane permeability but suffers from low aqueous solubility. The primary bottleneck for its systemic absorption after oral administration is its poor dissolution rate in the gastrointestinal fluids, leading to low and variable bioavailability.[3][4]

Q2: What are the most common formulation strategies to enhance the oral bioavailability of this compound?

A2: Given this compound's BCS Class II characteristics, several formulation strategies can be employed to improve its solubility and dissolution rate.[5] These include:

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[3][6] Techniques like milling or spray drying are commonly used.

  • Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can improve its solubilization in the GI tract. Self-nanoemulsifying drug delivery systems (SNEDDS) are particularly effective, as they form fine nanoemulsions upon contact with GI fluids, facilitating absorption.[7]

  • Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can significantly improve its dissolution rate and solubility.

  • Use of Co-solvents and Surfactants: These agents can increase the solubility of hydrophobic compounds in aqueous solutions.[6]

Q3: We are observing high inter-subject variability in our rodent pharmacokinetic (PK) studies. What are the potential causes and solutions?

A3: High variability is a common issue with poorly soluble compounds like this compound. Key factors include:

  • Formulation Inhomogeneity: Ensure the dosing formulation is uniform and stable. If it's a suspension, ensure it is adequately homogenized before and during administration to prevent settling.

  • Food Effect: The presence or absence of food in the stomach can significantly alter GI physiology (e.g., pH, gastric emptying time) and affect drug dissolution. Fasting animals overnight before dosing is a standard practice to reduce this variability.

  • Dosing Inaccuracy: Inaccurate administration, especially in small animals, can be a major source of variability. Ensure personnel are well-trained in techniques like oral gavage and that dosing volumes are accurate.

  • Biological Differences: Inherent metabolic and physiological differences between animals can contribute to variability. Using a sufficient number of animals per group can help mitigate this.

Q4: Our in vivo efficacy results are inconsistent despite using a validated formulation. What should we investigate?

A4: Inconsistent efficacy can stem from issues beyond initial bioavailability. Consider the following:

  • Metabolic Instability: this compound might be subject to extensive first-pass metabolism in the liver, reducing the amount of active drug reaching systemic circulation. An in vitro metabolic stability assay using liver microsomes can help diagnose this.[8]

  • Target Engagement: Is the drug reaching its target tissue at a sufficient concentration? A biodistribution study can determine the concentration of this compound in the target tissue relative to plasma.

  • Pharmacodynamic (PD) Effects: The timing of efficacy measurements should align with the drug's pharmacokinetic profile (i.e., around Tmax). Measuring a downstream biomarker of the mTOR-S6K pathway can confirm target engagement in vivo.

Troubleshooting Guide: Poor In Vivo Performance of this compound

This guide provides a systematic approach to troubleshooting common issues encountered during in vivo studies with this compound.

Observed Problem Potential Cause Recommended Troubleshooting Steps & Solutions
Low Cmax and AUC Poor Dissolution: The formulation is not effectively releasing the drug in the GI tract.1. Formulation Re-evaluation: Switch to a solubility-enhancing formulation such as a micronized suspension, a solid dispersion, or a lipid-based system like SNEDDS.[3][7] 2. In Vitro Dissolution Testing: Perform dissolution tests under different pH conditions (e.g., 1.2, 4.5, 6.8) to mimic the GI tract and ensure adequate drug release.[9]
High First-Pass Metabolism: The drug is extensively metabolized by the liver before reaching systemic circulation.1. In Vitro Metabolic Stability: Use liver microsomes or hepatocytes to determine the intrinsic clearance rate.[8] 2. Route of Administration Comparison: Compare oral (PO) vs. intravenous (IV) administration to calculate absolute bioavailability. A significant difference suggests high first-pass metabolism.
High Variability in PK Parameters (CV% > 30%) Inconsistent Formulation: The drug is not uniformly suspended or solubilized in the vehicle.1. Vehicle Optimization: Ensure the chosen vehicle is appropriate and that the formulation process is validated. 2. Homogenization Protocol: Implement a strict protocol for vortexing or stirring the formulation immediately before dosing each animal.
Food Effect: Variable food intake among animals is altering drug absorption.1. Standardize Feeding: Fast animals for a consistent period (e.g., 12-16 hours) before dosing. 2. Conduct a Food-Effect Study: Explicitly test the drug's PK profile in both fed and fasted states to characterize the food effect.[2]
Unexpectedly Short Half-Life (t½) Rapid Clearance: The drug is being eliminated from the body faster than predicted.1. Re-evaluate In Vitro Clearance Data: Compare in vivo results with in vitro metabolic stability data from relevant species. 2. Check for Active Metabolites: The parent drug may be rapidly converted to metabolites. Ensure the analytical method can detect major metabolites.
No Correlation Between Dose and Exposure Saturated Absorption: The dissolution or absorption mechanism becomes saturated at higher doses.1. Dose-Linearity Study: Conduct a study with multiple dose levels to formally assess dose proportionality.[2] 2. Solubility Enhancement: Improving solubility with an advanced formulation (e.g., SNEDDS) can often restore dose-linearity.

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data from a single-dose oral PK study in rats (n=6 per group) to illustrate the impact of different formulations on this compound bioavailability.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC0-last (ng*hr/mL) Relative Bioavailability (%)
Aqueous Suspension (Unprocessed)10150 ± 454.0 ± 1.5950 ± 310100% (Reference)
Micronized Suspension10320 ± 802.0 ± 0.52,100 ± 550221%
SNEDDS Formulation10850 ± 1801.0 ± 0.55,500 ± 1,100579%

Data are presented as Mean ± SD.

Experimental Protocols

Protocol 1: Preparation of an this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
  • Component Screening:

    • Oil Phase: Screen the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90).

    • Surfactant: Screen surfactants for their ability to emulsify the chosen oil phase (e.g., Tween 80, Cremophor EL).

    • Co-surfactant/Co-solvent: Screen co-surfactants to improve nanoemulsion stability (e.g., Transcutol P, PEG 400).

  • Ternary Phase Diagram Construction:

    • Prepare mixtures of the chosen oil, surfactant, and co-surfactant at various ratios (e.g., from 9:1 to 1:9).

    • For each ratio, titrate the mixture with water and observe the formation of nanoemulsions under gentle agitation.

    • Map the regions that form clear, stable nanoemulsions to identify the optimal component ratios.

  • SNEDDS Formulation:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Add this compound to the oil/surfactant/co-surfactant mixture and stir at room temperature until the drug is completely dissolved, creating the pre-concentrate.

  • Characterization:

    • Emulsification Study: Dilute 1 mL of the this compound SNEDDS pre-concentrate in 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring.

    • Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) of the resulting nanoemulsion using dynamic light scattering. A droplet size <200 nm and a PDI <0.3 is generally desired.[7]

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (approx. 16 hours) before dosing, with free access to water.

  • Dosing:

    • Divide animals into groups (e.g., n=6 per formulation).

    • Prepare the dosing formulations (e.g., aqueous suspension, SNEDDS) at the target concentration. Ensure suspensions are homogenized.

    • Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 200 µL) from the tail vein into EDTA-coated tubes at pre-dose (0 hr) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Processing: Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis:

    • Calculate key PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software (e.g., Phoenix WinNonlin).[10]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_decision Decision & Iteration char Physicochemical Characterization (Solubility, Permeability) form_dev Formulation Screening (Micronization, SNEDDS, Solid Dispersion) opt In Vitro Optimization (Dissolution Testing) form_dev->opt pk_study Rodent PK Study (PO Administration) opt->pk_study bioanalysis LC-MS/MS Bioanalysis of Plasma Samples pk_study->bioanalysis data_analysis PK Data Analysis (Cmax, AUC, t½) bioanalysis->data_analysis decision Bioavailability Acceptable? data_analysis->decision decision->form_dev No (Iterate) efficacy Proceed to Efficacy Studies decision->efficacy Yes

Caption: Workflow for improving the in vivo bioavailability of this compound.

troubleshooting_workflow start Poor In Vivo PK Results (Low Exposure / High Variability) q1 Is the formulation a simple suspension? start->q1 a1_yes Improve Formulation: - Micronize Drug Substance - Develop SNEDDS or  Solid Dispersion q1->a1_yes Yes q2 Is there high inter-animal variability? q1->q2 No a1_yes->q2 a2_yes Refine Study Protocol: - Standardize Fasting - Ensure Dosing Accuracy - Check Formulation Homogeneity q2->a2_yes Yes q3 Is exposure still low with an optimized formulation? q2->q3 No a2_yes->q3 a3_yes Investigate Clearance: - Conduct IV PK study - Perform In Vitro  Metabolism Assays q3->a3_yes Yes end Optimized PK Profile q3->end No a3_yes->end

Caption: A logical troubleshooting guide for poor pharmacokinetic results.

mTOR_pathway GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates Downstream Protein Synthesis Cell Growth S6K->Downstream ST168 This compound ST168->S6K Inhibits

Caption: Hypothesized mechanism of this compound targeting the mTOR-S6K pathway.

References

Preventing ST-168 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of the bifunctional MEK/PI3K inhibitor, ST-168, to minimize degradation in solution and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A1: The solid, powdered form of this compound should be stored at -20°C for long-term storage, where it can be stable for up to three years.[1][2] For short-term storage, room temperature is acceptable, but -20°C is recommended to minimize any potential degradation.[2] It is crucial to keep the compound in a tightly sealed container in a dry and dark place.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound for in vitro experiments.[1][2]

Q3: How should I prepare the stock solution?

A3: To prepare a stock solution, first, bring the vial of solid this compound to room temperature. Gently tap the vial to ensure all the powder is at the bottom. Add the appropriate volume of DMSO to achieve your desired concentration. To aid dissolution, you can vortex the solution or use sonication.[2] If necessary, gentle heating up to 50°C can be applied, but be cautious as higher temperatures may alter the product.[1]

Q4: How should I store the this compound stock solution?

A4: For long-term storage, stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C.[1][2] This practice is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation. For short-term storage, stock solutions can be kept at 4°C for up to one month, protected from light.[2]

Q5: My this compound solution appears to have precipitated. What should I do?

A5: Precipitation can occur, especially when diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium. If you observe precipitation in your working solution, allow it to stand for 10 minutes, then vortex or pipette to mix.[1] Re-examine under a microscope. If precipitation persists, consider the following troubleshooting steps:

  • Increase the final DMSO concentration: A slightly higher percentage of DMSO in the final working solution may be necessary to maintain solubility. However, be mindful of the DMSO tolerance of your specific cell line.

  • Prepare fresh dilutions: It is always recommended to prepare fresh dilutions in aqueous media from the DMSO stock solution immediately before use.[2]

  • Check solvent quality: DMSO is hygroscopic and can absorb moisture, which may affect solubility. Use high-quality, anhydrous DMSO.[1]

Q6: What are the likely degradation pathways for this compound in solution?

A6: While specific degradation pathways for this compound have not been extensively reported in the literature, small molecule kinase inhibitors can be susceptible to common degradation pathways such as hydrolysis and oxidation.[3][4] Hydrolysis is a reaction with water that can cleave labile chemical bonds, while oxidation involves the loss of electrons and can be initiated by light, heat, or trace metals.[3] For instance, the MEK inhibitor selumetinib has been shown to be sensitive to photooxidation.[5] Therefore, protecting this compound solutions from light and minimizing exposure to air is a prudent precautionary measure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Ensure solid this compound is stored at -20°C in a dry, dark place. 2. Prepare fresh stock solutions if the current one is old or has been stored improperly. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 4. Prepare working solutions fresh from the stock for each experiment.
Loss of compound activity over time Compound degradation in solution.1. Store DMSO stock solutions at -80°C for maximum stability. 2. Protect solutions from light by using amber vials or wrapping tubes in foil. 3. Minimize the time working solutions are kept at room temperature or in incubators.
Precipitation in working solution Poor solubility in aqueous media.1. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. 2. Slowly add the stock solution to the aqueous buffer while vortexing to improve mixing. 3. Consider using a surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) to improve solubility, but verify compatibility with your experimental system.

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, single-use microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Cell culture medium or desired aqueous buffer

  • Procedure for Stock Solution (e.g., 10 mM): a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. c. Add the calculated volume of DMSO to the vial of this compound. d. Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate for short intervals. e. Aliquot the stock solution into sterile, single-use tubes. f. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. g. Store the aliquots at -20°C or -80°C, protected from light.

  • Procedure for Working Solution: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Dilute the stock solution to the final desired concentration in the appropriate cell culture medium or aqueous buffer immediately before use. For example, for a 1:1000 dilution, add 1 µL of the 10 mM stock solution to 999 µL of medium. c. Mix the working solution well by gentle vortexing or repeated pipetting.

Visualizations

Signaling Pathway of this compound Inhibition

This compound is a bifunctional inhibitor that simultaneously targets the MEK and PI3K signaling pathways.[6][7][8] These pathways are critical regulators of cell proliferation, survival, and growth.

ST168_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ST168 This compound ST168->MEK ST168->PI3K

Caption: this compound inhibits both MEK and PI3K pathways.

Experimental Workflow for this compound Cell-Based Assays

The following diagram illustrates a typical workflow for utilizing this compound in a cell-based assay, emphasizing steps to ensure compound stability.

ST168_Workflow start Start storage Retrieve Solid this compound (Stored at -20°C) start->storage prep_stock Prepare DMSO Stock Solution (e.g., 10 mM) storage->prep_stock aliquot Aliquot Stock Solution prep_stock->aliquot store_stock Store Aliquots at -80°C aliquot->store_stock thaw Thaw Single Aliquot store_stock->thaw prep_working Prepare Fresh Working Solution in Assay Medium thaw->prep_working treat_cells Treat Cells with this compound prep_working->treat_cells assay Perform Downstream Assay (e.g., Viability, Western Blot) treat_cells->assay end End assay->end

Caption: Workflow for preparing and using this compound solutions.

References

Technical Support Center: Troubleshooting Cell Viability Assay Artifacts with ST-168

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ST-168. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate potential artifacts that may arise during cell viability and cytotoxicity assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: We observe an unexpected increase in signal (suggesting increased viability) at higher concentrations of this compound in our MTT/MTS assay. Is this a real biological effect?

A1: This is a commonly observed artifact with certain chemical compounds. Instead of a true biological effect, this is often due to direct chemical interference with the assay reagents. This compound may possess reducing properties that can chemically reduce the tetrazolium salts (MTT, MTS, XTT) to their colored formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, making the cells appear more viable than they are.[1][2][3]

Q2: Our results with this compound are highly variable between experiments. What could be the cause?

A2: Inconsistent results can stem from several factors:

  • Compound Solubility: this compound may have limited solubility in aqueous cell culture media. Precipitation of the compound can lead to inconsistent concentrations across wells and experiments.[1] Ensure complete dissolution in a suitable solvent like DMSO before diluting in media and that the final solvent concentration is not cytotoxic (typically ≤ 0.5%).[1]

  • Compound Stability: The stability of this compound in your cell culture medium over the incubation period could be a factor. Degradation of the compound may lead to variable effects.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to high variability. Ensure you have a homogenous cell suspension and use calibrated pipettes for cell seeding.[1][4]

Q3: Which cell viability assays are most susceptible to interference from compounds like this compound?

A3: Assays that rely on the chemical reduction of a substrate are particularly vulnerable to interference. This includes tetrazolium-based assays such as MTT, MTS, and XTT, which measure cellular metabolic activity.[2][5] Compounds with inherent reducing potential can directly interact with the assay reagents, leading to inaccurate results.[2][3]

Q4: What are some recommended alternative assays to confirm the cytotoxic effects of this compound?

A4: To validate your findings and avoid artifacts, it is highly recommended to use an orthogonal assay that measures a different cellular parameter. Good alternatives include:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[1][6][7] This method is generally less susceptible to interference from colored or reducing compounds.

  • Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These methods assess cell membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells do not.[1][2] This provides a direct count of live and dead cells.

  • Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein, providing an estimation of cell number. It is less likely to be affected by the reducing properties of the test compound.[2]

  • Real-Time Live-Cell Imaging: This approach allows for continuous monitoring of cell proliferation and death over time, providing kinetic data that can help distinguish true cytotoxicity from assay artifacts.

Troubleshooting Guides

Issue 1: High Background Signal in No-Cell Control Wells

Possible Cause: this compound is directly reducing the tetrazolium dye.

Troubleshooting Steps:

  • Perform a Cell-Free Control: Prepare wells with culture medium and the same concentrations of this compound used in your experiment.

  • Add the MTT, MTS, or XTT reagent to these wells.

  • Incubate for the same duration as your cellular assay.

  • Measure the absorbance. A significant signal in the absence of cells confirms direct chemical reduction by this compound.[1][2]

Solution:

  • Subtract the background absorbance from your experimental wells.

  • If the background signal is high or dose-dependent, consider using an alternative assay method that is not based on tetrazolium reduction.

Issue 2: Discrepancy Between Different Viability Assays

Possible Cause: One or more of your assays are subject to interference from this compound, or the assays are measuring different aspects of cell health that are differentially affected by the compound.

Troubleshooting Workflow:

G A Discrepant Results Observed (e.g., MTT vs. ATP assay) B Hypothesis: This compound interferes with one assay A->B C Perform Cell-Free Control with this compound for each assay B->C D Interference Detected? C->D E Use non-interfering assay for primary screening D->E Yes F No Interference Detected D->F No G Hypothesis: Assays measure different biological endpoints F->G H Analyze mechanism of action of this compound. Consider effects on metabolism vs. membrane integrity. G->H I Select primary assay based on expected mechanism of cytotoxicity H->I

Caption: Troubleshooting workflow for discrepant cell viability assay results.

Data Presentation: Comparison of Cell Viability Assay Principles

Assay TypePrincipleCommon ReagentsPotential for this compound Artifact
Tetrazolium Reduction Measures metabolic activity via reduction of tetrazolium salts into colored formazan.MTT, MTS, XTT, WST-1High . Compound may directly reduce the reagent.[2][5]
ATP Quantification Measures ATP levels as an indicator of viable, metabolically active cells.Luciferin, LuciferaseLow . Less susceptible to chemical interference.[1][6]
Dye Exclusion Assesses cell membrane integrity; dead cells take up the dye.Trypan Blue, Propidium IodideLow . Based on physical exclusion, not a chemical reaction.[2]
Protease Viability Measures the activity of a protease marker of cell viability.GF-AFC, bis-AAF-R110Moderate . Potential for compound to inhibit or activate the protease.
Total Protein Staining Quantifies total protein content as a measure of cell number.Sulforhodamine B (SRB)Low . Generally not affected by reducing compounds.[2]

Experimental Protocols

Protocol: Cell-Free Assay Interference Control

Objective: To determine if this compound directly interferes with the chemistry of a colorimetric cell viability assay.

Materials:

  • 96-well cell culture plate

  • Cell culture medium (without phenol red is recommended to reduce background)

  • This compound stock solution

  • MTT, MTS, or XTT assay reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., medium with DMSO) and a medium-only control.

  • Add the appropriate volume of your assay reagent (e.g., 20 µL of MTS reagent to 100 µL of medium).

  • Incubate the plate under the same conditions as your cell-based experiment (e.g., 37°C, 5% CO2 for 1-4 hours).

  • If using the MTT assay, add the solubilization solution and mix to dissolve the formazan crystals.[2]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Analyze the data. A dose-dependent increase in absorbance in the absence of cells indicates direct interference.

Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess cell viability by quantifying intracellular ATP levels, minimizing potential for chemical interference from this compound.

Materials:

  • Cells seeded in an opaque-walled 96-well plate and treated with this compound

  • ATP assay reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • After treating cells with this compound for the desired time, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7]

  • Add the ATP assay reagent to each well in a volume equal to the culture medium volume.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Measure the luminescence using a plate reader.

  • The luminescent signal is directly proportional to the amount of ATP present, which corresponds to the number of viable cells.

Signaling Pathways & Workflows

Mechanism of Tetrazolium Assay Interference

The following diagram illustrates how a reducing compound like this compound can interfere with tetrazolium-based assays.

G cluster_0 Standard Assay Principle cluster_1 Interference Mechanism A Viable Cell (Metabolic Activity) B Cellular Reductases (e.g., NADH, NADPH) A->B D Formazan (purple, colored) B->D reduces C Tetrazolium Salt (e.g., MTT, yellow) C->D E This compound (Reducing Compound) G Formazan (purple, colored) E->G directly reduces (False Positive) F Tetrazolium Salt (e.g., MTT, yellow) F->G

Caption: Mechanism of tetrazolium assay interference by a reducing compound.

Recommended Experimental Workflow

To ensure accurate assessment of this compound's effect on cell viability, a multi-assay, validation-focused workflow is recommended.

G A Primary Screen: Initial dose-response with this compound (e.g., MTS Assay) B Run Parallel Cell-Free Interference Control A->B C Interference Observed? B->C D Secondary Screen: Use Orthogonal Assay (e.g., ATP-Based Assay) C->D Yes E No Interference C->E No F Confirm with a third assay (e.g., Dye Exclusion or SRB) D->F G Compare Dose-Response Curves E->G F->G H Consistent Results? G->H I Report Validated IC50 H->I Yes J Troubleshoot further or Re-evaluate mechanism H->J No

Caption: Recommended workflow for validating this compound cytotoxicity data.

References

Technical Support Center: Addressing ST-168 Treatment Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential resistance to ST-168 treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel inhibitor targeting the tyrosine kinase activity of the hypothetical Growth Factor Receptor Pathway (GFRP). By binding to the ATP-binding pocket of the GFRP kinase domain, this compound blocks downstream signaling pathways, such as the MAP-Kinase and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential causes?

A2: Decreased efficacy of this compound over time may indicate the development of acquired resistance. Common mechanisms of resistance to targeted therapies like this compound include:

  • Secondary mutations in the GFRP kinase domain that prevent this compound binding.

  • Activation of alternative signaling pathways that bypass the need for GFRP signaling.[1][2][3]

  • Increased drug efflux , reducing the intracellular concentration of this compound.[3][4]

  • Phenotypic changes in the cancer cells, such as an epithelial-to-mesenchymal transition (EMT).[1]

Q3: Are there known mutations in GFRP that confer resistance to this compound?

A3: While specific mutations against the hypothetical this compound are not documented, resistance to tyrosine kinase inhibitors is frequently associated with mutations in the target kinase. For instance, in the case of BTK inhibitors, mutations at the C481 position of BTK can lead to resistance to covalent inhibitors.[5] A common resistance mechanism for EGFR inhibitors is the T790M "gatekeeper" mutation.[4] It is plausible that analogous mutations in the GFRP kinase domain could confer resistance to this compound.

Troubleshooting Guides

Issue 1: Gradual loss of this compound sensitivity in cell lines.

This guide provides a systematic approach to investigating acquired resistance to this compound in vitro.

Potential Causes and Troubleshooting Steps:

Potential Cause Recommended Action Expected Outcome
Target Alteration (Mutation) Sequence the kinase domain of GFRP in resistant cells.Identification of novel mutations in the drug-binding site.
Bypass Pathway Activation Perform phosphoproteomic or Western blot analysis of key signaling nodes (e.g., p-AKT, p-ERK).Increased phosphorylation of downstream effectors in alternative pathways.
Increased Drug Efflux Measure intracellular this compound concentration using LC-MS/MS.Lower intracellular drug concentration in resistant cells compared to sensitive cells.
Phenotypic Transition Analyze morphology and expression of EMT markers (e.g., E-cadherin, Vimentin).Changes in cell morphology and marker expression consistent with EMT.

Experimental Protocols

Protocol 1: Sequencing of the GFRP Kinase Domain

Objective: To identify point mutations in the GFRP kinase domain that may confer resistance to this compound.

Methodology:

  • RNA Isolation: Isolate total RNA from both this compound-sensitive (parental) and this compound-resistant cell lines using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • PCR Amplification: Amplify the GFRP kinase domain from the cDNA using high-fidelity DNA polymerase and specific primers flanking the region of interest.

  • Sanger Sequencing: Purify the PCR product and send for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells to identify any nucleotide changes.

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To assess the activation state of key signaling pathways in sensitive and resistant cells.

Methodology:

  • Cell Lysis: Lyse this compound-sensitive and -resistant cells, both treated and untreated with this compound, using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., total GFRP, phospho-GFRP, total AKT, phospho-AKT, total ERK, phospho-ERK) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

ST168_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GFRP GFRP Ligand->GFRP RAS RAS GFRP->RAS PI3K PI3K GFRP->PI3K This compound This compound This compound->GFRP Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Survival Survival AKT->Survival

Caption: Hypothetical signaling pathway of this compound targeting the GFRP receptor.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Start Decreased_Efficacy Decreased this compound Efficacy Observed Start->Decreased_Efficacy Check_Target Sequence GFRP Kinase Domain Decreased_Efficacy->Check_Target Mutation_Found Mutation Found? Check_Target->Mutation_Found Develop_New_Inhibitor Develop Next-Generation Inhibitor Mutation_Found->Develop_New_Inhibitor Yes No_Mutation No Mutation Mutation_Found->No_Mutation No End End Develop_New_Inhibitor->End Check_Bypass Analyze Bypass Pathways (p-AKT, p-ERK) No_Mutation->Check_Bypass Bypass_Active Bypass Active? Check_Bypass->Bypass_Active Combination_Therapy Consider Combination Therapy Bypass_Active->Combination_Therapy Yes No_Bypass No Bypass Activation Bypass_Active->No_Bypass No Combination_Therapy->End Check_Drug_Efflux Measure Intracellular Drug Level No_Bypass->Check_Drug_Efflux Low_Drug_Level Low Drug Level? Check_Drug_Efflux->Low_Drug_Level Efflux_Inhibitor Co-administer Efflux Pump Inhibitor Low_Drug_Level->Efflux_Inhibitor Yes Low_Drug_Level->End No Efflux_Inhibitor->End

Caption: A logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: Minimizing ST-168 Ocular Toxicity in Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and troubleshooting ocular toxicity associated with the investigational MEK/PI3K inhibitor, ST-168. The following information is intended for preclinical research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known ocular toxicity profile?

A1: this compound is a novel small-molecule, bifunctional inhibitor of both MEK and PI3K signaling pathways, being investigated for its anti-tumor properties.[1][2] Preclinical studies have indicated that this compound has a more favorable ocular toxicity profile compared to single-agent MEK inhibitors like PD0325901.[1][2] In vitro studies using the photoreceptor cell line 661W and the adult retinal pigment epithelium (RPE) cell line ARPE-19 showed that this compound caused less cell death and caspase activity compared to the combination of single MEK and PI3K inhibitors.[1][3] In vivo studies involving intravitreal injections in Dutch-Belted rabbits also demonstrated a better-tolerated profile with minimal effects on the retina or retinal vasculature compared to the MEK inhibitor PD0325901.[1]

Q2: What are the common ocular toxicities associated with MEK inhibitors in general?

A2: MEK inhibitors as a class are known to cause a range of ocular adverse events. These most commonly affect the retina and can include multifocal serous retinal detachments, retinal vein occlusions, and cystoid macular edema.[4][5] The underlying mechanism is thought to involve the disruption of the retinal pigment epithelium (RPE) and a breakdown of the blood-retinal barrier.[4][6][7] Symptoms in clinical settings can include blurred vision, scotomas (blind spots), and changes in light perception.[5][8]

Q3: What are the initial steps to take if I observe unexpected ocular toxicity in my in vitro or in vivo study with this compound?

A3: If unexpected toxicity is observed, it is crucial to first verify the experimental conditions. For in vitro studies, confirm the concentration of this compound, cell seeding density, and incubation times. For in vivo studies, review the formulation, dose, and administration technique. It is also recommended to include appropriate positive and negative controls in your experimental design to help interpret the results. For instance, comparing the effects of this compound to a known toxic MEK inhibitor can provide valuable context.

Troubleshooting Guides

In Vitro Ocular Toxicity
Issue Possible Causes Troubleshooting Steps
High levels of cell death in 661W or ARPE-19 cells at expected non-toxic concentrations of this compound. 1. Incorrect this compound concentration. 2. Cell culture contamination. 3. Suboptimal cell health prior to treatment. 4. Errors in viability assay protocol.1. Verify the stock solution concentration and dilution calculations. 2. Check for signs of bacterial or fungal contamination. 3. Ensure cells are in the logarithmic growth phase and have a healthy morphology before starting the experiment. 4. Review the assay protocol and ensure proper reagent preparation and incubation times.
Inconsistent results between replicate experiments. 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Pipetting errors.1. Use a cell counter to ensure consistent cell numbers in each well. 2. Standardize all incubation periods precisely. 3. Use calibrated pipettes and ensure proper technique.
This compound appears more toxic than the combination of single MEK and PI3K inhibitors. This is contrary to published findings.[1] 1. Potency of the specific batches of single-agent inhibitors may be lower than expected. 2. A synergistic toxic effect with a component of the cell culture medium.1. Verify the activity of the single-agent inhibitors (e.g., PD0325901, ZSTK474) through a dose-response experiment. 2. Test for interactions with media components by running the experiment in different media formulations if possible.
In Vivo Ocular Toxicity
Issue Possible Causes Troubleshooting Steps
Observation of significant retinal abnormalities (e.g., retinal detachment, edema) in animal models at low doses of this compound. 1. Incorrect dose calculation or formulation. 2. Complications from the intravitreal injection procedure (e.g., infection, inflammation, retinal tear). 3. High sensitivity of the animal strain.1. Double-check all calculations and the stability of the formulated drug. 2. Ensure aseptic technique during injections and that the injection volume and rate are appropriate for the species. Have an experienced ophthalmologist perform or supervise the procedure. 3. Review the literature for the known ocular sensitivity of the chosen animal model.
High variability in ocular findings between animals in the same treatment group. 1. Inconsistent injection technique. 2. Individual animal differences in response. 3. Subjectivity in ophthalmic examination scoring.1. Standardize the injection procedure across all animals. 2. Increase the number of animals per group to account for biological variability. 3. Use a standardized scoring system for ocular examinations and have the same individual perform all assessments to minimize inter-observer variability.
Difficulty in distinguishing drug-related toxicity from procedure-related artifacts. The injection procedure itself can cause transient inflammation or minor trauma.Include a vehicle-injected control group to assess the effects of the injection procedure alone. Ocular examinations should be performed at multiple time points post-injection to track the resolution of any procedure-related findings.

Data Presentation

Table 1: Comparative In Vitro Cytotoxicity of this compound and Single-Agent Inhibitors in Retinal Cell Lines

Cell LineInhibitor(s)Concentration RangeObserved Effect on Cell Viability
661W (Photoreceptor-like) This compound1-100 µMReduced cell death compared to the combination of single agents.[1][3]
ZSTK474 (PI3K inhibitor)> 5 µMApproximately 50% cell death at 24 hours.[1]
PD0325901 (MEK inhibitor)Not specifiedLittle effect on cell survival alone.[1]
ZSTK474 + PD0325901> 5 µM ZSTK474Significantly increased cell death (>75%) by 24 hours.[1]
ARPE-19 (RPE) This compound1-100 µMResisted toxic effects better than single or combination inhibitors.[3]
ZSTK474 (PI3K inhibitor)Not specifiedLess sensitive to PI3K inhibition compared to 661W cells.[1]
PD0325901 (MEK inhibitor)Not specifiedMore vulnerable to MEK inhibition.[3]

Table 2: Comparative In Vivo Ocular Toxicity Profile in Dutch-Belted Rabbits

InhibitorAdministration RouteKey Ocular Findings
This compound Intravitreal InjectionMinimal effect on retina or retinal vasculature; favorable toxicity profile.[1]
ST-162 (similar bifunctional inhibitor) Intravitreal InjectionMinimal effect on retina or retinal vasculature; favorable toxicity profile.[1]
PD0325901 (MEK inhibitor) Intravitreal InjectionRetinal necrosis, retinal hemorrhages, retinal detachment, and edema.[1][3]

Experimental Protocols

Key Experiment 1: In Vitro Cell Viability Assay

Objective: To assess the dose-dependent cytotoxic effects of this compound on retinal cell lines.

Methodology:

  • Cell Culture: Culture 661W (photoreceptor-like) and ARPE-19 (retinal pigment epithelium) cells in appropriate media and conditions.

  • Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound, a MEK inhibitor (e.g., PD0325901), a PI3K inhibitor (e.g., ZSTK474), and a combination of the single agents in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the various inhibitor concentrations. Incubate for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Use a commercially available cell viability assay (e.g., MTT, MTS, or a luminescence-based assay measuring ATP content) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each compound.

Key Experiment 2: In Vivo Ocular Toxicity Assessment in Rabbits

Objective: To evaluate the ocular safety and tolerability of this compound following intravitreal administration.

Methodology:

  • Animal Model: Use Dutch-Belted rabbits, as they have a larger eye size suitable for ocular examinations.

  • Baseline Examination: Perform a complete ophthalmic examination on all animals prior to treatment, including slit-lamp biomicroscopy, indirect ophthalmoscopy, and intraocular pressure measurements.

  • Drug Administration: Under anesthesia, perform an intravitreal injection of this compound at various doses into one eye. The contralateral eye can be used as a control (either untreated or vehicle-injected).

  • Post-Injection Monitoring: Conduct regular ophthalmic examinations at specified time points (e.g., 1, 3, 7, and 14 days post-injection) to assess for any signs of inflammation, toxicity, or structural changes.

  • Histological Analysis: At the end of the study, euthanize the animals and enucleate the eyes. Fix the eyes in an appropriate solution (e.g., Davidson's solution), process for paraffin embedding, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for any histopathological changes in the retina and other ocular structures.

Visualizations

MEK_PI3K_Signaling_in_Retinal_Cells MEK/PI3K Signaling Pathways in Retinal Cell Survival GrowthFactor Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK CellSurvival Cell Survival, Proliferation, and Function ERK->CellSurvival PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT Akt PIP3->AKT AKT->CellSurvival ST168 This compound ST168->MEK Inhibits ST168->PI3K Inhibits

Caption: Dual inhibition of MEK and PI3K pathways by this compound.

Ocular_Toxicity_Workflow Experimental Workflow for Assessing this compound Ocular Toxicity cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment CellCulture Culture Retinal Cells (661W, ARPE-19) Treatment_InVitro Treat with this compound (Dose-Response) CellCulture->Treatment_InVitro ViabilityAssay Cell Viability & Caspase Assays Treatment_InVitro->ViabilityAssay Analysis_InVitro Analyze Cytotoxicity (IC50) ViabilityAssay->Analysis_InVitro AnimalModel Select Animal Model (e.g., Rabbit) Analysis_InVitro->AnimalModel Inform In Vivo Dose Selection BaselineExam Baseline Ophthalmic Exam AnimalModel->BaselineExam Treatment_InVivo Intravitreal Injection of this compound BaselineExam->Treatment_InVivo Monitoring Post-Injection Monitoring (Ophthalmic Exams) Treatment_InVivo->Monitoring Histology Histopathological Analysis Monitoring->Histology Analysis_InVivo Evaluate Ocular Safety Profile Histology->Analysis_InVivo

Caption: Workflow for preclinical ocular toxicity studies of this compound.

References

Validation & Comparative

Efficacy Showdown: A Comparative Analysis of ST-168 (LP-168/Rocbrutinib) and ST-162 (ML162) in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive evaluation of two distinct investigational compounds, ST-168 (LP-168/Rocbrutinib) and ST-162 (ML162), reveals divergent mechanisms of action and therapeutic potential in the landscape of oncology drug development. This guide provides a detailed comparison of their efficacy, supported by available clinical and preclinical data, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Efficacy and Mechanistic Differences

FeatureThis compound (LP-168/Rocbrutinib)ST-162 (ML162)
Primary Target Bruton's Tyrosine Kinase (BTK)Glutathione Peroxidase 4 (GPX4) / Thioredoxin Reductase 1 (TXNRD1)
Mechanism of Action Dual covalent and non-covalent inhibition of BTK, disrupting B-cell receptor (BCR) signaling.Covalent inhibition of GPX4 (or TXNRD1), leading to lipid peroxidation and ferroptotic cell death.
Therapeutic Approach Targeted therapy for B-cell malignancies.Induction of ferroptosis, a novel cell death pathway, with potential in various cancers.
Development Stage Phase 1/2 Clinical TrialsPreclinical
Reported Efficacy Demonstrated clinical activity in relapsed/refractory B-cell malignancies, including high overall response rates.Potent induction of cell death in cancer cell lines, with demonstrated in vivo activity in a mouse tumor model.

In-Depth Efficacy Analysis of this compound (LP-168/Rocbrutinib)

This compound, identified in the literature as LP-168 or Rocbrutinib, is a next-generation Bruton's Tyrosine Kinase (BTK) inhibitor. Its unique dual-binding mechanism, engaging both covalently and non-covalently with BTK, allows it to be effective against wild-type BTK and to overcome resistance mediated by common BTK mutations such as C481S.[1][2][3][4]

Clinical trial data from the Phase 1 study (NCT04775745) have demonstrated promising efficacy in patients with relapsed or refractory B-cell malignancies.[1][5]

Key Clinical Efficacy Data:

IndicationPatient PopulationDosingOverall Response Rate (ORR)
Chronic Lymphocytic Leukemia (CLL)Previously treated with BTK inhibitor(s)≥ 200mg daily77.3% (17/22)[2]
CLL with Gatekeeper MutationsResistant to other BTK inhibitors150mg BID or 300mg QD77.8% (7/9)[2]
Mantle Cell Lymphoma (MCL)Relapsed/Refractory100-200mg QD77.4% (24/31), with 38.7% Complete Response[6][7]
Diffuse Large B-cell Lymphoma (DLBCL) - non-GCBRelapsed/Refractory100-200mg QD70.0% (7/10), with 40.0% Complete Response[7]
Marginal Zone Lymphoma (MZL)Relapsed/Refractory100-200mg QD72.7% (8/11), with 9.1% Complete Response[7]

These findings underscore the potential of LP-168 to address unmet needs in the treatment of B-cell cancers, particularly in patients who have developed resistance to other BTK inhibitors.[2]

In-Depth Efficacy Analysis of ST-162 (ML162)

ST-162, referred to in scientific literature as ML162, is a small molecule that induces a form of programmed cell death known as ferroptosis. It acts as a covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[8][9][10] However, recent studies suggest that ML162 may exert its effects through the inhibition of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1), prompting a re-evaluation of its precise mechanism.[5][9][11]

The efficacy of ML162 has been primarily evaluated in preclinical settings.

Key Preclinical Efficacy Data:

Cell LineCancer TypeIC50Notes
HRASG12V-expressing BJ fibroblastsEngineered Fibrosarcoma25 nMDemonstrates selective lethality in cells with RAS mutations.[8]
Wild-type BJ fibroblasts-578 nM[8]
A549Human Lung Cancer~0.5 µMInhibition of TXNRD1 activity observed at this concentration.[9]
A2058, A375MelanomaDose-dependent cell deathCell death reversible by ferroptosis inhibitors.[7]

In an in vivo study, the combination of ML162 (40 mg/kg, i.p.) with an anti-PD-1 antibody significantly inhibited tumor growth in a TS/A mouse tumor model.[7] This suggests a potential synergistic effect between ferroptosis induction and immunotherapy.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway targeted by this compound (LP-168/Rocbrutinib) and a general workflow for assessing the efficacy of compounds like ST-162 (ML162).

BCR_Signaling_Pathway B-Cell Receptor (BCR) Signaling Pathway and LP-168 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation LP168 LP-168 (Rocbrutinib) LP168->BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of LP-168 on BTK.

Experimental_Workflow General Experimental Workflow for In Vitro Efficacy cluster_assays Efficacy Assessment start Cancer Cell Culture treatment Treatment with ST-162 (ML162) start->treatment incubation Incubation (e.g., 24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability mechanism Mechanism of Action Assay (e.g., Lipid Peroxidation, Western Blot) incubation->mechanism data Data Analysis (IC50 determination) viability->data mechanism->data

Caption: A generalized workflow for evaluating the in vitro efficacy of a compound like ML162.

Detailed Experimental Protocols

This compound (LP-168/Rocbrutinib): Phase 1 Clinical Trial (NCT04775745)
  • Study Design: A multi-center, open-label, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and clinical activity of LP-168 in patients with relapsed or refractory B-cell malignancies.[4][5]

  • Patient Population: Adults with relapsed/refractory B-cell malignancies (including CLL/SLL, MCL, DLBCL, MZL) who have received prior therapies.[5]

  • Intervention: Oral administration of LP-168 at various dose levels, starting from 100 mg once daily, with dose escalation based on safety and tolerability.[4]

  • Primary Outcome Measures:

    • Incidence of Dose-Limiting Toxicities (DLTs).

    • Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D).

    • Pharmacokinetic parameters (Cmax, AUC, half-life).

  • Secondary Outcome Measures:

    • Overall Response Rate (ORR).

    • Duration of Response (DOR).

    • Progression-Free Survival (PFS).

  • Response Assessment: Responses were evaluated using iwCLL 2018 criteria for chronic lymphocytic leukemia and other relevant criteria for lymphomas.[5]

ST-162 (ML162): In Vitro Cell Viability Assay
  • Cell Culture: Cancer cell lines (e.g., A549, A2058, A375) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of ML162 for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive vehicle (e.g., DMSO).

  • Cell Viability Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized. The absorbance is measured spectrophotometrically.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses cells to release ATP, which generates a luminescent signal in the presence of luciferase.

  • Data Analysis: The absorbance or luminescence values are normalized to the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

This guide provides a comparative overview based on currently available data. As research progresses, further studies, including head-to-head comparisons where appropriate, will be necessary to fully elucidate the therapeutic potential of these and other emerging cancer therapies.

References

A Comparative Analysis of ST-168 and Other MEK Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of ST-168 with other prominent MEK inhibitors, tailored for researchers, scientists, and professionals in drug development. A key distinction of this compound is its function as a bifunctional inhibitor, targeting both MEK and PI3K pathways, which offers a unique therapeutic strategy compared to traditional MEK-selective inhibitors.[1][2]

Introduction to this compound

This compound is a novel small molecule inhibitor designed to simultaneously target two critical oncogenic signaling pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[1][2] Dysregulation of both pathways is common in many cancers, and dual inhibition may offer a more potent anti-tumor effect and a strategy to overcome resistance mechanisms associated with single-pathway blockade.

Preclinical studies indicate that this compound demonstrates improved inhibitory activity against MEK1 and various PI3K isoforms compared to its predecessor, ST-162.[1][2] This dual activity contrasts with established MEK inhibitors such as trametinib, selumetinib, and cobimetinib, which are highly selective for MEK1/2. Another novel inhibitor, ABM-168, is noted for its high permeability across the blood-brain barrier, targeting cancers with brain metastases.[3][4][5][6][7][8]

Quantitative Data Comparison

The following tables summarize the in vitro potency of this compound and other selected MEK inhibitors against their targets and in various cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition (IC50)

This table compares the half-maximal inhibitory concentration (IC50) of various inhibitors against their target kinases. Lower values indicate greater potency.

InhibitorTarget(s)IC50 (nM)Reference
This compound MEK1 / PI3Kα, β, δ, γ Improved 2.2-fold (MEK1) and 2.5-23-fold (PI3K isoforms) vs. ST-162 [1][2]
TrametinibMEK1 / MEK2~1[9]
Selumetinib (AZD6244)MEK114[10][11]
CobimetinibMEK10.9[12]
TunlametinibMEK11.9 - 12.1[13][14]
MirdametinibMEK1 / MEK21[9]

Note: Specific IC50 values for this compound were not publicly available in the search results, only its relative improvement over ST-162.

Table 2: In Vitro Cell Proliferation Inhibition (IC50)

This table shows the IC50 values of inhibitors in various cancer cell lines, indicating their anti-proliferative activity.

InhibitorCell LineMutation StatusIC50 (nM)Reference
This compound A375 (Melanoma)BRAF V600ESuperior tumoricidal efficacy over ST-162[1][2]
Selumetinib (AZD6244)HCC1937 (TNBC)-15,650[15]
MDA-MB-231 (TNBC)BRAF G464V12,940[15]
TunlametinibVarious RAS/RAF mutant linesRAS/RAF mutant10-100 fold more potent than AZD6244[13][14]
ABM-168A375, HT-29, MiaPaca-2, etc.BRAF/RAS/NF1 mutant<30[8]

Signaling Pathways and Experimental Workflow

Visual diagrams are provided below to illustrate the relevant signaling cascades and a typical experimental workflow for evaluating MEK inhibitors.

Diagram 1: Simplified RAS-RAF-MEK-ERK Signaling Pathway

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor MEK Inhibitors (Trametinib, Selumetinib, etc.) Inhibitor->MEK ST168 This compound ST168->MEK

Caption: The MAPK pathway and the inhibitory action of MEK inhibitors.

Diagram 2: Simplified PI3K/AKT Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Converts AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Growth Cell Growth, Survival, Proliferation mTOR->Growth ST168 This compound ST168->PI3K

Caption: The PI3K pathway, also targeted by the dual-inhibitor this compound.

Diagram 3: General Workflow for MEK Inhibitor Evaluation

Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis culture 1. Cell Culture (e.g., A375, HT-29) treat 2. Inhibitor Treatment (Dose-Response) culture->treat viability 3a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability Functional Outcome lysis 3b. Cell Lysis treat->lysis Mechanism Analysis xenograft 5. Xenograft Model (e.g., A375 in mice) western 4. Western Blot (p-ERK, Total ERK, p-AKT) lysis->western tgi 7. Tumor Growth Inhibition (TGI) Analysis dosing 6. Oral Dosing (Vehicle vs. Inhibitor)

Caption: A standard workflow for the preclinical evaluation of MEK inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

In Vitro MEK1 Kinase Assay (Radiometric)

This protocol assesses the direct inhibitory effect of a compound on MEK1 kinase activity.

  • Objective: To determine the IC50 value of an inhibitor against purified, active MEK1.

  • Materials:

    • Recombinant active MEK1 enzyme.

    • Inactive ERK2 substrate.

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM DTT).

    • [γ-33P]ATP.

    • Test inhibitor (e.g., this compound, selumetinib) serially diluted in DMSO.

    • 96-well polypropylene plates.

    • Trichloroacetic acid (TCA) for precipitation.

    • Glass fiber filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing kinase buffer, MEK1 enzyme, and ERK2 substrate.[11][16]

    • Add the test inhibitor at various concentrations (final DMSO concentration ≤ 1%). Include DMSO-only wells as a negative control (100% activity).

    • Initiate the kinase reaction by adding [γ-33P]ATP.[11][16]

    • Incubate the plate at room temperature for a defined period (e.g., 45 minutes).

    • Stop the reaction by adding an equal volume of 25% TCA to precipitate the proteins.[11][16]

    • Transfer the mixture to a glass fiber filter plate to trap the precipitated proteins (containing the phosphorylated ERK2).

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression.

Cell Viability / Proliferation Assay (MTT-based)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after inhibitor treatment.

  • Objective: To determine the effect of a MEK inhibitor on the viability of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HCC1937, MDA-MB-231).

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • 96-well cell culture plates.

    • Test inhibitor.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • Microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 2.0 x 10^4 cells/well) and allow them to adhere overnight.[10][11][15]

    • Replace the medium with fresh medium containing various concentrations of the test inhibitor. Include vehicle-only (e.g., 0.1% DMSO) control wells.

    • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).[10][15]

    • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.

    • Plot the results as a dose-response curve to calculate the IC50 value.

Western Blot for Phospho-ERK (p-ERK) Inhibition

This technique is used to directly measure the inhibition of MEK activity within cells by quantifying the phosphorylation of its downstream target, ERK.

  • Objective: To confirm the on-target effect of a MEK inhibitor by assessing the levels of p-ERK in treated cells.

  • Materials:

    • Cultured cells and test inhibitor.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis equipment.

    • PVDF membrane and transfer apparatus.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies.

    • Enhanced Chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Culture and treat cells with the inhibitor for a specified time (e.g., 24 hours).[17]

    • Harvest the cells and lyse them on ice using RIPA buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

    • Normalize all samples to the same protein concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.[17]

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF membrane.[17]

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-ERK (e.g., overnight at 4°C).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies for total ERK and a loading control like β-actin.[17]

    • Analyze the band intensities to determine the reduction in p-ERK relative to total ERK and the loading control.

References

A Comparative Guide to PI3K Inhibition: Benchmarking ST-168 Against Other PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a multitude of cancers has established it as a prime target for therapeutic intervention. ST-168 is a novel bifunctional inhibitor targeting both MEK and PI3K. This guide provides a comprehensive comparison of this compound with other prominent PI3K inhibitors, supported by experimental data to aid researchers in their drug development endeavors.

The PI3K/AKT/mTOR Signaling Pathway: A Central Hub in Cancer Progression

The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade. Upon activation by growth factors or cytokines, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of cellular processes by phosphorylating a wide range of substrates, including mTOR, which is a key regulator of protein synthesis and cell growth. Aberrant activation of this pathway, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a common driver of tumorigenesis.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Dephosphorylates ST_168 This compound ST_168->PI3K Other_PI3Ki Other PI3K Inhibitors Other_PI3Ki->PI3K Growth_Factor Growth Factor Growth_Factor->RTK Binds Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor into Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme_Substrate Add Enzyme and Substrate Dispense_Inhibitor->Add_Enzyme_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Detect_Signal Add Detection Reagents and Measure Signal (Luminescence or TR-FRET) Incubate->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End In_Vivo_Workflow Start Start Implant_Cells Implant Human Cancer Cells into Immunocompromised Mice Start->Implant_Cells Tumor_Growth Allow Tumors to Grow to a Predetermined Size Implant_Cells->Tumor_Growth Randomize Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomize Treat Administer Inhibitor or Vehicle Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Repeatedly Analyze Analyze Data and Assess Efficacy Monitor->Analyze End End Analyze->End

Validating the Dual Inhibition of ST-168: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ST-168 is a novel small molecule inhibitor designed to simultaneously target two key signaling pathways implicated in cancer cell growth and survival: the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. This guide provides a comprehensive overview of the experimental validation of this compound's dual inhibitory action, comparing its performance with alternative inhibitors and detailing the methodologies for its evaluation.

Comparative Performance of MEK/PI3K Inhibitors

The efficacy of this compound has been demonstrated through in vitro enzymatic assays, cellular assays, and in vivo tumor models. A key aspect of its validation is the direct comparison of its inhibitory activity against its primary targets, MEK1 and the class I PI3K isoforms, with that of other single- and dual-pathway inhibitors.

InhibitorTarget(s)MEK1 IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
This compound MEK/PI3K 182 69.2 ~254 41.7 ~235
ST-162MEK/PI3K398191942>5800>5800
PD0325901MEK15----
ZSTK474PI3K-527714
GDC-0980 (RG7422)PI3K/mTOR-527714
BEZ235 (NVP-BEZ235)PI3K/mTOR-47575

Table 1: Comparative in vitro inhibitory activity (IC50) of this compound and other inhibitors against MEK1 and PI3K isoforms. This compound demonstrates potent dual inhibition of both MEK1 and multiple PI3K isoforms.[1][2][3][4][5][6]

Signaling Pathways and Experimental Workflow

The validation of this compound's dual inhibitory mechanism involves a multi-step experimental approach, from initial enzymatic assays to in vivo tumor growth inhibition studies. The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow.

MEK_PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Growth Cell Growth, Survival, Proliferation mTOR->Growth ST168 This compound ST168->MEK ST168->PI3K

Figure 1: Simplified MEK/ERK and PI3K/AKT signaling pathways targeted by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation enzymatic Enzymatic Assays (MEK1 & PI3K Isoforms) cellular Cellular Assays (e.g., A375 melanoma cells) enzymatic->cellular western Western Blot (p-ERK, p-AKT) cellular->western xenograft A375 Melanoma Xenograft Model western->xenograft treatment This compound Treatment xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Ex Vivo Analysis monitoring->analysis

Figure 2: Experimental workflow for validating the dual inhibition of this compound.

Dual_Inhibition_Logic ST168 This compound MEK_Inhibition MEK Inhibition ST168->MEK_Inhibition PI3K_Inhibition PI3K Inhibition ST168->PI3K_Inhibition Reduced_ERK Reduced ERK Phosphorylation MEK_Inhibition->Reduced_ERK Reduced_AKT Reduced AKT Phosphorylation PI3K_Inhibition->Reduced_AKT Synergistic_Effect Synergistic Anti-tumor Effect Reduced_ERK->Synergistic_Effect Reduced_AKT->Synergistic_Effect

Figure 3: Logical relationship of this compound's dual inhibitory action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to validate the dual inhibition of this compound.

In Vitro Enzymatic Assays

MEK1 Kinase Assay (ADP-Glo™ Kinase Assay):

  • Reaction Setup: A kinase reaction is set up in a 384-well plate containing MEK1 enzyme, a suitable substrate (e.g., inactive ERK2), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: this compound or control inhibitors are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for ATP consumption.

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, and the luminescent signal is measured with a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

PI3K Isoform Kinase Assay (Adapta™ TR-FRET Assay):

  • Reaction Setup: The assay is performed in a low-volume 384-well plate. The reaction mixture includes the specific PI3K isoform (α, β, δ, or γ), a lipid substrate (e.g., PIP2), and ATP in a kinase buffer.

  • Inhibitor Addition: Serial dilutions of this compound or control inhibitors are added to the wells.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

  • Detection: A detection solution containing a Europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the reaction) is added.

  • TR-FRET Measurement: The plate is read on a TR-FRET-compatible plate reader. The amount of ADP produced displaces the tracer from the antibody, leading to a decrease in the FRET signal. The IC50 values are calculated from the dose-response curves.

Cellular Assays: Western Blotting for Phospho-ERK and Phospho-AKT
  • Cell Culture and Treatment: A375 human melanoma cells are cultured to 70-80% confluency and then treated with various concentrations of this compound, single-agent inhibitors, or vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and phospho-AKT (Ser473). Recommended antibody dilutions are typically 1:1000.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution) for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The same membrane is often stripped and re-probed for total ERK and total AKT to confirm equal protein loading.

In Vivo Tumor Model: A375 Melanoma Xenograft
  • Cell Preparation and Implantation: A375 human melanoma cells are harvested during the exponential growth phase. A suspension of approximately 1 x 10^6 cells in a suitable medium (e.g., with Matrigel) is subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.

  • Drug Formulation and Administration: this compound is formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage). A common vehicle formulation is 10% DMSO in sterile water. Treatment is administered according to a predefined schedule (e.g., daily or three times a week).

  • Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using digital calipers. The body weight and overall health of the mice are also monitored.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be further processed for histological or molecular analysis.

Conclusion

The dual MEK/PI3K inhibitor this compound has demonstrated significant promise in preclinical studies. Its ability to potently and simultaneously inhibit two critical oncogenic signaling pathways has been validated through a series of robust in vitro and in vivo experiments. The comparative data suggests a favorable profile for this compound over its predecessor and highlights its potential as a therapeutic agent. The detailed experimental protocols provided in this guide are intended to facilitate further research and independent validation of this and similar dual-target inhibitors.

References

A Comparative Analysis of the Bifunctional Inhibitor ST-168 and Single-Target MEK/PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the comparative efficacy and mechanism of the dual MEK and PI3K inhibitor, ST-168, versus individual single-target agents.

This guide provides a comprehensive comparison of the bifunctional inhibitor this compound against the single-target MEK inhibitor PD0325901 and the pan-Class I PI3K inhibitor ZSTK474. The data presented herein is collated from preclinical studies to offer an objective overview of their respective performances, supported by experimental data and detailed methodologies.

Introduction

The mitogen-activated protein kinase (MAPK/MEK) and phosphoinositide 3-kinase (PI3K) signaling pathways are critical regulators of cell proliferation, survival, and growth. Their frequent dysregulation in various cancers has made them prime targets for therapeutic intervention. While single-agent inhibitors targeting either MEK or PI3K have shown clinical activity, their efficacy is often limited by feedback loops and crosstalk between the two pathways. This compound is a novel small-molecule inhibitor designed to simultaneously target both MEK and PI3K, offering a promising strategy to overcome these limitations. This guide evaluates the preclinical data of this compound in comparison to the well-characterized single-target inhibitors, PD0325901 (MEK) and ZSTK474 (PI3K).

Mechanism of Action: A Dual-Pronged Attack

This compound is a bifunctional inhibitor, meaning it has been engineered to engage and inhibit both MEK and PI3K signaling cascades. In contrast, PD0325901 is a selective, allosteric inhibitor of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1/2. ZSTK474 is an ATP-competitive pan-class I PI3K inhibitor, blocking the activity of PI3K isoforms (α, β, δ, and γ) and thereby inhibiting the downstream phosphorylation of AKT. The simultaneous inhibition of both pathways by this compound aims to provide a more potent and durable anti-tumor response.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Proliferation ST168 This compound ST168->MEK ST168->PI3K PD0325901 PD0325901 PD0325901->MEK ZSTK474 ZSTK474 ZSTK474->PI3K

Figure 1: Simplified MEK/ERK and PI3K/AKT signaling pathways and points of inhibition.

Comparative In Vitro Efficacy

Enzymatic Inhibition

The inhibitory activity of this compound and the single-agent inhibitors against their respective targets has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

InhibitorTargetIC50 (nM)Reference(s)
This compound MEK1182[1]
PI3Kα-
PI3Kβ-
PI3Kδ-
PI3Kγ-
PD0325901 MEK10.33[1]
ZSTK474 PI3Kα16[2][3]
PI3Kβ44[2][3]
PI3Kδ4.6[2][3]
PI3Kγ49[2][3]

Note: Specific IC50 values for this compound against PI3K isoforms were not available in the reviewed literature, though it is reported to inhibit all four class I isoforms.

Cellular Activity: Viability and Apoptosis

The impact of these inhibitors on cancer cell lines provides a more direct measure of their anti-tumor potential. Studies in retinal cell lines (661W and ARPE-19) have compared the effects of this compound to the combination of PD0325901 and ZSTK474.

Cell LineTreatmentEffect on Cell Viability (% Survival at 24h)Effect on Apoptosis (Caspase 3/7 Activity)Reference(s)
661W This compound >50% survivalMild increase[4]
PD0325901 + ZSTK474 <25% survival (near total cell death)Robust increase[4]
ARPE-19 This compound Significantly higher survival vs. combinationMild increase[4]
PD0325901 + ZSTK474 Significantly lower survivalRobust increase[4]

These findings suggest that while the combination of single-agent inhibitors is highly cytotoxic to these cell lines, the bifunctional inhibitor this compound demonstrates a more favorable in vitro toxicity profile, potentially indicating a wider therapeutic window.[4]

Comparative In Vivo Performance

Anti-Tumor Efficacy in a Melanoma Xenograft Model

The in vivo efficacy of this compound was evaluated in an A375 melanoma mouse xenograft model.[5] In this study, this compound was compared to its predecessor, ST-162. A direct comparison with PD0325901 and ZSTK474 in this tumor model was not found in the reviewed literature.

Treatment (Oral Gavage)DosageOutcomeReference(s)
This compound 400 mg/kg dailyMore pronounced tumor growth reduction compared to ST-162, particularly at >35 days post-treatment.[5]
ST-162 400 mg/kg dailyPotent anti-tumor efficacy.[5]

While a direct comparative study on anti-tumor efficacy is lacking, the data demonstrates the in vivo activity of this compound.

In Vivo Toxicity Profile

A significant aspect of the preclinical evaluation of this compound has been its toxicity profile compared to single-agent inhibitors. An in vivo study in a rabbit model assessed ocular toxicity following intravitreal injection.

InhibitorDosage (Intravitreal)Observed Ocular ToxicityHistopathologyReference(s)
This compound Increasing dosesWell-tolerated, no clinically observable adverse effects.Normal retinal anatomy, no evidence of inner or outer retinal toxicity.[4]
PD0325901 0.5 mg and 1 mgRetinal whitening, swelling, tears with associated retinal detachment, and focal vascular occlusions.Loss of photoreceptors, RPE cell death, disorganization of retinal layers, and retinal tear.[4]

These results indicate a more favorable in vivo ocular toxicity profile for this compound compared to the MEK inhibitor PD0325901.[4] Furthermore, it has been reported that the systemic side effect profiles of ST-162 and this compound are less significant compared to single-pathway inhibition with PD0325901 or ZSTK474, or their combination.[2]

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below.

Western Blotting for Phospho-ERK and Phospho-AKT

This protocol is for the detection of protein phosphorylation to assess the inhibition of the MEK and PI3K pathways.

G start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pERK, anti-pAKT) Overnight at 4°C blocking->primary_ab wash1 Wash (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Wash (TBST) secondary_ab->wash2 detection Chemiluminescent Detection (ECL) wash2->detection analysis Image Acquisition & Densitometry detection->analysis

Figure 2: General workflow for Western blot analysis.
  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK1/2) and phosphorylated AKT (p-AKT) overnight at 4°C with gentle agitation.

  • Washing: The membrane is washed multiple times with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.

  • Analysis: The chemiluminescent signal is captured, and the band intensities are quantified using densitometry. Blots are often stripped and re-probed for total ERK and total AKT as loading controls.

Cell Viability (MTT) Assay
  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the inhibitors (this compound, PD0325901, ZSTK474, or combination) for the desired duration (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or SDS-HCl solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Caspase 3/7 Activity Assay
  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the inhibitors as described for the cell viability assay.

  • Reagent Addition: A luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) is added to each well.

  • Incubation: The plate is incubated at room temperature to allow for cell lysis and caspase cleavage of the substrate.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

A375 Melanoma Spheroid Tumor Model
  • Spheroid Formation: A375 melanoma cells are cultured in ultra-low attachment plates or using the hanging drop method to promote self-aggregation into spheroids.

  • Treatment: Once formed, the spheroids are treated with the inhibitors.

  • Analysis: The effect of the inhibitors on the spheroids is assessed by measuring changes in spheroid size and by using live/dead cell staining (e.g., with calcein-AM for live cells and ethidium homodimer-1 for dead cells) followed by fluorescence microscopy.

In Vivo A375 Xenograft Mouse Model
  • Tumor Implantation: A375 cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). The mice are then randomized into treatment groups.

  • Treatment Administration: The inhibitors are administered to the mice, typically via oral gavage, at the specified doses and schedule.

  • Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (length × width²)/2.

  • Toxicity Monitoring: The general health and body weight of the mice are monitored throughout the study as a measure of systemic toxicity.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Conclusion

The available preclinical data indicates that the bifunctional MEK/PI3K inhibitor this compound presents a distinct profile compared to the combination of single-target MEK and PI3K inhibitors. While the combination of PD0325901 and ZSTK474 demonstrates potent cytotoxicity, this compound appears to have a wider therapeutic window in vitro and a more favorable toxicity profile in vivo, particularly concerning ocular toxicity.[4] The dual-targeting approach of this compound holds the potential for improved efficacy and reduced side effects compared to combination therapies. However, a direct in vivo comparison of the anti-tumor efficacy of this compound against the combination of PD0325901 and ZSTK474 is needed to fully elucidate its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate and build upon these findings.

References

A Comparative Analysis of ST-168, PD0325901, and ZSTK474 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of a novel bifunctional inhibitor versus targeted single-agent therapies.

In the landscape of cancer therapeutics, the simultaneous inhibition of multiple signaling pathways is emerging as a powerful strategy to overcome resistance and enhance treatment efficacy. This guide provides a comprehensive comparison of ST-168, a novel bifunctional MEK/PI3K inhibitor, with two well-established single-target inhibitors: PD0325901 (a MEK inhibitor) and ZSTK474 (a pan-class I PI3K inhibitor). This analysis is supported by experimental data on their mechanisms of action, inhibitory concentrations, and effects on cell viability.

Mechanism of Action: A Tale of Two Strategies

This compound represents a novel approach by targeting two critical cancer signaling pathways with a single molecule. It is a bifunctional inhibitor of both MEK1 and all four isoforms of class I PI3K (α, β, δ, and γ)[1][2]. This dual action is designed to preemptively counter the crosstalk and feedback loops that often lead to resistance when only one pathway is targeted.

PD0325901 is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling cascade. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation[3].

ZSTK474 , on the other hand, is an ATP-competitive pan-class I PI3K inhibitor. It potently inhibits all four class I PI3K isoforms, thereby blocking the PI3K/AKT/mTOR pathway, which is central to cell growth, metabolism, and survival[2][4].

Signaling Pathways Targeted

The signaling pathways affected by these inhibitors are central to cancer cell proliferation and survival. The following diagram illustrates the points of intervention for each compound.

Signaling_Pathways Targeted Signaling Pathways RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PD0325901 PD0325901 PD0325901->MEK ZSTK474 ZSTK474 ZSTK474->PI3K ST168 This compound ST168->MEK ST168->PI3K MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Analysis A1 Seed cells in a 96-well plate B1 Treat cells with varying concentrations of inhibitor A1->B1 C1 Add MTT reagent and incubate B1->C1 C2 Add solubilization solution C1->C2 D1 Measure absorbance at 570 nm C2->D1 D2 Calculate cell viability and IC50 D1->D2

References

A Head-to-Head Showdown: Unraveling the Preclinical Performance of Bifunctional MEK/PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the dual inhibition of the MEK/ERK and PI3K/AKT signaling pathways represents a promising frontier in oncology. This guide provides a comparative analysis of preclinical data on various bifunctional MEK/PI3K inhibitors and combination therapies, offering a data-driven look at their efficacy and mechanisms of action.

The MAPK/ERK and PI3K/AKT pathways are two of the most frequently dysregulated signaling cascades in human cancers, playing crucial roles in cell proliferation, survival, and tumorigenesis.[1][2] The significant crosstalk between these pathways often leads to resistance when only one is targeted.[2] Consequently, the simultaneous inhibition of both MEK and PI3K has emerged as a compelling therapeutic strategy to overcome resistance and enhance anti-tumor activity.[1][3][4] This guide summarizes key preclinical findings for prominent MEK/PI3K inhibitor combinations, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

In Vitro Efficacy: A Quantitative Comparison of Inhibitor Potency

The in vitro potency of MEK and PI3K inhibitor combinations has been evaluated across various cancer cell lines, with synergistic effects on growth inhibition being a common observation. The following tables summarize the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values for several key combinations.

Table 1: Comparative Growth Inhibition (GI50) of MEK and PI3K Inhibitor Combinations in Colorectal Cancer Cell Lines

Cell LineMEK InhibitorPI3K/mTOR InhibitorGI50 (nM) - Single AgentNotes on Combination
HCT116PD0325901-21Combinations with GDC-0941 showed greater synergy than with NVP-BEZ235.[5]
AZD6244-312
-GDC-09411081
-NVP-BEZ23521
DLD1PD0325901-1460
AZD6244-4973
-GDC-09411070
-NVP-BEZ2357.2
HT29PD0325901-6.5
AZD6244-29
-GDC-0941157
-NVP-BEZ2359.4

Data extracted from a study by Dry et al., which highlighted that while the dual PI3K/mTOR inhibitor NVP-BEZ235 was more potent as a single agent, the combination of a specific PI3K inhibitor (GDC-0941) with a MEK inhibitor resulted in greater synergy.[5]

Table 2: IC50 Values for GDC-0973 (MEK Inhibitor) in Various Cancer Cell Lines

Cell LineCancer TypeBRAF/RAS StatusIC50 (nM)
A375MelanomaBRAF Mutant<10
WM-266-4MelanomaBRAF Mutant<10
HCT116ColorectalKRAS Mutant<100
NCI-H2122LungKRAS Mutant<100

GDC-0973 demonstrates potent inhibition in BRAF and RAS mutant cell lines.[6]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The combination of MEK and PI3K inhibitors has demonstrated significant anti-tumor activity in various preclinical xenograft models, often leading to tumor regression and prolonged survival.

Table 3: In Vivo Efficacy of MEK/PI3K Inhibitor Combinations in Xenograft Models

Inhibitor CombinationCancer ModelKey Findings
GDC-0973 + GDC-0941A2058 Melanoma XenograftAdditive effect on tumor growth inhibition.[7]
BRAF and KRAS Mutant XenograftsRobust apoptosis and tumor growth inhibition, even with intermittent dosing.[6][8]
PD0325901 + GDC-0941HCT116 & HT29 Colorectal XenograftsMarked tumor growth inhibition and enhanced anti-tumor activity.[3]
Trametinib + AlpelisibAnaplastic Thyroid Cancer PDXSuperior tumor growth inhibition compared to monotherapies.[9][10][11]
AZD6244 + BEZ235RAS-driven Melanoma GEMMSignificant tumor regression and improved survival.[12]

Signaling Pathway Modulation and Experimental Workflows

The efficacy of dual MEK/PI3K inhibition is rooted in the simultaneous blockade of two critical signaling pathways. The following diagrams illustrate the targeted pathways and a typical experimental workflow for evaluating these inhibitors.

MEK_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MEK_Inhibitor MEK Inhibitor (e.g., GDC-0973, Trametinib) MEK_Inhibitor->MEK PI3K_Inhibitor PI3K Inhibitor (e.g., GDC-0941, Alpelisib) PI3K_Inhibitor->PI3K

Caption: The MEK/ERK and PI3K/AKT signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cancer Cell Line Culture Treatment 2. Treatment with MEK/PI3K Inhibitors (Single agents & Combination) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT, SRB) Treatment->Viability_Assay Western_Blot 4. Western Blot for p-ERK, p-AKT Treatment->Western_Blot Xenograft 5. Xenograft/PDX Model Establishment Dosing 6. Inhibitor Dosing (Oral gavage, etc.) Xenograft->Dosing Tumor_Measurement 7. Tumor Volume Measurement Dosing->Tumor_Measurement PK_PD 8. Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis Dosing->PK_PD

Caption: A generalized experimental workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of MEK/PI3K inhibitors.

Cell Viability Assays (MTT/SRB)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Inhibitor Treatment: Cells are treated with a range of concentrations of the MEK inhibitor, PI3K inhibitor, and their combination. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period, typically 72-96 hours.

  • Assay Procedure:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then solubilized, and the absorbance is read at a specific wavelength.

    • SRB Assay: Cells are fixed, and the protein is stained with Sulforhodamine B. The bound dye is then solubilized, and the absorbance is measured.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle control. GI50/IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Western Blotting for Phospho-ERK and Phospho-AKT
  • Cell Lysis: After treatment with inhibitors for a specified time, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phospho-ERK (p-ERK) and phospho-AKT (p-AKT), as well as total ERK and total AKT as loading controls.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the p-ERK and p-AKT bands is normalized to the corresponding total protein bands to determine the extent of pathway inhibition.

Conclusion

The dual inhibition of MEK and PI3K pathways is a robust strategy that has demonstrated significant preclinical anti-tumor activity across a range of cancer models. While direct head-to-head comparative studies of different bifunctional inhibitors or inhibitor combinations are still emerging, the available data consistently point towards synergistic effects on growth inhibition and the induction of apoptosis. The combination of specific PI3K inhibitors with MEK inhibitors appears to offer enhanced synergy compared to broader PI3K/mTOR inhibitors in some contexts. The choice of inhibitor combination and dosing schedule can significantly impact efficacy and tolerability, highlighting the importance of further preclinical and clinical investigations to optimize this therapeutic approach. The experimental protocols and data presented in this guide provide a foundational understanding for researchers dedicated to advancing this promising area of cancer therapy.

References

A Comparative Guide to the Ocular Toxicity Profile of ST-168 Versus Other MEK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase (MEK) inhibitors have emerged as a cornerstone in the treatment of various malignancies, particularly in tumors harboring mutations in the RAS/RAF/MEK/ERK signaling pathway. However, their clinical utility is often accompanied by a distinct class-specific ocular toxicity profile, primarily affecting the retina. This guide provides a comparative overview of the ocular toxicity of a novel bifunctional MEK/PI3K inhibitor, ST-168, relative to other established MEK inhibitors such as trametinib, selumetinib, binimetinib, and cobimetinib. The data presented for this compound is based on preclinical studies, while the information for other inhibitors is derived from clinical trial data.

Mechanism of MEK Inhibitor-Associated Ocular Toxicity

The MAPK (RAS-RAF-MEK-ERK) pathway is crucial for the maintenance and survival of the retinal pigment epithelium (RPE).[1] Inhibition of MEK can disrupt the function of the RPE, leading to a breakdown of the outer blood-retinal barrier. This disruption is thought to be a primary cause of MEK inhibitor-associated retinopathy (MEKAR), which is characterized by the accumulation of subretinal fluid and can manifest as serous retinal detachments, cystoid macular edema, and retinal vein occlusion.[2][3]

MEK_Inhibition_Ocular_Toxicity_Pathway cluster_0 RAS/RAF/MEK/ERK Signaling Pathway cluster_1 Pathophysiology of Ocular Toxicity RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MEK_Inhibited MEK Inhibition RPE RPE Health & Function ERK->RPE MEKi MEK Inhibitor (e.g., this compound, Trametinib) MEKi->MEK_Inhibited RPE_Dysfunction RPE Dysfunction MEK_Inhibited->RPE_Dysfunction disrupts BRB_Breakdown Outer Blood-Retinal Barrier Breakdown RPE_Dysfunction->BRB_Breakdown Subretinal_Fluid Subretinal Fluid Accumulation BRB_Breakdown->Subretinal_Fluid MEKAR MEKAR: - Serous Retinal Detachment - Macular Edema - Retinal Vein Occlusion Subretinal_Fluid->MEKAR

Caption: Signaling pathway of MEK inhibition leading to ocular toxicity.

Comparative Ocular Toxicity Profile

The following tables summarize the available data on the ocular toxicity of this compound and other MEK inhibitors. It is critical to note that the data for this compound is from preclinical in vitro and in vivo studies, whereas the data for the other inhibitors are from human clinical trials.

Table 1: Overview of Ocular Toxicity
MEK InhibitorKey Ocular Adverse EventsData Source
This compound Favorable preclinical profile with reduced retinal cell death and caspase activity compared to PD0325901.[4][5]Preclinical (in vitro & in vivo)
Trametinib Chorioretinopathy, retinal pigment epithelial detachment (RPED), retinal vein occlusion (RVO), blurred vision.[6]Clinical Trials
Selumetinib Blurred vision, retinal vein occlusion, retinal pigment epithelial detachment, serous retinopathy.[7][8]Clinical Trials
Binimetinib Serous retinopathy, retinal detachment, blurred vision, uveitis.[8][9]Clinical Trials
Cobimetinib Chorioretinopathy, serous retinopathy, retinal detachment, blurred vision.[10]Clinical Trials
Table 2: Incidence of Common Ocular Adverse Events in Clinical Trials (%)
Adverse EventTrametinibSelumetinibBinimetinibCobimetinib
Any Ocular AE Varies~15%[8]Up to 92-100% in some studies[3]Varies
Serous Retinopathy/Chorioretinopathy ~2%[6]Low incidence20% (in combination)[8]26-29%[3][10]
Retinal Detachment Increased Risk[4]Increased Risk[7]Increased Risk2.3% (as part of SR)[11]
Retinal Vein Occlusion (RVO) <1.5%[6]RareLow incidence~0.5% (class effect)[5]
Blurred Vision Increased Risk[4]Increased Risk[7]CommonCommon

Note: Incidence rates can vary significantly based on the clinical trial design, patient population, and whether routine ophthalmologic screening is performed.

Detailed Profile of this compound

This compound is a novel small molecule that acts as a bifunctional inhibitor of both MEK and PI3K signaling pathways. Preclinical studies have been conducted to evaluate its ocular toxicity profile.

Preclinical Findings
  • In Vitro Studies: In studies using photoreceptor (661W) and adult retinal pigment epithelium (ARPE-19) cell lines, this compound demonstrated dose-dependent inhibition of both MEK and PI3K signaling. Compared to monotherapy with MEK or PI3K inhibitors, this compound showed reduced cell death and caspase activity, suggesting a more favorable toxicity profile at the cellular level.[4][5]

  • In Vivo Studies: The in vivo ocular toxicity of this compound was assessed in Dutch-Belted rabbits following intravitreal injection. Compared to the MEK inhibitor PD0325901, this compound exhibited a more favorable toxicity profile with minimal effects on the retina and retinal vasculature.[4][5]

These preclinical findings suggest that the dual inhibition of MEK and PI3K by this compound may mitigate some of the ocular toxicities associated with MEK inhibition alone. However, it is important to emphasize that these are early findings and human clinical trial data are needed to confirm these observations.[5]

Experimental Protocols

While the specific, detailed protocols for the this compound studies are not publicly available, the following represents a general workflow for the types of experiments conducted.

In Vitro Ocular Toxicity Assessment

This workflow outlines a typical process for evaluating the toxicity of a compound on retinal cells.

In_Vitro_Ocular_Toxicity_Workflow cluster_assays Toxicity and Pathway Analysis start Start: Culture Retinal Cells (e.g., ARPE-19, 661W) treatment Treat cells with varying concentrations of MEK inhibitor start->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (e.g., Caspase Activity, Annexin V) incubation->apoptosis western_blot Western Blot Analysis (pERK, pAKT, Cleaved Caspase) incubation->western_blot data_analysis Data Analysis and Dose-Response Curve Generation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end End: Determine IC50 and Toxicity Profile data_analysis->end

Caption: Generalized workflow for in vitro ocular toxicity studies.

Methodology:

  • Cell Culture: Human retinal pigment epithelium (ARPE-19) cells and a photoreceptor cell line (661W) are cultured under standard conditions.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and control inhibitors for specified durations.

  • Cell Viability Assays: Assays such as MTT or CellTiter-Glo are used to quantify the number of viable cells after treatment.

  • Apoptosis Assays: Caspase activity assays or flow cytometry with Annexin V staining are performed to measure the extent of apoptosis (programmed cell death).

  • Western Blotting: This technique is used to measure the levels of key proteins in the MEK and PI3K signaling pathways (e.g., phosphorylated ERK and AKT) to confirm target engagement and assess downstream effects on apoptotic pathways.

In Vivo Ocular Toxicity Assessment

This workflow illustrates a common approach for evaluating ocular toxicity in an animal model.

In_Vivo_Ocular_Toxicity_Workflow cluster_monitoring Post-Injection Monitoring start Start: Acclimatize Animals (e.g., Dutch-Belted Rabbits) baseline Baseline Ophthalmic Examination (Fundoscopy, OCT, ERG) start->baseline injection Intravitreal Injection of Test Compound or Vehicle baseline->injection clinical_exam Regular Clinical Examinations (Slit-lamp, Fundoscopy) injection->clinical_exam imaging Ocular Imaging (OCT) injection->imaging functional_test Functional Assessment (ERG) injection->functional_test euthanasia Euthanasia at Pre-determined Time Points clinical_exam->euthanasia imaging->euthanasia functional_test->euthanasia histology Enucleation and Histological Analysis of Retinal Tissue euthanasia->histology end End: Evaluate Structural and Functional Retinal Changes histology->end

Caption: Generalized workflow for in vivo ocular toxicity studies.

Methodology:

  • Animal Model: Dutch-Belted rabbits are often used for their large eyes, which are suitable for ophthalmic examinations and procedures.

  • Baseline Examination: A thorough ophthalmic examination, including fundoscopy, optical coherence tomography (OCT), and electroretinography (ERG), is performed on all animals before treatment to establish a baseline.

  • Intravitreal Injection: The test compound (e.g., this compound) or a vehicle control is injected directly into the vitreous cavity of the eye.

  • Post-Injection Monitoring: Animals are monitored at regular intervals using the same ophthalmic examination techniques to detect any changes in ocular structure or function.

  • Histopathology: At the end of the study, the animals are euthanized, and their eyes are enucleated for histological analysis to examine the retinal tissue for any cellular damage or inflammation.

Conclusion

Ocular toxicity is a well-established class effect of MEK inhibitors, with MEKAR being a common adverse event observed in clinical practice. The novel bifunctional MEK/PI3K inhibitor, this compound, has demonstrated a favorable ocular toxicity profile in preclinical in vitro and in vivo models when compared to a standard MEK inhibitor. This suggests that the dual-targeting approach of this compound may offer a wider therapeutic window with a reduced risk of ocular side effects. However, it is imperative to await the results of human clinical trials to definitively characterize the ocular safety profile of this compound and to understand how it truly compares to other approved MEK inhibitors in a clinical setting. Researchers and clinicians should remain vigilant in monitoring for ocular adverse events in patients receiving any MEK inhibitor therapy.

References

Comparison of ST-168 and ST-162 in Melanoma Models Not Possible With Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available in vivo efficacy data, experimental protocols, and signaling pathway information for compounds designated "ST-168" and "ST-162" in the context of melanoma models yielded no specific results for these substances. The requested comparison guide, including data tables and visualizations, cannot be generated due to the absence of published research on these specific compounds.

The conducted search encompassed queries for direct comparisons of this compound and ST-162, as well as individual studies on each compound within melanoma xenograft and other in vivo models. Additionally, searches for their mechanisms of action and associated signaling pathways were performed. The search results did, however, provide general information on melanoma research, including the study of other molecules and pathways.

For instance, research is available on GPR168, a G-protein coupled receptor that has been investigated as a potential tumor suppressor in mouse melanoma models.[1][2] Studies on GPR168 have explored its role in inhibiting melanoma cell proliferation and migration through the Akt signaling pathway.[1][2] Similarly, information was found on sialyltransferases like ST3GAL1 and ST3GAL2, which are being explored for their role in melanoma maintenance.[3]

The search also provided extensive information on well-established signaling pathways implicated in melanoma, such as the MAPK and PI3K/Akt pathways, which are common targets for therapeutic intervention.[4][5][6][7] Furthermore, details on various experimental models used in melanoma research, including patient-derived xenografts (PDX) and syngeneic models like the B16 melanoma model, were readily available.[8][9][10]

Despite the availability of this broader contextual information on melanoma research, no specific data relating to "this compound" or "ST-162" could be located. It is possible that these designations are internal research codes for compounds that have not yet been described in publicly accessible scientific literature. Without such data, a direct comparison of their in vivo efficacy in melanoma models, along with the required detailed experimental protocols and signaling pathway diagrams, cannot be provided.

References

Safety Operating Guide

Navigating the Disposal of ST-168: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the disposal of substances identified as "ST-168," offering clarity for researchers, scientists, and drug development professionals. It is important to note that "this compound" is not a universal chemical identifier, and various products may be designated with this label. This document primarily focuses on the disposal of Antioxidant 168 (CAS No. 31570-04-4) , a common industrial chemical. However, safety data for other substances labeled "168" are also presented for comprehensive guidance.

Identifying Your "this compound"

Before proceeding with any disposal protocol, it is imperative to correctly identify the chemical by referencing the manufacturer's Safety Data Sheet (SDS). Different substances will have vastly different hazard profiles and disposal requirements.

Product NameCAS NumberKey Hazards
Antioxidant 16831570-04-4Not classified as dangerous for transport.[1]
Neutralene® 7030SFNot specifiedMay cause an allergic skin reaction; Suspected of damaging fertility or the unborn child; Harmful to aquatic life with long lasting effects.[2]
Nickel(II) chloride ethylene glycol dimethyl ether complex29046-78-4Toxic if swallowed; Causes severe skin burns and eye damage; May cause allergy or asthma symptoms or breathing difficulties if inhaled; Suspected of causing cancer; Very toxic to aquatic life with long lasting effects.
2-Mercaptoethanol60-24-2Toxic if swallowed; Harmful if inhaled; Causes severe skin burns and eye damage; Toxic to aquatic life.[3]

Proper Disposal Procedures for Antioxidant 168

For the disposal of Antioxidant 168, a stable antioxidant, the following step-by-step procedures should be followed to ensure safety and compliance.

Step 1: Personal Protective Equipment (PPE)

Prior to handling, ensure all appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles are essential to prevent eye contact.

  • Hand Protection: Wear chemically resistant gloves.

  • Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator if there is a risk of dust formation.[1]

  • Body Protection: A lab coat or other protective clothing should be worn.

Step 2: Handling and Waste Collection
  • Avoid the formation of dust when handling the material.[1]

  • Do not breathe in vapors, mist, or gas.[1]

  • Collect surplus and non-recyclable solutions for disposal by a licensed disposal company.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

Step 3: Environmental Precautions
  • Prevent the product from entering drains.[1]

  • Discharge into the environment must be avoided.[1]

Step 4: Disposal
  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Dispose of contaminated packaging in the same manner as the unused product.[1]

Emergency Procedures for Spills

In the event of a spill, the following actions should be taken:

  • Ensure Personal Protection: Wear appropriate PPE as outlined above.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Environmental Protection: Do not allow the product to enter drains.[1]

  • Cleanup: For powder spills, cover with a plastic sheet or tarp to minimize spreading. Mechanically take up the material and place it in appropriate containers for disposal. Avoid creating dust and clean the contaminated surface thoroughly.

First Aid Measures

  • Eye Contact: Flush eyes with water as a precaution.[1]

  • Skin Contact: Wash off with soap and plenty of water.[1]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

  • Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound (Antioxidant 168).

cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Disposal A Identify this compound as Antioxidant 168 B Wear Appropriate PPE: - Eye Protection - Gloves - Respirator (if needed) A->B Proceed with Caution C Avoid Dust Formation B->C Begin Handling D Collect Surplus & Non-Recyclable Material in Labeled Container C->D E Prevent Entry into Drains D->E Prepare for Disposal F Contact Licensed Disposal Company E->F G Dispose of Contaminated Packaging as Unused Product F->G

Caption: Disposal workflow for Antioxidant 168.

References

Essential Safety and Handling Guide for Antioxidant 168 (ST-168)

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Antioxidant 168 (CAS No. 31570-04-4), also known as Tris(2,4-di-tert-butylphenyl) phosphite. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risks associated with this compound.

Personal Protective Equipment (PPE)

While specific occupational exposure limits for Antioxidant 168 have not been formally established, a comprehensive PPE strategy is crucial to minimize exposure. The following tables summarize the recommended personal protective equipment based on available safety data sheets. A site-specific risk assessment should be conducted to determine the precise requirements for your specific use case.

Table 1: Respiratory Protection

ConditionRecommended Respirator TypeStandard
Handling powder, potential for dustDust mask or respiratorN95 (US) or P1 (EN 143)
Higher concentrations or nuisance exposuresFull-face respirator with appropriate cartridgesOV/AG/P99 (US) or ABEK-P2 (EU EN 143)

Table 2: Hand Protection

TaskRecommended Glove TypeStandard
General HandlingChemical-resistant glovesEU Directive 89/686/EEC, EN 374
Splash ProtectionAnti-erosion glovesManufacturer's specifications

Table 3: Eye and Body Protection

Protection TypeDescriptionStandard
Eye Protection Tightly sealed safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved
Body Protection Protective uniform (long-sleeved shirt and long pants) or a lab coat.Follow standard laboratory practices

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical for safety and environmental protection.

Experimental Protocol: Safe Handling of Antioxidant 168
  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood, especially when handling the powder form.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE as outlined in the tables above.

  • Handling:

    • Avoid generating dust. Use techniques such as gentle scooping or working with wetted material if appropriate for the experiment.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

    • Do not eat, drink, or smoke in the designated handling area.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]

    • Keep containers tightly closed to prevent contamination and degradation.

Spill Response Protocol
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: Prevent the spread of the powder.

  • Clean-up:

    • For small spills, carefully sweep or vacuum the material. Avoid creating dust clouds.

    • Place the collected material into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Plan

Antioxidant 168 is not classified as a hazardous waste.[1] However, proper disposal is essential to prevent environmental contamination.

  • Primary Method: The recommended method of disposal is incineration by a licensed waste disposal company.[1]

  • Local Regulations: Always dispose of the chemical and its container in accordance with all local, state, and federal regulations.

Safety Workflow Diagram

The following diagram illustrates the logical workflow for the selection and use of Personal Protective Equipment when handling Antioxidant 168.

PPE_Workflow PPE Selection and Use Workflow for Antioxidant 168 cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_respiratory_decision Respiratory Decision cluster_action Action Start Start: Handling Antioxidant 168 AssessTask Assess Task: - Scale of work - Potential for dust/aerosol generation - Temperature Start->AssessTask EyeProtection Eye Protection: - Safety Goggles (EN 166 / NIOSH) AssessTask->EyeProtection HandProtection Hand Protection: - Chemical Resistant Gloves (EN 374) - Consult manufacturer data AssessTask->HandProtection BodyProtection Body Protection: - Lab Coat / Protective Uniform AssessTask->BodyProtection RespiratoryProtection Respiratory Protection AssessTask->RespiratoryProtection PerformWork Perform Work in Well-Ventilated Area EyeProtection->PerformWork HandProtection->PerformWork BodyProtection->PerformWork DustRisk Is there a risk of dust? RespiratoryProtection->DustRisk HighConcentration High concentration or nuisance exposure? DustRisk->HighConcentration Yes NoRespirator No respirator required (in well-ventilated area) DustRisk->NoRespirator No DustMask Use Dust Mask (N95/P1) HighConcentration->DustMask No FullFaceRespirator Use Full-Face Respirator (OV/AG/P99 or ABEK-P2) HighConcentration->FullFaceRespirator Yes DustMask->PerformWork FullFaceRespirator->PerformWork NoRespirator->PerformWork Decontaminate Decontaminate & Doff PPE PerformWork->Decontaminate Dispose Dispose of Waste & PPE Properly Decontaminate->Dispose End End Dispose->End

Caption: PPE selection workflow for handling Antioxidant 168.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.